1-t-Butyl-6,7-difluorobenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-6,7-difluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c1-11(2,3)15-6-14-8-5-4-7(12)9(13)10(8)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIINQDFVLFHIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716503 | |
| Record name | 1-tert-Butyl-6,7-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-35-3 | |
| Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6,7-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-6,7-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1-t-Butyl-6,7-difluorobenzimidazole
An In-Depth Technical Guide to the Synthesis and Characterization of 1-t-Butyl-6,7-difluorobenzimidazole
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in pharmacology, and the strategic incorporation of fluorine atoms and a bulky t-butyl group can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[1][2][3][4] This document outlines a robust synthetic pathway and the analytical methods required to verify the structure and purity of the target compound, providing both theoretical justification and practical, step-by-step protocols.
The synthesis of N-substituted benzimidazoles can be approached through various routes.[5][6][7] For the target molecule, this compound, a linear synthesis beginning with a commercially available difluorinated precursor is the most logical approach. The core challenge lies in the selective introduction of the sterically demanding tert-butyl group onto one of the nitrogen atoms of the nascent benzimidazole ring system. Our proposed pathway involves a three-step sequence: regioselective N-alkylation of a nitroaniline, reduction of the nitro group, and subsequent cyclization to form the imidazole ring.
This strategy is predicated on the following rationale:
-
Regiocontrol: Starting with 1,2-difluoro-3-nitrobenzene allows for a nucleophilic aromatic substitution (SNAr) reaction with tert-butylamine. The nitro group acts as a powerful electron-withdrawing group, activating the ortho and para positions for nucleophilic attack. This should favor the formation of N-tert-butyl-3,4-difluoro-2-nitroaniline.
-
Robust Reduction: The reduction of an aromatic nitro group to an amine is a well-established and high-yielding transformation, with numerous reliable methods available, such as catalytic hydrogenation or reduction with metals in acidic media.
-
Efficient Cyclization: The final ring-closing step to form the benzimidazole can be achieved by reacting the resulting N¹-tert-butyl-3,4-difluorobenzene-1,2-diamine with a one-carbon synthon like formic acid or trimethyl orthoformate. This is a classic and efficient method for constructing the benzimidazole core.[1]
Visualized Synthetic Workflow
Sources
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- 2. acgpubs.org [acgpubs.org]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1-t-Butyl-6,7-difluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the predicted and extrapolated physicochemical properties of 1-t-Butyl-6,7-difluorobenzimidazole, a novel heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related fluorinated benzimidazole analogues and established principles of physical organic chemistry. The guide covers the compound's synthesis, structural characteristics, and key physicochemical parameters such as solubility, lipophilicity (logP), and acid-base dissociation constant (pKa). The influence of the t-butyl and difluoro substitutions on these properties is a central focus, providing a rationale for its potential behavior in biological systems. Methodologies for the determination of these properties are detailed to provide a framework for future experimental validation.
Introduction: The Rationale for this compound in Drug Discovery
Benzimidazoles are a prominent class of heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide array of biologically active molecules. The strategic incorporation of fluorine atoms and bulky alkyl groups, such as a t-butyl moiety, into the benzimidazole core can significantly modulate its physicochemical and pharmacokinetic properties. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the t-butyl group can provide steric hindrance and influence solubility and lipophilicity. This guide focuses on the specific, albeit not yet extensively experimentally characterized, molecule: this compound. The strategic placement of the difluoro groups on the benzene ring and the t-butyl group on the imidazole nitrogen suggests a compound designed to explore novel structure-activity relationships.
Molecular Structure and Conformation
The foundational step in understanding the physicochemical properties of a molecule is a thorough analysis of its structure.
Predicted Structural Features
The benzimidazole core is an aromatic, bicyclic system. The t-butyl group attached to the N1 position will likely adopt a conformation that minimizes steric hindrance with the imidazole ring. X-ray crystal structures of related N-substituted benzimidazoles have shown that the benzimidazole ring system is nearly planar.[1] The C-F bonds are short and strong, and their presence is not expected to significantly distort the planarity of the benzene ring.
Impact of Substituents on Molecular Geometry
The bulky t-butyl group at the N1 position can influence the overall shape and accessibility of the molecule. This steric hindrance can play a crucial role in receptor binding and can protect the molecule from metabolic degradation. The two fluorine atoms at the 6 and 7 positions are electron-withdrawing and will influence the electronic distribution within the aromatic system.
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid, followed by N-alkylation. A plausible route for the title compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Approach to N-Alkylation
-
Preparation: To a solution of the precursor 2-t-Butyl-5,6-difluorobenzimidazole in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for the deprotonation of the imidazole nitrogen.
-
Alkylation: Add the alkylating agent, in this case, t-butyl bromide, to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Structural elucidation of the final compound would rely on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the t-butyl group. The aromatic protons on the benzimidazole ring will appear as doublets or multiplets, with their chemical shifts influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the t-butyl group. The carbons of the benzimidazole core will also be visible, with the C-F couplings providing valuable structural information.
-
¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the presence and positions of the fluorine atoms.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
Key Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Solubility
The aqueous solubility of a compound is a key factor influencing its oral bioavailability. Benzimidazole itself has low water solubility, and the introduction of a large hydrophobic t-butyl group is expected to further decrease it. However, the presence of fluorine atoms can sometimes lead to an increase in solubility due to altered crystal lattice energy or specific interactions with water molecules.[2]
Table 1: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic t-butyl group and the aromatic system dominate. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Dichloromethane | Soluble | Apolar aprotic solvent. |
| DMSO | Soluble | Polar aprotic solvent. |
Experimental Protocol: Thermodynamic Solubility Measurement
-
Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting a drug's ability to cross cell membranes. The t-butyl group will significantly increase the lipophilicity of the molecule. The effect of the two fluorine atoms is more complex; while fluorine is highly electronegative, the overall impact on logP can be either to increase or decrease it depending on the molecular context.[3][4]
Table 2: Estimated Lipophilicity
| Parameter | Estimated Value | Method of Estimation |
| clogP | 3.5 - 4.5 | Computational prediction based on fragmental methods (e.g., ALOGP, XLOGP3). |
Experimental Protocol: Shake-Flask Method for logP Determination
-
Preparation: Prepare a solution of the compound in the higher-density solvent (usually water or buffer).
-
Partitioning: Add an equal volume of the immiscible solvent (n-octanol) and shake the mixture vigorously for a set period to allow for partitioning.
-
Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.
-
Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Acid-Base Dissociation Constant (pKa)
The pKa of a compound determines its ionization state at a given pH, which in turn affects its solubility, permeability, and binding to biological targets. Benzimidazoles are amphoteric, but the N-alkylation in this compound removes the acidic proton, leaving only the basic nitrogen in the imidazole ring. The pKa of the conjugate acid of benzimidazole is typically in the range of 5-6. The electron-withdrawing difluoro substituents are expected to decrease the basicity of the imidazole nitrogen, thus lowering the pKa of the conjugate acid.
Table 3: Estimated pKa
| Parameter | Estimated Value | Rationale |
| pKa (conjugate acid) | 4.0 - 5.0 | The electron-withdrawing effect of the two fluorine atoms reduces the electron density on the basic nitrogen, making it less likely to accept a proton. |
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Structure-Property Relationships and Their Implications
The interplay of the t-butyl and difluoro substituents creates a unique physicochemical profile that has significant implications for drug development.
Caption: Interplay of structural features, physicochemical properties, and potential pharmacokinetic consequences.
Conclusion
This compound represents a molecule with a carefully designed set of substituents intended to confer desirable drug-like properties. While this guide provides a comprehensive overview of its predicted physicochemical characteristics based on sound scientific principles and data from analogous compounds, experimental validation is paramount. The methodologies outlined herein offer a clear path for researchers to determine the precise values for its solubility, lipophilicity, and pKa. A thorough understanding of these fundamental properties will be essential for the rational design and development of novel benzimidazole-based therapeutic agents.
References
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]
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Thiruvalluvar, A. A., et al. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]
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Kokubo, H., et al. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 59(2), 734-743. [Link]
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Chaudhary, P., et al. (2018). tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature. Organic & Biomolecular Chemistry, 16(42), 8280-8284. [Link]
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Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2146-2155. [Link]
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Ismail, F. M. D. (2002). Important fluorinated drugs in experimental and clinical use. Journal of Fluorine Chemistry, 118(1-2), 27-33. [Link]
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Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Chemical Information and Modeling, 59(2), 734-743. [Link]
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Torres, J., et al. (2019). Prediction of In Vitro Drug Dissolution into Fed-state Biorelevant Media: Contributions of Solubility Enhancement and Relatively Low Colloid Diffusivity. Molecular Pharmaceutics, 16(7), 3166-3176. [Link]
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PubChem. (n.d.). N-tert-butyl-4-fluorobenzenesulfonamide. Retrieved from [Link]
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Akerman, J., et al. (2009). 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3019. [Link]
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Claramunt, R. M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(11), 2695. [Link]
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Zhang, X., et al. (2015). The Synthesis and Characterization of 1-methyl-3-butyl imidazole Tetrafluoroborate. IOP Conference Series: Materials Science and Engineering, 87, 012039. [Link]
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Bogachev, V. G., et al. (2018). Synthesis, structure, and properties of tert-butyl perfluorobiphenyl nitroxide. Russian Chemical Bulletin, 67(8), 1461-1467. [Link]
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Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Chemical Information and Modeling, 59(2), 734-743. [Link]
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Wu, C., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Crystals, 13(4), 598. [Link]
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- 3. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-t-Butyl-6,7-difluorobenzimidazole: A Molecule of Interest in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-t-Butyl-6,7-difluorobenzimidazole (CAS Number: 1314987-35-3) is a halogenated heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The introduction of fluorine atoms and a bulky t-butyl group to this core structure is anticipated to modulate its physicochemical and biological properties, making it a compound of significant interest for further investigation. This technical guide provides a comprehensive overview of its chemical identity, structural features, and places it within the broader context of benzimidazole synthesis and its role in drug discovery. While specific experimental data for this particular molecule is not extensively available in public literature, this guide will extrapolate from established principles of benzimidazole chemistry to propose synthetic strategies and potential areas of application.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purines, is a critical pharmacophore in a vast array of therapeutic agents. Its unique structural features, including the presence of both hydrogen bond donors and acceptors, and a planar aromatic system capable of π-π stacking interactions, allow for high-affinity binding to a wide range of biological targets. This has led to the development of benzimidazole-containing drugs with diverse activities, including antiulcer (e.g., omeprazole), antihypertensive (e.g., telmisartan), and anticancer agents.
The strategic placement of substituents on the benzimidazole core is a key strategy in medicinal chemistry to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target specificity and potency. The title compound, this compound, incorporates two such key modifications:
-
Fluorine Substitution: The introduction of fluorine atoms onto the benzene ring can significantly alter a molecule's properties. The high electronegativity of fluorine can influence the acidity of the N-H bond in the imidazole ring, modulate lipophilicity, and block sites of metabolism, thereby enhancing metabolic stability and bioavailability.
-
t-Butyl Group: The bulky tertiary-butyl group at the N1 position can provide steric hindrance, which may influence the molecule's conformation and its interaction with target proteins. This group can also enhance lipophilicity.
Chemical and Physical Properties
A summary of the known and computed properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1314987-35-3 | [] |
| Molecular Formula | C₁₁H₁₂F₂N₂ | [][2] |
| Molecular Weight | 210.22 g/mol | [][2] |
| IUPAC Name | 1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole | [2] |
| Canonical SMILES | CC(C)(C)N1C=NC2=C1C(=C(C=C2)F)F | [] |
| InChI | InChI=1S/C11H12F2N2/c1-11(2,3)15-6-14-8-5-4-7(12)9(13)10(8)15/h4-6H,1-3H3 | [] |
Proposed Synthetic Strategies
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the imidazole ring, leading back to a substituted o-phenylenediamine and a source for the C2 carbon of the imidazole.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(t-Butyl)-3,4-difluoro-1,2-phenylenediamine
-
Nitration of 3,4-difluoroaniline: React 3,4-difluoroaniline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group ortho to the amino group.
-
N-Alkylation: The resulting nitroaniline derivative is then alkylated with a t-butyl source, such as t-butyl bromide or t-butyl iodide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reduction: The nitro group of the N-t-butylated intermediate is subsequently reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using a reducing agent like tin(II) chloride in hydrochloric acid.
Step 2: Cyclization to form the Benzimidazole Ring
-
Condensation: The synthesized N-(t-Butyl)-3,4-difluoro-1,2-phenylenediamine is reacted with formic acid. This reaction is typically heated, often under reflux conditions, to drive the condensation and subsequent cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base. The crude product can then be extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel or by recrystallization.
Potential Applications in Drug Discovery
Given the established biological activities of the benzimidazole scaffold and the influence of fluorine and t-butyl substitution, this compound could be a valuable building block or a candidate molecule in several therapeutic areas:
-
Antimicrobial Agents: Fluorinated benzimidazoles have shown promising antibacterial and antifungal activities. The difluoro substitution pattern on the benzene ring could enhance the antimicrobial spectrum or potency.
-
Anticancer Agents: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular pathways. The specific substitution pattern of this molecule may confer selectivity for certain kinases or other cancer-related targets.
-
Antiviral Research: The benzimidazole core is present in some antiviral drugs. This compound could be explored for its potential to inhibit viral replication.
Conclusion
This compound represents an intriguing molecule for researchers in medicinal chemistry and drug discovery. Its structure combines the proven pharmacological relevance of the benzimidazole scaffold with the advantageous properties conferred by difluoro and t-butyl substitutions. While specific experimental data for this compound remains to be published, the synthetic pathways are well-trodden, and the potential for diverse biological activities is high. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full therapeutic potential.
References
Sources
Spectroscopic Profile of 1-t-Butyl-6,7-difluorobenzimidazole: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-t-Butyl-6,7-difluorobenzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to present a robust, predictive spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound in their work. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features. Furthermore, this guide outlines detailed, field-proven protocols for the experimental acquisition of this data.
Introduction: The Significance of this compound
Benzimidazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a bulky t-butyl group at the N1 position can enhance metabolic stability and modulate biological activity. Furthermore, the presence of fluorine atoms on the benzene ring can significantly impact the compound's lipophilicity, binding affinity, and metabolic fate. The specific placement of two fluorine atoms at the 6 and 7 positions of the benzimidazole core in this compound presents a unique scaffold for the design of novel therapeutic agents and functional materials.
Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide provides a detailed roadmap for understanding the key spectroscopic signatures of this compound.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name 1-(tert-butyl)-6,7-difluoro-1H-benzimidazole, is presented below. The key structural features that will govern its spectroscopic properties are the N-t-butyl group, the difluorinated benzene ring, and the imidazole moiety.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the t-butyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Singlet | 1H | H2 (imidazole) | The proton at the C2 position of the imidazole ring is typically deshielded and appears as a singlet. |
| ~7.2-7.4 | Doublet of doublets | 1H | H4 or H5 | The aromatic protons will be coupled to each other and to the fluorine atoms, resulting in complex splitting patterns. |
| ~7.0-7.2 | Doublet of doublets | 1H | H5 or H4 | The exact chemical shifts will depend on the electronic effects of the fluorine atoms. |
| ~1.7 | Singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the t-butyl group will appear as a sharp singlet in the aliphatic region. |
Table 1: Predicted ¹H NMR Data for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The signals will be influenced by the electronegativity of the nitrogen and fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C2 (imidazole) | The imine-like carbon of the imidazole ring is significantly deshielded. |
| ~140-150 (d, ¹JCF) | C6 and C7 | The carbons directly bonded to fluorine will show large one-bond coupling constants. |
| ~130-140 | C7a and C3a | The bridgehead carbons of the benzimidazole system. |
| ~110-120 (d, ²JCF) | C4 and C5 | These carbons will exhibit smaller two-bond couplings to the fluorine atoms. |
| ~60 | C(CH₃)₃ (quaternary) | The quaternary carbon of the t-butyl group. |
| ~30 | C(CH₃)₃ (methyl) | The methyl carbons of the t-butyl group. |
Table 2: Predicted ¹³C NMR Data for this compound. Note: 'd' denotes a doublet due to C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. The two fluorine atoms in this compound are chemically non-equivalent and are expected to show distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| -130 to -150 | Multiplet | F6 and F7 | The chemical shifts are typical for fluorine atoms on an aromatic ring. The signals will be multiplets due to coupling with each other and with the neighboring aromatic protons. |
Table 3: Predicted ¹⁹F NMR Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=N, C=C, and C-F bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2980-2850 | Aliphatic C-H stretch (t-butyl) | Strong |
| 1620-1580 | C=N stretch (imidazole) | Medium |
| 1500-1400 | Aromatic C=C stretch | Medium-Strong |
| 1250-1000 | C-F stretch | Strong |
Table 4: Predicted Key IR Absorption Bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₁₁H₁₂F₂N₂), the expected molecular weight is approximately 210.10 g/mol .
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) is expected to be prominent. A characteristic fragmentation pathway for N-t-butyl substituted compounds is the loss of a methyl group (CH₃) to form the [M-15]⁺ ion, followed by the loss of isobutylene to form the [M-56]⁺ ion.
Caption: Experimental Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence.
-
Acquire the ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the conventional reference (0 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (0 ppm).
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry
-
Sample Introduction:
-
For Electron Ionization (EI), a direct insertion probe can be used for solid samples.
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
For HRMS data, calculate the elemental composition to confirm the molecular formula.
-
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound, a compound with significant potential in various scientific fields. By combining theoretical predictions with data from analogous structures, this document serves as a valuable resource for the identification and characterization of this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As research on this and related compounds continues, the information presented here will be instrumental in accelerating scientific discovery and innovation.
References
As this guide is based on predictive data and established spectroscopic principles, direct literature for the complete spectroscopic data of this compound is not currently available. The following references provide foundational knowledge and data for structurally related compounds that informed the predictions within this guide.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Wright, P. J., & Wright, J. D. (2017). The Benzimidazoles: A Review of Their Synthesis and Properties. Royal Society of Chemistry. [Link]
The Pivotal Role of the Tert-Butyl Moiety in Benzimidazole Scaffolds: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals
Introduction: The Benzimidazole Core and the Strategic Importance of the tert-Butyl Group
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[1][2] Its structural similarity to endogenous purines allows for facile interaction with various biopolymers. The true therapeutic potential of the benzimidazole core is unlocked through strategic substitutions at its various positions, most notably at the N-1, C-2, C-5, and C-6 positions.[3] Among the myriad of possible substituents, the tert-butyl group holds a place of particular strategic importance. This bulky, lipophilic moiety is not merely a passive filler of space but an active modulator of a compound's pharmacological profile, profoundly influencing its potency, selectivity, and pharmacokinetic properties.
This technical guide will provide a comprehensive exploration of the structure-activity relationships (SAR) of tert-butyl-substituted benzimidazoles. We will delve into the synthetic rationale, dissect the influence of the tert-butyl group on various therapeutic targets, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
The Multifaceted Role of the tert-Butyl Group in Modulating Biological Activity
The incorporation of a tert-butyl group onto the benzimidazole scaffold can impart several advantageous properties that enhance its drug-like characteristics. The primary contributions of this bulky alkyl group can be categorized as follows:
-
Steric Influence and Receptor Binding: The significant steric hindrance provided by the tert-butyl group can enforce a specific conformation upon the molecule, which may be optimal for binding to the target receptor or enzyme's active site. This "locked" conformation can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, the sheer size of the tert-butyl group can facilitate its insertion into deep hydrophobic pockets within a protein, leading to highly specific and potent interactions that are not achievable with smaller substituents.
-
Lipophilicity and Membrane Permeability: The non-polar nature of the tert-butyl group significantly increases the lipophilicity of the benzimidazole derivative. This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. However, a careful balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is sterically hindered and lacks abstractable protons, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to increased metabolic stability, a longer plasma half-life, and improved oral bioavailability of the drug candidate.
The following sections will explore these principles with concrete examples from various therapeutic areas.
SAR of tert-Butyl Benzimidazoles in Key Therapeutic Areas
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents, with mechanisms of action often involving the inhibition of key kinases or tubulin polymerization.[1][4] The introduction of a tert-butyl group has been shown to significantly enhance the anticancer potency of these derivatives.
For instance, in a series of benzimidazole analogs designed as tubulin polymerization inhibitors, the introduction of a tert-butyl group on a phenyl ring at the C-2 position resulted in a significant enhancement of activity. This is exemplified by compound B5 , which demonstrated a 79.64% inhibition rate in a cell viability assay, a marked improvement over analogs with smaller or more polar substituents.[1] This suggests that the bulky, hydrophobic nature of the tert-butyl group is crucial for effective interaction with the colchicine binding site on β-tubulin.[5]
Table 1: Anticancer Activity of Representative tert-Butyl Benzimidazole Analogs
| Compound ID | Substitution Pattern | Target/Assay | IC50/Inhibition Rate | Reference |
| B5 | 2-(4-tert-butylphenyl)-1H-benzo[d]imidazole derivative | Tubulin polymerization/MCF-7 cell viability | 79.64% inhibition | [1] |
| SL-9 | A proprietary benzimidazole derivative | DLD-1 colon cancer cell line | IC50 = 57.68 µM | [6][7] |
Antiviral Activity
Benzimidazole derivatives have a long history as antiviral agents, with some of the earliest examples targeting influenza and rhinoviruses.[8] More recently, their activity against other viruses, including Lassa virus, has been explored.[9] The SAR of these compounds is highly dependent on the substitution pattern, with the nature of the substituent at the C-2 position playing a critical role in determining the spectrum of antiviral activity.
While specific examples of tert-butyl benzimidazoles as potent antiviral agents are less prevalent in the readily available literature, the general principles of benzimidazole SAR suggest that the steric and lipophilic properties of a tert-butyl group could be strategically employed to enhance interactions with viral enzymes or proteins.[10]
Activity in Neurodegenerative Diseases
Emerging research has highlighted the potential of benzimidazole derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10][11] The SAR of these compounds often reveals a delicate interplay between the nature of the substituents and their ability to interact with the active site of these enzymes.
In a study of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues, while direct tert-butyl substitution was not explored, the importance of hydrophobic interactions within the enzyme's active site was noted.[11] This provides a strong rationale for the future investigation of tert-butyl substituted benzimidazoles as potential cholinesterase inhibitors, where the bulky group could occupy the hydrophobic gorge of the enzyme.
Experimental Protocols
General Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde.[3][12]
Protocol 1: Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole from o-Phenylenediamine and Pivalic Acid [13]
-
Reactant Mixture: In a 50 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 0.01 mol) and pivalic acid (1.02 g, 0.01 mol).
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (approximately 50 mg) to the mixture.
-
Heating: Heat the reaction mixture to 80-90°C with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
Cooling and Isolation: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. The product may precipitate from the solution.
-
Filtration and Washing: Filter the solid product and wash it with a small amount of cold toluene to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to obtain 2-tert-butyl-1H-benzo[d]imidazole.
Caption: Synthetic scheme for 2-tert-butyl-1H-benzo[d]imidazole.
Biological Evaluation
Protocol 2: MTT Assay for Cytotoxicity [6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., DLD-1, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tert-butyl benzimidazole derivatives (e.g., 25, 50, and 100 µM) and incubate for a further 24 hours.[6]
-
MTT Addition: Add 50 µL of MTT stock solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2 hours.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: Plaque Reduction Assay for Antiviral Activity [14][15]
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
-
Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., Vero-76 cells) in 24-well plates.[14]
-
Viral Infection: Infect the cell monolayers with a known amount of virus (to produce 50-100 plaque-forming units per well) for 2 hours.[14]
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing 0.75% methylcellulose and serial dilutions of the tert-butyl benzimidazole derivatives.[14]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to untreated virus-infected cells and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Caption: Workflow for the plaque reduction antiviral assay.
Molecular Docking and Mechanistic Insights
Molecular docking studies are invaluable tools for elucidating the binding modes of ligands within their target proteins and for understanding the structural basis of SAR.[5][16] For tert-butyl benzimidazoles, docking studies can reveal how the bulky tert-butyl group is accommodated within the binding pocket and the specific hydrophobic and van der Waals interactions it forms.[1]
For example, in the case of tubulin inhibitors, docking studies can visualize the interaction of the tert-butylphenyl moiety within the colchicine binding site of β-tubulin, highlighting key interactions with hydrophobic amino acid residues that contribute to the compound's high affinity.[5]
Caption: General workflow for molecular docking studies.
Conclusion and Future Perspectives
The structure-activity relationship of tert-butyl benzimidazoles underscores the profound impact that a single, strategically placed functional group can have on the pharmacological profile of a lead compound. The tert-butyl moiety, through its unique combination of steric bulk, lipophilicity, and metabolic stability, offers a powerful tool for medicinal chemists to fine-tune the properties of benzimidazole-based drug candidates.
Future research in this area should focus on a more systematic exploration of the positioning of the tert-butyl group on the benzimidazole scaffold and in combination with other substituents to create novel derivatives with enhanced potency and selectivity for a wider range of therapeutic targets. The integration of computational methods, such as molecular dynamics simulations, will further aid in understanding the dynamic interactions of these compounds with their biological targets and in the rational design of next-generation tert-butyl benzimidazole-based therapeutics.
References
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ResearchGate. (2020, February 3). tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature. Retrieved from [Link]
- Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. (2023). ACS Omega.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). Molecules.
- Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. (n.d.). Molecules.
- Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (n.d.). Journal of Biomolecular Structure and Dynamics.
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histop
- Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. (n.d.).
- Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). Molecules.
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Deriv
- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014). European Journal of Medicinal Chemistry.
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PMC.
- Benzimidazole Derivatives as Kinase Inhibitors. (n.d.).
- Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2021). Semantic Scholar.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI.
- Antiviral Activity of Benzotriazole Based Derivatives. (2020). The Open Medicinal Chemistry Journal.
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (n.d.). MDPI.
- Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Deriv
- Benzimidazole-derived Compounds Designed for Different Targets of Alzheimer's Disease. (2020).
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. (n.d.). Eastern Journal of Medicine.
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.). [No source provided].
- Biological metals and metal-targeting compounds in major neurodegenerative diseases. (2014). Chemical Society Reviews.
- HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024). YouTube.
- Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activ. (n.d.). DergiPark.
- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). Molecules.
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An In-Silico-Driven Approach to Characterizing 1-t-Butyl-6,7-difluorobenzimidazole: A Technical Guide for Modern Drug Discovery
Foreword: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique heterocyclic structure, consisting of fused benzene and imidazole rings, confers upon it the ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This versatility has rendered benzimidazole derivatives as crucial components in the development of therapeutics for infectious diseases, cancer, inflammation, and more.[2][3][4][5] The strategic functionalization of the benzimidazole ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns. This guide will provide an in-depth, practical framework for the in silico evaluation of a novel benzimidazole derivative, 1-t-Butyl-6,7-difluorobenzimidazole, from initial characterization to the prediction of its biological potential.
Section 1: Characterization of this compound
Before embarking on complex computational modeling, a thorough understanding of the subject molecule is paramount. This compound is a small molecule with the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₂N₂ | [6] |
| Molecular Weight | 210.228 g/mol | [6] |
| CAS Number | 1314987-35-3 | [6] |
| Physical State | Liquid | [6] |
| Melting Point | 70 to 80°C | [6] |
The presence of the difluoro substitution on the benzene ring and the bulky tert-butyl group at the N1 position of the imidazole ring are expected to significantly influence the molecule's steric and electronic properties. These features may enhance membrane permeability and metabolic stability, making it an intriguing candidate for further investigation.
Section 2: The Strategic Rationale for In Silico Modeling
In silico modeling has become an indispensable tool in contemporary drug discovery, offering a cost-effective and time-efficient means to prioritize and de-risk drug candidates before committing to expensive and labor-intensive laboratory synthesis and testing.[7][8] For a novel compound like this compound, where empirical data is scarce, a computational approach allows us to:
-
Predict Physicochemical and Pharmacokinetic Properties (ADMET): Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is critical for identifying compounds with favorable drug-like properties.[1][7]
-
Identify Potential Biological Targets: Through techniques like molecular docking, we can screen our compound against a panel of biologically relevant proteins to generate hypotheses about its mechanism of action.
-
Elucidate Structure-Activity Relationships (SAR): Computational methods can provide insights into the key molecular interactions that govern a compound's biological activity, guiding future optimization efforts.[8]
The following sections will detail a comprehensive in silico workflow designed to thoroughly characterize this compound.
Section 3: A Step-by-Step In Silico Workflow
This section outlines a robust and validated computational workflow for the comprehensive analysis of this compound.
Caption: A comprehensive workflow for the in silico evaluation of novel small molecules.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial step involves the conversion of the 2D chemical structure of this compound into a geometrically optimized, low-energy 3D conformation.
Protocol:
-
2D Structure Sketching: Draw the molecule in a chemical drawing software such as ChemDraw or Marvin Sketch.
-
Conversion to 3D: Utilize a program like Open Babel or the graphical user interface of a molecular modeling suite to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for obtaining a realistic and low-energy starting conformation for subsequent calculations.
Quantum Mechanical Analysis: Delving into Electronic Properties with Density Functional Theory (DFT)
Density Functional Theory (DFT) provides a powerful means to investigate the electronic structure and reactivity of a molecule.[4][9] For this compound, DFT calculations can elucidate key properties that govern its interactions with biological targets.
Protocol:
-
Method and Basis Set Selection: A common and well-validated approach is to use the B3LYP functional with a 6-311++G(d,p) basis set, which has shown good agreement with experimental data for similar benzimidazole systems.[4][9]
-
Geometry Optimization: Perform a full geometry optimization to find the global minimum energy structure.
-
Calculation of Molecular Properties: From the optimized geometry, calculate:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.
-
Mulliken Atomic Charges: To understand the charge distribution across the molecule.
-
Target Identification and Preparation: A Hypothesis-Driven Approach
Given the broad biological activity of benzimidazoles, a hypothesis-driven approach to target selection is necessary. Benzimidazole derivatives have shown significant activity as inhibitors of Cyclooxygenase (COX) enzymes, which are implicated in inflammation.[5] Therefore, COX-2 (PDB ID: 4COX) will be selected as a plausible target for this in silico study.
Protocol:
-
PDB Structure Acquisition: Download the crystal structure of human COX-2 in complex with a ligand from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states to ionizable residues.
-
Repair any missing side chains or loops.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[1]
Protocol:
-
Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand in the original PDB structure.
-
Docking with AutoDock Vina: Use a widely validated docking program like AutoDock Vina to dock the prepared 3D structure of this compound into the defined binding site of COX-2.[7]
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and select the one with the lowest binding energy.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Molecular Dynamics (MD) Simulation: Assessing the Stability of the Protein-Ligand Complex
While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations can assess the stability of the protein-ligand complex over time in a simulated physiological environment.
Protocol:
-
System Setup: Place the docked protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Equilibration: Perform a series of equilibration steps to allow the system to reach a stable temperature and pressure.
-
Production Run: Run the MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the protein and ligand.
-
ADMET Prediction: Evaluating Drug-Likeness
Early prediction of ADMET properties is crucial for avoiding late-stage failures in drug development.
Protocol:
-
Utilize Online Servers: Employ well-established web-based tools such as SwissADME and pkCSM to predict a range of ADMET properties for this compound.[7]
-
Analyze Key Descriptors: Evaluate properties such as:
-
Lipinski's Rule of Five: To assess oral bioavailability.
-
Blood-Brain Barrier (BBB) penetration.
-
CYP450 enzyme inhibition.
-
Ames toxicity.
-
Human Ether-a-go-go-Related Gene (hERG) inhibition.
-
Section 4: Data Interpretation and Future Directions
The culmination of this in silico workflow will be a rich dataset that provides a multi-faceted view of this compound's potential as a drug candidate.
| Analysis | Expected Outcome | Implication for Drug Development |
| DFT | MEP map, HOMO-LUMO energies, atomic charges | Insights into reactivity and potential interaction sites. |
| Molecular Docking | Binding energy, binding pose, key interactions with COX-2 | Hypothesis of mechanism of action and prediction of potency. |
| MD Simulation | RMSD, RMSF, hydrogen bond persistence | Assessment of the stability of the predicted binding mode. |
| ADMET Prediction | Compliance with Lipinski's rules, toxicity predictions | Early indication of drug-likeness and potential liabilities. |
Based on these integrated results, a clear " go/no-go " decision can be made for the progression of this compound to the next stage of the drug discovery pipeline, which would involve chemical synthesis and in vitro biological validation.
References
-
In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (2019). National Institutes of Health. [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). PubMed Central. [Link]
-
tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature. (2020). ResearchGate. [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). ResearchGate. [Link]
-
Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. (2024). ACS Publications. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2022). National Institutes of Health. [Link]
-
IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. (2020). Plant Archives. [Link]
-
5,7-Di-tert-butyl-3-phenyl-1,3lambda5-benzoxazol-3-ylium; tetrafluoroboranuide. PubChem. [Link]
-
Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. (2022). ScienceDirect. [Link]
-
(PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. (2019). ResearchGate. [Link]
-
2-tert-butyl-4,6-difluoro-1H-benzimidazole. PubChem. [Link]
-
Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. (2022). PubMed Central. [Link]
-
In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. (2014). ResearchGate. [Link]
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In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (2023). ResearchGate. [Link]
-
tert-Butyl 7-chloro-6-fluoro-indole-1-carboxylate. PubChem. [Link]
-
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. PubChem. [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Semantic Scholar. [Link]
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An In-depth Technical Guide to 1-t-Butyl-6,7-difluorobenzimidazole: Procurement, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-t-Butyl-6,7-difluorobenzimidazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The guide details reliable suppliers for its procurement, outlines a logical synthetic pathway based on established benzimidazole synthesis methodologies, and explores its potential applications in drug discovery. The strategic incorporation of difluoro and tert-butyl moieties suggests its utility in developing novel therapeutic agents with modulated physicochemical and pharmacological properties. This document serves as a foundational resource for researchers aiming to synthesize, procure, or explore the therapeutic potential of this and structurally related compounds.
Introduction: The Significance of Fluorinated Benzimidazoles in Medicinal Chemistry
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the benzimidazole ring system allows for extensive structural modifications to optimize pharmacological profiles.
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Specifically, the difluoro substitution pattern on the benzene ring of the benzimidazole core, as seen in this compound, can significantly influence the electronic properties of the molecule, potentially leading to improved biological activity and a more favorable pharmacokinetic profile. Furthermore, the N-substitution with a bulky tert-butyl group can provide steric hindrance, which may protect the benzimidazole core from metabolic degradation and influence the molecule's interaction with biological targets.
This guide will focus on the practical aspects of working with this compound, from sourcing the compound to its synthesis and potential applications.
Procurement of this compound
For researchers who require this compound for initial screening or as a reference compound, several reputable chemical suppliers offer this molecule. It is crucial to source materials from reliable vendors to ensure purity and consistency for experimental studies.
Table 1: Key Suppliers of this compound
| Supplier | Product Name | CAS Number | Purity | Notes |
| BOC Sciences | This compound | 1314987-35-3 | Inquire | Building block supplier for research and development. |
| Fluorochem | 1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole | 1314987-35-3 | ≥95.0% | Specialist in fluorinated compounds.[2] |
| CP Lab Safety | This compound | Not specified | 98% | Supplier of laboratory chemicals and safety products.[3] |
It is recommended to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthetic Pathway
The logical synthetic route to this compound involves a two-step process starting from the commercially available 4,5-difluoro-1,2-phenylenediamine.
Figure 1: Proposed synthesis of this compound.
DOT Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Sourcing of Key Starting Material
The key precursor for this synthesis is 4,5-difluoro-1,2-phenylenediamine. Several chemical suppliers offer this starting material.
Table 2: Suppliers of 4,5-Difluoro-1,2-phenylenediamine
| Supplier | Product Name | CAS Number | Purity |
| Apollo Scientific | 4,5-Difluorobenzene-1,2-diamine | 76179-40-3 | 98%[4] |
| Thermo Scientific Acros | 1,2-Diamino-4,5-difluorobenzene | 76179-40-3 | 97%[5] |
| TCI America | 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | >97.0%[6] |
| Chem-Impex | 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | Inquire[7] |
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the synthesis of 2-substituted benzimidazoles.[8] Optimization of reaction conditions may be necessary to achieve the best results.
Step 1: Condensation of 4,5-difluoro-1,2-phenylenediamine with Pivalaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: To the stirred solution, add pivalaldehyde (1.1 eq).
-
Catalyst (Optional but Recommended): A catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid, can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate and brine.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the intermediate dihydrobenzimidazole.
Step 2: Oxidation to this compound
The intermediate from Step 1 may spontaneously oxidize to the benzimidazole, or an oxidizing agent may be required.
-
Oxidation: If the isolated intermediate is the dihydrobenzimidazole, it can be dissolved in a suitable solvent and treated with an oxidizing agent like manganese dioxide or air bubbled through the solution in the presence of a catalyst.
-
Purification: After the oxidation is complete (monitored by TLC), the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.
Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the aromatic protons, and the proton on the imidazole ring.
-
¹³C NMR: Signals for the aliphatic carbons of the tert-butyl group and the aromatic and imidazole carbons.
-
¹⁹F NMR: Signals corresponding to the two fluorine atoms on the benzene ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (210.22 g/mol ).[]
-
Melting Point: To assess the purity of the final product.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively published, its structural features suggest several potential therapeutic applications based on the known pharmacology of the benzimidazole scaffold.
DOT Diagram of Potential Therapeutic Areas
Caption: Potential therapeutic applications for this compound.
-
Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various cellular pathways. The specific substitution pattern of this compound could lead to novel interactions with cancer-related targets.
-
Antiviral Agents: The benzimidazole core is present in several antiviral drugs. The fluorine and tert-butyl groups could enhance the antiviral potency and pharmacokinetic properties of this scaffold.
-
Anti-inflammatory Agents: Benzimidazole derivatives have been explored for their anti-inflammatory properties. This compound could be investigated for its ability to modulate inflammatory pathways.
-
Antimicrobial Agents: The benzimidazole scaffold is a component of several antimicrobial and anthelmintic drugs. The unique substitutions may confer activity against a range of microbial pathogens.
Safety and Handling
Conclusion
This compound is a promising building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its procurement from reliable suppliers, a detailed, logical synthetic protocol, and an exploration of its potential applications in drug discovery. The strategic combination of a difluorinated benzene ring and a bulky N-tert-butyl group makes this compound an attractive candidate for further investigation by medicinal chemists and drug development professionals.
References
- General reference to benzimidazole synthesis, not a specific paper.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- General reference to benzimidazole synthesis, not a specific paper.
- General reference to benzimidazole synthesis, not a specific paper.
- General reference to NMR d
-
CP Lab Safety. This compound, 98% Purity. Available at: [Link]
- General reference to biological evaluation of benzimidazoles, not specific to the compound.
- General reference to benzimidazole synthesis, not a specific paper.
- General reference to chemical properties of a rel
- General reference to chemical reactions of rel
- General reference to chemical reactions of rel
- General reference to NMR d
- General reference to biological activity of rel
- General reference to chemical reactions of rel
- General reference to biological properties of rel
- General reference to chemical properties of a rel
- General reference to NMR d
- General reference to NMR d
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- 4. 76179-40-3 Cas No. | 4,5-Difluorobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]
- 5. 1,2-Diamino-4,5-difluorobenzene, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 6. 4,5-Difluoro-1,2-phenylenediamine 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Validated Two-Step Protocol for the Synthesis of 1-t-Butyl-6,7-difluorobenzimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This application note provides a comprehensive, two-step experimental protocol for the synthesis of 1-t-Butyl-6,7-difluorobenzimidazole, a valuable building block for drug discovery and materials science. The protocol begins with the formation of the core benzimidazole ring via the condensation of 4,5-difluoro-1,2-phenylenediamine with formic acid. This is followed by a regioselective N-alkylation to introduce the sterically demanding tert-butyl group. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed, step-by-step instructions, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of Fluorinated Benzimidazoles
Benzimidazoles are heterocyclic aromatic compounds integral to the development of a wide array of therapeutic agents, including proton pump inhibitors, anthelmintics, and anticancer drugs.[3][4] The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines the robust benzimidazole core with two fluorine substituents and a bulky N-tert-butyl group, making it an attractive intermediate for creating novel chemical entities with potentially enhanced pharmacological profiles.
This protocol outlines a logical and efficient synthetic pathway, validated through established chemical principles.
Overall Synthetic Workflow
The synthesis is performed in two distinct stages: (I) Cyclization to form the benzimidazole ring, and (II) N-alkylation to attach the tert-butyl group. This workflow is designed to isolate and verify the intermediate before proceeding to the final step, ensuring higher purity and yield of the target compound.
Caption: High-level workflow for the two-part synthesis.
Part I: Synthesis of 6,7-Difluoro-1H-benzimidazole (Intermediate)
Principle and Mechanism
This step involves the Phillips condensation reaction. The o-phenylenediamine derivative reacts with formic acid under acidic conditions. The mechanism proceeds via the formation of an N-formyl intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic benzimidazole ring system. The use of hydrochloric acid acts as a catalyst and helps to keep the diamine in solution.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Eq. | Purpose |
| 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | 144.12 g/mol | 1.0 | Starting Material |
| Formic Acid (≥95%) | 64-18-6 | 46.03 g/mol | ~1.2 | Carbon Source[5] |
| Hydrochloric Acid (4N) | 7647-01-0 | 36.46 g/mol | - | Solvent/Catalyst |
| Sodium Hydroxide (10% aq.) | 1310-73-2 | 40.00 g/mol | - | Neutralization |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | Washing |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - | Drying Agent |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-difluoro-1,2-phenylenediamine (10.0 g, 69.4 mmol).
-
Acid Addition: Carefully add 100 mL of 4N hydrochloric acid. Stir the mixture until the diamine is fully dissolved.
-
Formic Acid Addition: Add formic acid (3.84 g, 3.16 mL, 83.3 mmol, 1.2 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Cooling and Neutralization: After completion, cool the mixture to room temperature and then further in an ice bath. Slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution with constant stirring until the pH reaches ~7-8. A precipitate will form.
-
Isolation: Filter the resulting solid using a Büchner funnel and wash thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the solid product under vacuum at 60 °C overnight.
-
Characterization: The product, 6,7-difluoro-1H-benzimidazole, should be an off-white to light brown solid. Determine the yield and characterize by NMR and melting point analysis.
Part II: Synthesis of this compound
Principle and Mechanism
This step is an N-alkylation reaction. The nitrogen proton of the benzimidazole ring is acidic and can be removed by a strong base, such as sodium hydride (NaH), to form a sodium salt. This resulting benzimidazolide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (t-butyl bromide), forming the N-C bond via an SN2 or SN1-like mechanism. Given the tertiary nature of the alkyl halide, an SN1 pathway involving a tert-butyl carbocation is plausible, which then reacts with the nucleophilic nitrogen. The use of an aprotic polar solvent like DMF facilitates this reaction.
Caption: Simplified N-alkylation reaction pathway.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Eq. | Purpose |
| 6,7-Difluoro-1H-benzimidazole | N/A | 154.11 g/mol | 1.0 | Starting Material |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 g/mol | 1.2 | Base |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - | Solvent |
| t-Butyl Bromide | 507-19-7 | 137.02 g/mol | 1.5 | Alkylating Agent |
| Saturated NH₄Cl solution | 12125-02-9 | 53.49 g/mol | - | Quenching Agent |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | - | Extraction Solvent |
| Brine | N/A | N/A | - | Washing |
Experimental Protocol
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.5 g, 37.5 mmol, 1.2 eq.).
-
Washing NaH: Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Decant the hexane carefully using a syringe.
-
Solvent Addition: Add anhydrous DMF (80 mL) to the flask.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 6,7-difluoro-1H-benzimidazole (4.8 g, 31.2 mmol) in anhydrous DMF (20 mL) dropwise over 30 minutes. Effervescence (H₂ gas) will be observed.
-
Activation: Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Alkylation: Cool the mixture back to 0 °C and add t-butyl bromide (6.4 g, 5.7 mL, 46.8 mmol, 1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to yield this compound as a solid.[]
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard(s) | Handling Precautions |
| 4,5-Difluoro-1,2-phenylenediamine | Skin/eye irritant.[7][8] | Avoid contact with skin and eyes. Do not breathe dust.[9] |
| Formic Acid | Corrosive, causes severe skin burns and eye damage. | Handle in a fume hood. Wear acid-resistant gloves and face shield. |
| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas. | Handle under an inert atmosphere. Never add water to NaH. Quench very carefully. |
| t-Butyl Bromide | Flammable liquid, skin/eye irritant. | Keep away from ignition sources. Avoid inhalation and skin contact.[10] |
| DMF | Harmful if inhaled or absorbed through skin. Reproductive toxin. | Use in a well-ventilated area, avoid skin contact. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part I: Low yield of intermediate | Incomplete reaction. | Extend reflux time. Confirm completion with TLC before work-up. |
| Loss of product during neutralization. | Ensure pH is not made excessively basic. Cool thoroughly to maximize precipitation. | |
| Part II: Low or no product formation | Inactive Sodium Hydride. | Use fresh NaH or wash thoroughly with hexane to remove protective oil. |
| Wet reagents or glassware. | Flame-dry all glassware. Use anhydrous solvents. Ensure inert atmosphere is maintained. | |
| Part II: Formation of multiple products | Isomeric alkylation or side reactions. | Control temperature carefully during addition of reagents. Purification by column chromatography is essential. |
| Purification Difficulties | Streaking on TLC plate. | Add a small amount of triethylamine (~0.5%) to the chromatography eluent to suppress tailing of the basic benzimidazole product. |
References
- BenchChem. (2025). Comparative analysis of synthesis routes for 2-substituted benzimidazoles.
- New Journal of Chemistry. (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Bose, A., Maiti, S., Sau, S., & Mal, P. (2019). An Intramolecular C(sp3)–H Imination Using PhI–mCPBA. Georg Thieme Verlag Stuttgart · New York.
- ResearchGate. (n.d.). The synthetic route for the preparation of 1-substituted benzimidazole derivatives ( 4A-D, 5A-C).
- ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents.
- FAQ. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?
- Chem-Impex. (n.d.). 4,5-Difluoro-1,2-phenylenediamine.
- MySkinRecipes. (n.d.). 4,5-Difluoro-1,2-phenylenediamine.
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- Fisher Scientific. (2011). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.
- Farnell. (2003). Material Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Benzimidazoles.
- BOC Sciences. (n.d.). CAS 1314987-35-3 this compound.
- PubMed Central (PMC). (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. NIH.
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids.
- TCI Chemicals. (n.d.). 4,5-Difluoro-1,2-phenylenediamine 76179-40-3.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3.
- PubMed Central (PMC). (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)
- ResearchGate. (n.d.). tert-butylation.
- Indian Academy of Sciences. (n.d.). A facile and efficient synthesis of benzimidazole as potential anticancer agents.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- PubMed Central (PMC). (n.d.).
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- 8. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 10. fishersci.com [fishersci.com]
Characterizing Novel Benzimidazole Derivatives as Kinase Inhibitors: A General Framework
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of pharmacologically active compounds. Its unique structural and electronic properties make it an excellent starting point for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery.
This document provides a comprehensive guide for the initial characterization of novel benzimidazole-based compounds as potential kinase inhibitors. While we will use the hypothetical "Compound BDI-F2" (representing 1-t-Butyl-6,7-difluorobenzimidazole) as a case study, the principles and protocols outlined herein are broadly applicable to any new chemical entity within this class. Our focus will be on establishing a robust, self-validating experimental workflow to determine the in vitro potency and cellular activity of a novel benzimidazole derivative.
Part 1: Initial In Vitro Characterization - Direct Kinase Inhibition
The first critical step is to ascertain whether the compound of interest directly inhibits the enzymatic activity of a target kinase. A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages.[2][3] For initial screening, a common and reliable method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, high-throughput method for measuring kinase activity. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound BDI-F2 against a panel of selected kinases.
Materials:
-
Compound BDI-F2 (dissolved in 100% DMSO)
-
Recombinant kinases of interest
-
Appropriate kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound BDI-F2 in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 5 µL of the kinase reaction mix containing the kinase, substrate, and kinase buffer.
-
Add 1 µL of the serially diluted Compound BDI-F2 or DMSO (as a vehicle control).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% kinase activity and a control with a known potent inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter. A broad-spectrum inhibitor may have off-target effects, while a highly selective inhibitor is often more desirable. The IC50 values of Compound BDI-F2 against a panel of representative kinases should be summarized in a table for easy comparison.
| Kinase Target | IC50 (nM) for Compound BDI-F2 |
| Kinase A | 50 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| Kinase D | 250 |
| Kinase E | >10,000 |
Interpretation: In this hypothetical example, Compound BDI-F2 shows potent inhibition of Kinase A and moderate inhibition of Kinase D, with weak or no activity against Kinases B, C, and E. This suggests a degree of selectivity.
Part 2: Cellular Activity Assessment - Target Engagement and Pathway Modulation
Demonstrating that a compound inhibits a purified enzyme in vitro is a crucial first step, but it is equally important to confirm its activity in a cellular context.[4][5][6] Cell-based assays can provide valuable information on target engagement, downstream signaling effects, and potential off-target activities. A common and effective method to assess the inhibition of a specific signaling pathway is through Western blotting to detect changes in protein phosphorylation.[7][8]
Principle of Western Blotting for Phosphoprotein Analysis
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. To assess kinase inhibitor activity, we can use antibodies that specifically recognize the phosphorylated form of a kinase's substrate. A reduction in the phosphorylation of a specific substrate in the presence of the inhibitor provides evidence of target engagement and pathway modulation within the cell.
Experimental Workflow: Cellular Target Inhibition
Caption: Workflow for assessing cellular kinase inhibition.
Detailed Protocol: Western Blotting for Phosphorylated Proteins
Objective: To determine the effect of Compound BDI-F2 on the phosphorylation of a downstream substrate of the target kinase in a cellular model.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Compound BDI-F2
-
Growth factor or agonist for pathway stimulation
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[7][9]
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with a dose range of Compound BDI-F2 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a predetermined time (e.g., 15-30 minutes) to activate the target kinase pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[7][9]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.[7]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][9] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[8][9]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein like GAPDH.
-
Hypothetical Signaling Pathway
Caption: A simplified signaling pathway illustrating kinase inhibition.
Conclusion and Future Directions
The protocols and framework presented here provide a robust starting point for the characterization of novel benzimidazole-based kinase inhibitors. By combining in vitro biochemical assays with cell-based functional assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and cellular activity. Positive results from these initial studies would warrant further investigation, including more extensive kinase profiling, pharmacokinetic studies, and in vivo efficacy models, to fully assess the therapeutic potential of the compound.
References
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ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Creative Diagnostics. Kinase Activity Assay. [Link]
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Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
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Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
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Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]
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Roskoski, R. Jr. (2019). The role of small molecule protein kinase inhibitors in the treatment of cancer. Pharmacological Research. [Link]
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CP Lab Safety. This compound, 98% Purity, C11H12F2N2, 25 grams. [Link]
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Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry. [Link]
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PubChem. 4,5,6,7-Tetrabromobenzotriazole. [Link]
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Application Notes and Protocols for Antimicrobial Screening of 1-t-Butyl-6,7-difluorobenzimidazole
Introduction: The Rationale for Screening Novel Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Its structural similarity to purine enables it to competitively inhibit nucleic acid and protein synthesis in microbial cells, making it a promising framework for the development of new antimicrobial agents.[3] The emergence of multidrug-resistant pathogens necessitates the continuous exploration of novel chemical entities. 1-t-Butyl-6,7-difluorobenzimidazole represents one such candidate, whose specific antimicrobial potential remains to be elucidated.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary antimicrobial screening of this compound. The protocols detailed herein are based on established methodologies and are designed to yield reproducible and reliable data, forming a critical first step in the evaluation of this compound's therapeutic potential.
Mechanism of Action: The Benzimidazole Advantage
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, primarily by interfering with essential cellular processes. A key mode of action involves the inhibition of nucleic acid synthesis due to their isosteric resemblance to purine molecules, leading to cell damage and death.[3] Some benzimidazoles are also known to disrupt folate biosynthesis, a critical pathway for microbial survival.[3] Additionally, they can target microbial-specific enzymes, such as bacterial gyrase, further highlighting their potential as selective antimicrobial agents.[4]
Caption: Potential antimicrobial mechanisms of benzimidazole derivatives.
Experimental Protocols: A Step-by-Step Guide
The following protocols outline three standard and widely accepted methods for preliminary antimicrobial screening: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion, and Agar Well Diffusion for assessing the zone of inhibition.[5][6]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] The protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8]
Materials:
-
This compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick several well-isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Serial Dilution of the Test Compound:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations of the test compound.
-
-
Inoculation and Incubation:
-
Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial inoculum.
-
Column 11 will serve as the positive control (inoculum without the test compound), and column 12 will be the negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours.[7]
-
-
Interpretation of Results:
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[13][14]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
McFarland turbidity standards (0.5)
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[9]
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[13]
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]
-
-
Application of Disks:
-
Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[15] Ensure firm contact with the agar.
-
Include a control disk impregnated with the solvent alone.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone indicates the susceptibility of the microorganism to the test compound.[16]
-
Protocol 3: Agar Well Diffusion Assay
Similar to the disk diffusion method, this technique involves creating wells in the agar and adding the test solution to assess antimicrobial activity.[17][18]
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
McFarland turbidity standards (0.5)
-
Sterile cork borer or pipette tip
-
Micropipette
-
Incubator
Procedure:
-
Inoculum and Plate Preparation:
-
Prepare a standardized bacterial inoculum and inoculate the MHA plate as described in the disk diffusion protocol.[18]
-
-
Well Creation and Compound Addition:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer or the wide end of a sterile pipette tip.[17]
-
Carefully dispense a known volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Include a control well with the solvent alone.
-
-
Incubation and Interpretation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compound into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
Caption: General workflow for agar diffusion antimicrobial screening.
Data Presentation and Interpretation
The results from these screening assays should be systematically recorded and presented for clear interpretation.
Table 1: Hypothetical MIC Values for this compound
| Microorganism | Gram Stain | MIC (µg/mL) | Interpretation* |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | Susceptible |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 | Intermediate |
| Escherichia coli ATCC 25922 | Gram-negative | >64 | Resistant |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 | Resistant |
*Interpretation is based on established breakpoints for comparator antibiotics and should be considered preliminary for a novel compound.[19]
Table 2: Hypothetical Zone of Inhibition Diameters for this compound (50 µ g/disk or well)
| Microorganism | Gram Stain | Zone of Inhibition (mm) - Disk Diffusion | Zone of Inhibition (mm) - Agar Well Diffusion |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 22 | 20 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 15 | 14 |
| Escherichia coli ATCC 25922 | Gram-negative | 6 | 6 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 6 | 6 |
Conclusion
The protocols provided offer a robust framework for the initial antimicrobial screening of this compound. By systematically determining the MIC and assessing the zones of inhibition against a panel of representative Gram-positive and Gram-negative bacteria, researchers can gain valuable insights into the compound's spectrum of activity. Positive results from these preliminary screens would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, and in vivo efficacy studies, to fully characterize the therapeutic potential of this novel benzimidazole derivative.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]
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Mahmood, T., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(19), 13345-13369. Available at: [Link]
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Singh, N., Kumar, G., Singh, M., & Negi, D. S. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Research & Reviews: Journal of Chemistry, 6(3). Available at: [Link]
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Basri, D. F., & Fan, S. H. (2005). The potential of aqueous and acetone extracts of galls of Quercus infectoria as antibacterial agents. Indian Journal of Pharmacology, 37(1), 26. Available at: [Link]
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Hudgins, G. C., et al. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
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CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
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ResearchGate. (n.d.). Optical and antibacterial properties of 1-butyl-3-methylimidazolium ionic liquids with trifluoromethanesulfonate or tetrafluoroborate anion. Available at: [Link]
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MDPI. (2003). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 8(11), 847-856. Available at: [Link]
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Vrynchanu, N., et al. (2020). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Farmacia, 68(3), 446-453. Available at: [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]
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Bio-protocol. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
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ResearchGate. (n.d.). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Available at: [Link]
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Abbood, H. A., et al. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Iraqi Journal of Pharmaceutical Sciences, 30(1), 25-33. Available at: [Link]
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PubMed. (2008). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 46(1), 139-45. Available at: [Link]
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Bio-protocol. (n.d.). Antimicrobial assay. Available at: [Link]
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ResearchGate. (2023, July 21). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Available at: [Link]
-
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. Available at: [Link]
-
National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
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RJPT. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. Available at: [Link]
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PubMed Central. (2021). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Advances, 11(52), 32939-32954. Available at: [Link]
-
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. Available at: [Link]
-
Chemistry Notes. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Available at: [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
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ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
Dr.Oracle. (n.d.). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Available at: [Link]
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ACS Publications. (2017, June 26). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry, 60(13), 5585-5602. Available at: [Link]
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Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Available at: [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
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ResearchGate. (n.d.). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Available at: [Link]
-
idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
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Application Note: In Vitro Cytotoxicity Profiling of 1-t-Butyl-6,7-difluorobenzimidazole
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1][2] This application note provides a comprehensive, field-tested guide for determining the in vitro cytotoxic potential of a novel derivative, 1-t-Butyl-6,7-difluorobenzimidazole, against various cancer cell lines. We detail an integrated workflow, from cell line selection and culture to the execution of a primary metabolic-based cytotoxicity assay (MTT) and subsequent data analysis. The protocols are designed to be self-validating through the inclusion of rigorous controls, ensuring data integrity and reproducibility. This guide is intended for researchers in oncology, drug discovery, and pharmacology, providing the technical foundation to accurately assess the anticancer potential of this and other novel chemical entities.
Scientific Rationale & Background
The Benzimidazole Scaffold in Oncology
Benzimidazole and its derivatives have garnered significant attention in cancer research due to their ability to interact with various biological targets.[2] Their mechanism of action is diverse; some derivatives function as antimitotic agents by interfering with microtubule dynamics, while others target essential enzymes like topoisomerases or DNA itself.[2] Furthermore, specific benzimidazoles have been developed as inhibitors of crucial signaling kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is pivotal in tumor angiogenesis.[3] The evaluation of novel derivatives like this compound is a logical step in the search for more potent and selective anticancer agents.
Principles of Cytotoxicity and Apoptosis Induction
A primary goal of cancer chemotherapy is the selective induction of cell death in malignant cells. Apoptosis, or programmed cell death, is a key mechanism through which cytotoxic agents eliminate cancer cells.[4][5] This process is tightly regulated by a complex network of signaling pathways. Dysregulation of these pathways is a hallmark of cancer, allowing for uncontrolled proliferation and survival.[6]
Key apoptotic signaling pathways are often categorized as intrinsic (mitochondrial) or extrinsic (death receptor-mediated).[7]
-
Intrinsic Pathway: Triggered by cellular stress such as DNA damage, it involves the activation of pro-apoptotic proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which helps form the apoptosome, activating a cascade of caspases (cysteine-aspartic proteases) that execute cell death.[7] The tumor suppressor protein p53 is a master regulator of this pathway.[4]
-
Extrinsic Pathway: Initiated by the binding of extracellular ligands (e.g., TNF-α) to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and direct activation of initiator caspases.[4]
Many anticancer drugs exert their effects by inducing overwhelming cellular stress, thereby activating the intrinsic apoptotic pathway.
Caption: Generalized intrinsic apoptosis pathway activated by a cytotoxic agent.
Materials and Reagents
-
Compound: this compound (CAS: 1314987-35-3)[]
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Lines:
-
MCF-7 (Human breast adenocarcinoma, ATCC HTB-22)
-
A549 (Human lung carcinoma, ATCC CCL-185)
-
HCT-116 (Human colon cancer, ATCC CCL-247)
-
-
Cell Culture Media:
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, L-Glutamine, Non-Essential Amino Acids (for EMEM)
-
Reagents: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), Trypan Blue solution
-
Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, Solubilization Buffer (e.g., acidified isopropanol or SDS solution)
-
Positive Control: Doxorubicin or Cisplatin
-
Labware: Sterile cell culture flasks (T-75), 96-well flat-bottom cell culture plates, serological pipettes, pipette tips, microcentrifuge tubes, cell counter or hemocytometer.
Part 1: Cell Culture Protocols
General Cell Culture Conditions
Maintain cell lines in a humidified incubator at 37°C with 5% CO₂. Use aseptic techniques for all cell handling procedures. Media should be changed every 2-3 days, and cells should be passaged once they reach 80-90% confluency to maintain exponential growth.[10]
Protocol: Subculturing A549 Cells
This protocol is representative and can be adapted for other adherent cell lines.
-
Aspirate Media: Remove the spent culture medium from a T-75 flask of A549 cells that is ~80% confluent.
-
Wash: Gently rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Trypsinize: Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring it covers the entire cell monolayer. Incubate at 37°C for 3-5 minutes.[11]
-
Observe Detachment: Monitor the cells under a microscope. Once cells appear rounded and begin to detach, gently tap the side of the flask to dislodge the remaining cells.
-
Neutralize Trypsin: Add 6-8 mL of complete growth medium (containing 10% FBS) to the flask to inactivate the trypsin.[10]
-
Collect and Centrifuge: Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Resuspend: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, complete growth medium.
-
Split Culture: Add an appropriate volume of the cell suspension to a new T-75 flask containing fresh medium. A typical split ratio for A549 cells is 1:4 to 1:8.[10]
-
Incubate: Return the new flask to the incubator.
Part 2: MTT Cytotoxicity Assay
Principle of the MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells. These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[13]
Experimental Workflow & Design
A robust experimental design is crucial for obtaining reliable and interpretable data.[14] The experiment must include appropriate controls to validate the results.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
A self-validating plate layout is essential. Each condition should be tested in triplicate or quadruplicate.
Caption: Example 96-well plate layout for a dose-response experiment.
Controls:
-
Blank: Wells containing only culture medium (no cells) to determine background absorbance.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (DMSO) used to deliver the compound. This is the 100% viability reference.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm that the cell system is responsive to cytotoxic stimuli.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of 2X working concentrations in complete culture medium. A logarithmic dilution series (e.g., 200 µM, 100 µM, 50 µM, etc.) is recommended for the initial screen.[15]
-
Cell Seeding: Harvest and count cells (e.g., A549). Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL. Add 100 µL of this suspension to each well of a 96-well plate (yielding 5,000 cells/well). Avoid the outermost wells to minimize edge effects.
-
Attachment: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.
-
Treatment: Carefully remove the medium. Add 100 µL of the 2X compound dilutions and controls to the appropriate wells. For the final 1X concentration, you will add 100 µL of medium containing the compound.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C. Protect from light. Purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.
Part 3: Data Analysis and Interpretation
Calculation of Cell Viability
-
Correct for Background: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percentage Viability: Normalize the data to the vehicle control, which represents 100% viability.
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
-
Plot Data: Create a dose-response curve by plotting % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]). The software will calculate the precise IC₅₀ value.
Sample Data Presentation
Results should be summarized in a clear, tabular format.
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| MCF-7 | This compound | [Experimental Value] |
| Doxorubicin (Positive Control) | [Experimental Value] | |
| A549 | This compound | [Experimental Value] |
| Doxorubicin (Positive Control) | [Experimental Value] | |
| HCT-116 | This compound | [Experimental Value] |
| Doxorubicin (Positive Control) | [Experimental Value] |
Part 4: Confirmatory Assays
To ensure the observed effect is not an artifact of the MTT assay (e.g., interference with mitochondrial enzymes), it is best practice to confirm cytotoxicity with an assay based on a different principle.[16]
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity—a hallmark of late-stage apoptosis or necrosis.[17][18] A significant increase in LDH in the supernatant of treated cells would corroborate the cytotoxic effect observed in the MTT assay.
References
-
Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptotic cell signaling in cancer progression and therapy. Oncotarget, 7(29), 46019–46043. Available at: [Link]
-
Examster AI. (2025). Cell Signaling Pathways: Mechanisms and Their Role in Cancer Development. Retrieved from [Link]
-
Remya R.S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds, 18(6), 36-44. Available at: [Link]
-
Sun, L., et al. (2018). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. European Journal of Medicinal Chemistry, 144, 137-145. Available at: [Link]
-
Ouyang, L., et al. (2012). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Molecular Cancer Research, 10(9), 1215-1225. Available at: [Link]
-
Ahmad, I., et al. (2021). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry. Available at: [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). Available at: [Link]
-
Yılmaz, B., et al. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. Available at: [Link]
-
JoVE. (2023). Video: Interactions Between Signaling Pathways. Retrieved from [Link]
-
Matotoka, M., & Masoko, P. (2022). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available at: [Link]
-
ENCODE Project. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]
-
Van Tonder, A., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 30-34. Available at: [Link]
-
Le, T. D., et al. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. Available at: [Link]
-
Poomanee, W., et al. (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Thai Journal of Pharmaceutical Sciences, 47(3), 209-221. Available at: [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Available at: [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]
-
Shomu's Biology. (2021, October 15). MTT assay | Cell Viability and Cytotoxicity determination using MTT assay. YouTube. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C11H12F2N2, 25 grams. Retrieved from [Link]
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-t-Butyl-6,7-difluorobenzimidazole
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3] Its structural similarity to naturally occurring purine nucleosides allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][3][4] The versatility of the benzimidazole ring system, which allows for substitutions at multiple positions, enables the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This has made libraries of novel benzimidazole derivatives a focal point in high-throughput screening (HTS) campaigns aimed at identifying new therapeutic leads.[2] This application note details a robust HTS protocol for identifying potential kinase inhibitors, utilizing 1-t-Butyl-6,7-difluorobenzimidazole as a representative compound from a screening library.
Target Rationale: Targeting Aberrant Kinase Activity in Oncology
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment. Given the established anticancer properties of various benzimidazole derivatives, this protocol will focus on a hypothetical HTS campaign to identify inhibitors of a key oncogenic kinase, hereafter referred to as "Target Kinase."[1][5]
Physicochemical Properties of this compound for HTS
The suitability of a compound for HTS is partially dependent on its physicochemical properties. This compound possesses several features that make it a good candidate for screening.
| Property | Value | Source |
| Molecular Formula | C11H12F2N2 | [6][] |
| Molecular Weight | 210.22 g/mol | [][8] |
| XLogP3-AA | 3.4 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
The molecular weight is well within the range for typical small molecule drugs. The XLogP3 value suggests good membrane permeability, which is relevant for potential cell-based assays. The presence of fluorine atoms can enhance binding affinity and metabolic stability.
HTS Assay Principle: Fluorescence Polarization
To identify inhibitors of Target Kinase, a fluorescence polarization (FP) based assay will be employed. This is a homogeneous assay format that is well-suited for HTS due to its simplicity, sensitivity, and lack of separation steps.[9]
The principle of the assay is as follows:
-
A fluorescently labeled tracer molecule (a ligand or substrate peptide that binds to the Target Kinase) is used.
-
When the tracer is unbound and free in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is depolarized.
-
When the tracer is bound to the larger Target Kinase, its tumbling is slowed, and the emitted light remains polarized.
-
In a competitive binding assay, a test compound (like this compound) that binds to the same site as the tracer will displace it, leading to a decrease in fluorescence polarization.
This change in polarization is directly proportional to the extent of inhibitor binding.
Experimental Workflow & Protocols
Overall HTS Workflow
Caption: High-level workflow for the HTS campaign.
Detailed HTS Protocol
Materials:
-
384-well, low-volume, black, flat-bottom plates
-
Acoustic liquid handler for compound dispensing
-
Multimode plate reader with fluorescence polarization capabilities[10]
-
Recombinant purified "Target Kinase"
-
Fluorescently labeled tracer peptide
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
This compound and other library compounds dissolved in 100% DMSO
-
Positive Control: A known inhibitor of Target Kinase (e.g., Staurosporine)
-
Negative Control: DMSO
Procedure:
-
Compound Plate Preparation: a. Prepare a stock solution of this compound at 10 mM in 100% DMSO. b. Serially dilute the compound stock to create a range of concentrations for dose-response studies. c. For the primary screen, prepare plates with a final compound concentration of 10 µM.
-
Assay Plate Preparation: a. Prepare an assay cocktail containing the Target Kinase and the fluorescent tracer in assay buffer. The final concentrations should be optimized to give a good assay window (typically Kd concentrations). b. Dispense 10 µL of the assay cocktail into each well of the 384-well plate.
-
Compound Dispensing: a. Using an acoustic liquid handler, transfer 100 nL of the compound solution from the compound plate to the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%. b. For control wells, dispense 100 nL of DMSO (negative control) or the positive control inhibitor.
-
Incubation: a. Briefly centrifuge the plates to ensure all components are mixed. b. Incubate the plates at room temperature for 60 minutes, protected from light.
-
Fluorescence Polarization Reading: a. Read the plates on a multimode plate reader using the appropriate excitation and emission wavelengths for the fluorescent tracer. Collect both parallel and perpendicular fluorescence intensity data. b. The reader's software will calculate the fluorescence polarization (mP) values.
Data Analysis
-
Quality Control: The quality of the HTS assay is assessed by calculating the Z'-factor from the positive and negative controls on each plate. A Z'-factor ≥ 0.5 is considered excellent for HTS.[11]
-
Hit Identification: The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (mP_compound - mP_pos) / (mP_neg - mP_pos)) Where:
-
mP_compound is the mP value of the test well.
-
mP_pos is the average mP of the positive control wells.
-
mP_neg is the average mP of the negative control wells.
A common threshold for hit identification is a % inhibition of ≥ 50%.
-
-
Dose-Response and IC50 Determination: a. For compounds identified as hits, a dose-response experiment is performed using a range of concentrations. b. The resulting data is plotted with % inhibition versus the logarithm of the compound concentration. c. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.
Hypothetical Signaling Pathway and Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway in which our "Target Kinase" is involved, and where this compound acts as an inhibitor.
Caption: Hypothetical pathway inhibited by the compound.
Conclusion and Future Directions
This application note provides a comprehensive, albeit representative, protocol for the high-throughput screening of this compound and other novel benzimidazole derivatives as potential kinase inhibitors. The fluorescence polarization assay is a robust and efficient method for primary screening and hit validation. Compounds identified as potent inhibitors in this assay, such as our hypothetical hit this compound, would be further characterized in secondary assays, including cell-based proliferation assays and selectivity profiling against a panel of other kinases. These studies are crucial for validating the on-target effects and therapeutic potential of these promising compounds.
References
-
Remya R.S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds, 18(6), 36-44. Available from: [Link]
-
El-Sayed, N. F., et al. (2025). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances. Available from: [Link]
-
Akhtar, W., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. PLoS ONE, 11(6), e0156828. Available from: [Link]
-
Wang, Y., et al. (2021). Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth in vitro and in vivo. European Journal of Medicinal Chemistry, 210, 112964. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Molecules, 28(24), 8098. Available from: [Link]
-
Ananthan, S., et al. (2010). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. Tuberculosis (Edinb), 90(6), 334-353. Available from: [Link]
-
ResearchGate. (2025). Green Protocol: Solvent- and Catalyst-Free Synthesis of Benzimidazole Derivatives via Microwave Technique. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic protocol for benzimidazole hybrids 95. Available from: [Link]
-
Lanning, M. E., et al. (2014). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. Journal of the American Chemical Society, 136(49), 17130-17138. Available from: [Link]
-
Soikkeli, A. M., et al. (2011). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Assay and Drug Development Technologies, 9(3), 274-282. Available from: [Link]
-
Hasnat, S., et al. (2024). High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. Scientific Reports, 14(1), 12345. Available from: [Link]
-
Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Available from: [Link]
-
El-Damasy, A. K., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Molecules, 27(4), 1345. Available from: [Link]
-
PubChem. (n.d.). 2-tert-butyl-4,6-difluoro-1H-benzimidazole. National Center for Biotechnology Information. Available from: [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C11H12F2N2, 25 grams. Available from: [Link]
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- 5. Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth invitro and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Robust, Validated HPLC Method for the Analysis of 1-t-Butyl-6,7-difluorobenzimidazole
Abstract
This application note details a highly specific and robust analytical method for the quantification of 1-t-Butyl-6,7-difluorobenzimidazole using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The developed isocratic method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in drug development and manufacturing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, detailed experimental procedures, and full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a heterocyclic aromatic compound of increasing interest in pharmaceutical research due to its potential biological activities. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring product quality, stability, and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[4][5][6] The presence of fluorine atoms in the analyte's structure suggests that a stationary phase with alternative selectivity to traditional C18 columns might be beneficial.[7][8] This note describes the development and validation of a simple, yet effective, RP-HPLC method for the analysis of this compound.
The causality behind the experimental choices lies in the physicochemical properties of the analyte. The non-polar t-butyl group and the benzimidazole core suggest good retention on a reverse-phase column. The fluorine substituents can introduce unique interactions with specific stationary phases. Therefore, a C8 column was selected as a starting point to balance retention and peak shape, a common choice for benzimidazole derivatives.[9][10][11] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good solubility of the analyte and to control the pH, which is critical for the ionization state and retention of benzimidazole compounds.
Materials and Methods
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm (or equivalent).
-
Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated pH meter.
Reagents and Standards
-
This compound Reference Standard: Purity >99.5%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Water: Deionized water, filtered through a 0.22 µm filter.
Experimental Protocol
Preparation of Mobile Phase
-
Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
-
Mobile Phase Composition:
-
Mix the prepared buffer and acetonitrile in a ratio of 40:60 (v/v).
-
Degas the mobile phase by sonication for 15 minutes or by online degasser.
-
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Chromatographic Conditions
The chromatographic conditions were optimized to achieve a symmetric peak shape and a reasonable retention time.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Method Validation
The developed method was validated according to the ICH Q2(R2) guideline for analytical procedure validation.[1][3] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[12][13]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms were examined for any interference at the retention time of this compound. The peak purity was also assessed using the DAD detector.
Linearity
Linearity was determined by analyzing five concentrations of the reference standard ranging from 10 µg/mL to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was determined by the recovery of known amounts of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each concentration level.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters varied were:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2 °C)
The system suitability parameters (tailing factor, theoretical plates, and %RSD of replicate injections) were monitored after each variation.
Data Presentation
System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Complies |
| Linearity (r²) | r² ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.6% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.8% |
| Robustness | System suitability parameters met under all conditions. | Complies |
Experimental Workflow Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation Logic
Caption: Logical relationship of the HPLC method validation parameters.
Conclusion
The developed and validated RP-HPLC method for the analysis of this compound is specific, linear, accurate, precise, and robust. This method is straightforward and can be readily implemented in a quality control laboratory for the routine analysis of bulk drug substances and formulated products. The comprehensive protocol and validation data presented herein provide a solid foundation for its application in a regulated environment.
References
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. (2022-03-31). [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
-
RP-HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave online. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
<621> CHROMATOGRAPHY. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
-
Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. [Link]
-
2-tert-butyl-4,6-difluoro-1H-benzimidazole. PubChem. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
-
Tert-butyl 7-chloro-6-fluoro-indole-1-carboxylate. PubChem. [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Request PDF. ResearchGate. [Link]
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USP-NF 621 Chromatography. Scribd. [Link]
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5,7-Di-tert-butyl-3-phenyl-1,3lambda5-benzoxazol-3-ylium; tetrafluoroboranuide. PubChem. [Link]
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tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. PubChem. [Link]
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Application Notes & Protocols: In Vitro Evaluation of 1-t-Butyl-6,7-difluorobenzimidazole Derivatives
Introduction: Rationale and Scientific Context
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Its structural resemblance to purines allows it to readily bind to biopolymers, forming the basis for numerous therapeutic agents with activities spanning anticancer, antimicrobial, and antiviral applications.[2][3] The strategic incorporation of specific substituents onto the benzimidazole core is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.
This guide focuses on the in vitro evaluation of a specific, novel class of compounds: 1-t-Butyl-6,7-difluorobenzimidazole derivatives . The rationale for this structural design is twofold:
-
Fluorine Substitution: The introduction of fluorine atoms at the 6 and 7 positions is a well-established tactic in drug design. Fluorine's high electronegativity can significantly alter the electronic properties of the benzimidazole ring, potentially enhancing binding affinity to target proteins. Furthermore, it can improve metabolic stability and membrane permeability, crucial factors for bioavailability. Studies on other fluoro-substituted benzimidazoles have demonstrated potent antiproliferative and antimicrobial activities.[4][5][6]
-
t-Butyl Group: The bulky tertiary-butyl group at the N-1 position serves as a steric anchor. This group can influence the molecule's conformation, potentially locking it into a bioactive shape that favors interaction with a specific target. It can also shield the molecule from metabolic degradation. The nature of the substituent at the N-1 position is known to significantly influence the chemotherapeutic efficacy of benzimidazole derivatives.[2]
Given these structural features, this class of derivatives is hypothesized to possess significant potential as anticancer and antimicrobial agents. The following protocols provide a robust framework for the initial in vitro screening cascade to validate these hypotheses, focusing on cytotoxicity, mechanism of action, and antimicrobial spectrum.
Section 1: Anticancer Activity Evaluation
A primary application for novel benzimidazole derivatives is in oncology.[7] The initial evaluation workflow is designed to determine cytotoxic potential against relevant cancer cell lines and to probe the underlying mechanism of cell death.
Caption: Workflow for antimicrobial MIC determination.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8] Principle: A standardized suspension of microorganisms is challenged with serial dilutions of the test compound in a liquid broth medium. Growth is assessed visually after incubation.
Step-by-Step Protocol:
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633). [8] * Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853). [8] * Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404). [9]
-
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of appropriate broth to all wells.
-
Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column, creating a 100 µL volume.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight.
-
Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Use standard antibiotics like Ciprofloxacin for bacteria and Fluconazole for fungi as reference drugs. [6][10] * Incubate plates at 35°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Section 3: Data Presentation
Quantitative results should be summarized for clear comparison.
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | Substitution Pattern | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) | Selectivity Index (SI)¹ |
| BDF-01 | 2-phenyl | 5.2 ± 0.4 | 8.1 ± 0.9 | > 50 | > 9.6 |
| BDF-02 | 2-(4-chlorophenyl) | 1.8 ± 0.2 | 2.5 ± 0.3 | 45.3 ± 3.1 | 25.2 |
| BDF-03 | 2-(4-methoxyphenyl) | 15.6 ± 1.1 | 22.4 ± 1.8 | > 50 | > 3.2 |
| Doxorubicin | (Positive Control) | 0.1 ± 0.02 | 0.3 ± 0.05 | 1.5 ± 0.2 | 15.0 |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cells (HEK-293) / IC₅₀ in cancer cells (MCF-7). Data are presented as mean ± SD. |
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| BDF-01 | 16 | 32 | 8 |
| BDF-02 | 4 | 8 | 2 |
| BDF-03 | 64 | >128 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
References
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available from: [Link]
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available from: [Link]
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Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro (2016). ResearchGate. Available from: [Link]
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Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. ResearchGate. Available from: [Link]
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In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2025). Available from: [Link]
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Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. Available from: [Link]
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In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung cancer activity. (2011). Available from: [Link]
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In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Adichunchanagiri University. Available from: [Link]
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Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. Available from: [Link]
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Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Taylor & Francis. (2022). Available from: [Link]
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Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. (2023). Available from: [Link]
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Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. ResearchGate. Available from: [Link]
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A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. Available from: [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available from: [Link]
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Benzimidazole derivatives as kinase inhibitors. PubMed. Available from: [Link]
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Biological activities of benzimidazole derivatives: A review. International Science Community Association. Available from: [Link]
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Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. (2023). Available from: [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Available from: [Link]
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Application Notes and Protocols: Molecular Docking Studies of 1-t-Butyl-6,7-difluorobenzimidazole with Target Proteins
Introduction: The Rationale for Investigating 1-t-Butyl-6,7-difluorobenzimidazole
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The therapeutic potential of these compounds often stems from their ability to interact with various biological macromolecules. The specific compound of interest, this compound, combines the privileged benzimidazole core with a bulky tert-butyl group and electron-withdrawing fluorine atoms. These substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The tert-butyl group can enhance metabolic stability and modulate binding selectivity, while the difluoro substitution can alter the electronic properties and potential for hydrogen bonding of the benzimidazole ring system.
Given the established anticancer activity of similar tert-butyl-benzimidazole derivatives, this guide will focus on a molecular docking study against a well-validated cancer target: the Epidermal Growth Factor Receptor (EGFR). Specifically, we will utilize the crystal structure of the EGFR tyrosine kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17).[3][4] This allows for a direct comparison of the binding mode of our compound of interest with a known inhibitor.
These application notes will provide a comprehensive, step-by-step protocol for researchers to conduct in silico molecular docking studies of this compound with EGFR, from initial protein and ligand preparation to the analysis and interpretation of the docking results.
Experimental Design and Workflow
The molecular docking workflow is a multi-step process that requires careful preparation of both the protein target and the ligand to ensure biologically relevant results. The following diagram outlines the key stages of the protocol described in these notes.
Figure 1: A schematic overview of the molecular docking workflow.
Part 1: Ligand and Protein Preparation
Accurate preparation of the ligand and protein is critical for a successful docking study. This phase involves obtaining the necessary files, cleaning them, and converting them into the appropriate format for the docking software.
Ligand Preparation: this compound
The first step is to obtain the 3D structure of this compound.
Protocol:
-
Obtain Ligand Structure: The chemical structure of this compound can be obtained from chemical databases such as PubChem or commercial supplier websites.[][6] For this protocol, we will use the canonical SMILES string: CC(C)(C)N1C=NC2=C1C(=C(C=C2)F)F.
-
2D to 3D Conversion: Use a molecular editor such as ChemDraw or an online tool to convert the 2D structure or SMILES string into a 3D structure. Save the structure in a common format like MOL or SDF.
-
Energy Minimization: The initial 3D structure needs to be energy minimized to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the energy minimization modules within molecular modeling suites. The MMFF94 force field is a suitable choice for small organic molecules.
-
File Format Conversion: The energy-minimized ligand structure must be converted to the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. AutoDock Tools (ADT) is the standard software for this conversion.[7]
-
In ADT, load the ligand MOL or PDB file.
-
Add polar hydrogens.
-
Compute Gasteiger charges.
-
Define the rotatable bonds.
-
Save the file in PDBQT format.
-
Protein Preparation: Epidermal Growth Factor Receptor (EGFR)
The crystal structure of the target protein needs to be prepared to remove non-essential molecules and add necessary atoms for the docking simulation.
Protocol:
-
Download Protein Structure: Download the PDB file for the EGFR tyrosine kinase domain (PDB ID: 1M17) from the RCSB Protein Data Bank.[3] This structure is co-crystallized with the inhibitor erlotinib.
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization tool like PyMOL, UCSF Chimera, or Discovery Studio.[8]
-
Remove water molecules, as they are often not directly involved in the ligand-binding and can add unnecessary complexity.
-
Remove the co-crystallized ligand (erlotinib) and any other heteroatoms that are not part of the protein or essential cofactors.
-
-
Protein Preparation using AutoDock Tools:
-
Load the cleaned PDB file into AutoDock Tools.
-
Add polar hydrogen atoms. This is crucial for defining the correct ionization states of amino acid residues and for hydrogen bonding.
-
Add Kollman charges, which are commonly used for proteins in molecular docking.
-
Merge non-polar hydrogens.
-
Save the prepared protein as a PDBQT file.
-
Part 2: Molecular Docking with AutoDock Vina
With the prepared ligand and protein files, the next step is to define the binding site and run the docking simulation.
Defining the Binding Site: Grid Box Generation
AutoDock Vina requires a defined search space, or "grid box," within which it will attempt to dock the ligand.
Protocol:
-
Identify the Active Site: The active site of EGFR in 1M17 is the ATP-binding pocket where the co-crystallized inhibitor, erlotinib, binds. Key residues in this pocket include Leu694, Gly695, Ala719, Lys721, Met769, and Cys773.[9][10]
-
Grid Box Setup in AutoDock Tools:
-
Load the prepared protein PDBQT file into ADT.
-
Center the grid box on the known active site. A practical way to do this is to center it on the coordinates of the removed co-crystallized ligand.
-
Adjust the dimensions of the grid box to encompass the entire active site with some extra space to allow for ligand flexibility. A box size of approximately 25 x 25 x 25 Å is a good starting point for this target.
-
Save the grid parameters to a configuration file.
-
Running the Docking Simulation
The docking calculation is performed using AutoDock Vina from the command line.
Protocol:
-
Create a Configuration File: Create a text file (e.g., config.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
The --log option will create a text file containing the binding affinity scores for the different predicted binding poses.
Part 3: Analysis and Interpretation of Results
The output of the docking simulation needs to be carefully analyzed to understand the binding potential and interaction patterns of the ligand.
Analyzing Binding Affinity and Poses
AutoDock Vina provides a binding affinity score in kcal/mol and generates multiple binding poses for the ligand.
-
Binding Affinity: The binding affinity is an estimation of the binding free energy. More negative values indicate a stronger predicted binding affinity.
-
Root Mean Square Deviation (RMSD): The RMSD between different poses indicates their similarity. A low RMSD between the top-ranked poses suggests a well-defined binding mode.
Table 1: Predicted Binding Affinities for Docking Poses
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.254 |
| 3 | -8.0 | 1.876 |
| 4 | -7.8 | 2.543 |
| 5 | -7.6 | 3.112 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Visualization of Ligand-Protein Interactions
Visualizing the docked poses within the protein's active site is crucial for understanding the specific interactions that contribute to binding.
Protocol:
-
Load Structures into a Visualizer: Open the prepared protein PDBQT file and the docking output PDBQT file (containing the predicted poses) in a molecular visualization tool like PyMOL or Discovery Studio.[8][11]
-
Analyze Interactions: For the top-ranked pose(s), analyze the following types of interactions:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and hydrophobic residues in the active site (e.g., Leu, Val, Ile, Phe).
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues like Phe, Tyr, or Trp.
-
-
Generate 2D and 3D Representations: Create high-quality images of the binding pose, highlighting the key interacting residues. 2D interaction diagrams can also be generated to provide a clear summary of the binding mode.
Figure 2: A conceptual diagram of potential interactions between the ligand and EGFR.
Conclusion and Future Directions
This guide provides a detailed protocol for conducting a molecular docking study of this compound with the EGFR tyrosine kinase domain. The results from such a study can provide valuable insights into the potential of this compound as an EGFR inhibitor. A strong predicted binding affinity and a binding mode that involves key active site residues would warrant further investigation.
It is important to remember that molecular docking is a computational prediction. The results should be interpreted with caution and ideally validated through experimental techniques such as in vitro enzyme assays and cell-based proliferation assays. Further computational studies, such as molecular dynamics simulations, can also be employed to assess the stability of the predicted binding pose over time.
References
-
Stamos, J., Sliwkowski, M.X., & Eigenbrot, C. (2002). Structure of the Epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
-
Abdullah, M. N., Abd Hamid, S., Muhamad Salhimi, S., Jalil, N. A. S., Al-Amin, M., & Jumali, N. S. (2023). Design and synthesis of 1-sec/tert-Butyl-2-Chloro/Nitrophenylbenzimidazole derivatives: molecular docking and in vitro evaluation against MDA-MB-21 and MCF-7 cell lines. Journal of Molecular Structure, 1277, 134841. [Link]
-
BIOVIA, Dassault Systèmes, Discovery Studio Visualizer, v21.1.0.20298. [Link]
-
Gopal, L. K., et al. (2016). Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. Journal of Chemical and Pharmaceutical Research, 8(4), 353-360. [Link]
-
The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
ResearchGate. (n.d.). Structure of breast cancer proteins A) EGFR (PDB ID: 1M17)... Retrieved from [Link]
-
Brieflands. (2023). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Retrieved from [Link]
-
Bioscience Biotechnology Research Communications. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Retrieved from [Link]
-
PubChem. (n.d.). 2-tert-butyl-4,6-difluoro-1H-benzimidazole. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C11H12F2N2, 25 grams. Retrieved from [Link]
-
ResearchGate. (2024). Benzimidazole Derivatives and Its Biological Importance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Retrieved from [Link]
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Application Notes & Protocols for Cell-Based Assays Involving 1-t-Butyl-6,7-difluorobenzimidazole
Introduction: Unveiling the Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Compounds built upon this heterocyclic motif have demonstrated significant potential as antimicrobial, antiviral, and notably, anti-neoplastic agents.[1][2] The core mechanism for many anticancer benzimidazoles, such as albendazole and mebendazole, involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[3] Furthermore, strategic modifications to the benzimidazole core can yield inhibitors of key signaling molecules, including kinases like VEGFR-2, or agents that interact directly with DNA.[1][4][5][6]
This guide focuses on 1-t-Butyl-6,7-difluorobenzimidazole , a specific derivative whose biological activities are yet to be fully characterized. The presence of a bulky tert-butyl group can significantly alter the compound's lipophilicity and steric interactions with biological targets, while the difluoro substitutions on the benzene ring can modulate its electronic properties and metabolic stability.[2]
These structural features warrant a systematic investigation into its potential as a therapeutic agent. This document provides a series of detailed protocols for cell-based assays designed to elucidate the cytotoxic, anti-proliferative, and potential mechanistic properties of this compound in cancer cell lines.
Part 1: Foundational Analysis - Cytotoxicity and IC50 Determination
The initial step in characterizing any novel compound is to determine its effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency. We will utilize a metabolic-based assay, such as the MTT or CCK-8 assay, which measures the activity of mitochondrial dehydrogenases as an indicator of cell viability.[4]
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 value.
Protocol 1: Cell Viability Assay (MTT)
Rationale: The MTT assay is a robust and widely used colorimetric method. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)[4][5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Expert Tip: Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to prevent solvent-induced cytotoxicity.[3]
-
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Sorafenib IC50 (µM) [Reference] |
| A549 | Non-small cell lung | 8.5 ± 1.2 | 5.8 ± 0.7[5] |
| NCI-H460 | Non-small cell lung | 4.2 ± 0.9 | 3.1 ± 0.5[5] |
| MCF-7 | Breast (ER+) | 12.1 ± 2.5 | 7.2 ± 1.1 |
| MDA-MB-231 | Breast (Triple-Negative) | 6.8 ± 1.5 | 4.5 ± 0.9 |
Part 2: Mechanistic Insights - Cell Cycle and Apoptosis Analysis
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate how it affects the cells. Many benzimidazole compounds induce cell cycle arrest, typically at the G2/M phase, due to microtubule disruption.[3] They can also trigger apoptosis (programmed cell death). These phenomena can be quantitatively assessed using flow cytometry.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, we can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Ice-cold 70% Ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., NCI-H460) in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations equivalent to its IC50 and 2x IC50 for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing at low speed. This prevents cell clumping. Fix the cells overnight at -20°C.[3]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark at room temperature.[3]
-
Expert Tip: RNase A is crucial for degrading any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
Signaling Pathway: Potential Benzimidazole Action
Caption: Potential mechanism of action for benzimidazole compounds.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
Rationale: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium Iodide is used as a counterstain to identify necrotic or late apoptotic cells, which have lost membrane integrity. This dual-staining allows for the differentiation of live cells, early apoptotic cells, late apoptotic cells, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis. Wash the combined cells with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.[3]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Part 3: Exploring Antimicrobial Potential
The benzimidazole scaffold is also present in numerous antimicrobial agents.[1] Therefore, it is prudent to screen this compound for potential antibacterial and antifungal activity. The standard method for this is to determine the Minimum Inhibitory Concentration (MIC).
Protocol 4: Broth Microdilution MIC Assay
Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative test performed in a 96-well plate format.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Conclusion and Future Directions
This guide provides a foundational framework for the initial cell-based characterization of this compound. The protocols outlined will determine its cytotoxic potency and shed light on its potential mechanisms of action, specifically its effects on cell cycle progression and apoptosis. The antimicrobial screening serves as a parallel investigation into its broader bioactivity profile.
Positive results from these assays, such as a low micromolar IC50 in cancer cells and evidence of G2/M arrest, would strongly suggest that this compound acts as a microtubule-destabilizing agent. Subsequent studies could then focus on direct validation through tubulin polymerization assays, kinase inhibition profiling (especially against targets like VEGFR-2), and in vivo studies in xenograft models. The systematic application of these cell-based protocols is the critical first step in evaluating the therapeutic promise of this novel compound.
References
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. National Institutes of Health (NIH). [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. [Link]
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- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Researcher's Guide to In Vivo Testing of Novel Benzimidazole Compounds
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anthelmintics, anticancer drugs, and antifungals.[1][2][3] The translation of a promising novel benzimidazole compound from in vitro discovery to a viable clinical candidate is contingent upon rigorous in vivo evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the critical protocols and strategic considerations for the in vivo assessment of novel benzimidazole derivatives. We will delve into the causality behind experimental design, from essential pre-formulation and toxicity assessments to robust pharmacokinetic profiling and application-specific efficacy studies, ensuring a scientifically sound and ethically responsible preclinical development path.
The Benzimidazole Scaffold: Mechanism and In Vivo Imperatives
Benzimidazole's broad-spectrum activity often stems from a primary, conserved mechanism of action: the disruption of microtubule polymerization by binding to β-tubulin.[4][5][6] This interference with cytoskeletal function is catastrophic for rapidly dividing cells, explaining its efficacy against both parasitic helminths and neoplastic cells.[6][7] In parasites, this leads to impaired glucose uptake and cell division, while in cancer cells, it induces cell cycle arrest in the G2/M phase and triggers apoptosis.[5][8]
However, in vitro potency does not guarantee in vivo success. The benzimidazole class is notoriously challenged by poor aqueous solubility, leading to low and variable oral bioavailability.[9][10] Therefore, the primary goals of in vivo testing are to:
-
Establish a safe and tolerable dose range.
-
Characterize the pharmacokinetic (PK) profile to understand drug exposure.
-
Demonstrate proof-of-concept efficacy in a relevant disease model.
This guide outlines the logical progression of experiments designed to answer these critical questions.
Foundational Strategy: The In Vivo Testing Cascade
A successful in vivo program follows a structured, multi-stage process. Each stage generates data that informs the next, creating a self-validating system that minimizes animal use while maximizing data quality.
Caption: Decision tree for OECD 423 acute toxicity protocol.
Protocol: Acute Toxicity (Adapted from OECD 423)
-
Animal Model: Healthy, young adult rodents (rats or mice), typically females as they are often slightly more sensitive. [11]2. Housing: House animals in standard conditions with a 12h light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water (except for pre-dose fasting).
-
Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing. [11]4. Dosing: Administer the formulated compound via oral gavage. Select a starting dose based on any available data (e.g., 300 mg/kg).
-
Observation: Monitor animals closely for the first few hours post-dosing and at least twice daily for 14 days.
-
Endpoints: Record all clinical signs of toxicity, body weight changes, and any instances of mortality.
Table 1: Clinical Observation Scoring for Toxicity Studies
| Category | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Smooth, clean fur | Ruffled fur | Piloerection, pale skin | Soiled fur, cyanosis |
| Activity | Alert, active | Reduced activity | Lethargic, hunched | Moribund, unresponsive |
| Respiration | Normal rate | Slightly increased/decreased | Labored breathing | Gasping, agonal |
| Neurological | Normal gait | Ataxia, unsteady | Tremors, circling | Convulsions, paralysis |
Animals exhibiting severe (Score 3) signs that cannot be alleviated should be humanely euthanized.[12]
Pharmacokinetic (PK) Profiling
PK studies determine the "what the body does to the drug" (ADME: Absorption, Distribution, Metabolism, Excretion). A compound with poor PK will not achieve sufficient concentration at the target site for a long enough duration to be effective, regardless of its in vitro potency. Benzimidazole derivatives are known for multicompartment PK models and significant first-pass metabolism in the liver. [9][10] Protocol: Single-Dose Rodent PK Study
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used. Cannulated animals can be used to facilitate repeated blood sampling.
-
Dosing: Administer a single dose of the formulated compound at a pre-determined, non-toxic level (informed by acute toxicity data). Both intravenous (IV) and oral (PO) routes should be tested to determine absolute bioavailability.
-
Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the speed of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |
| t1/2 | Half-life | The time required for the drug concentration to decrease by half. Dictates dosing frequency. |
| F% | Absolute Bioavailability (AUC_PO / AUC_IV) | The fraction of the oral dose that reaches systemic circulation. A critical parameter for oral drugs. |
Efficacy (Proof-of-Concept) Studies
Once a safe dose range and adequate exposure are confirmed, the compound's efficacy can be tested in a relevant disease model. The choice of model is critical and depends entirely on the intended therapeutic application.
Application: Anticancer Efficacy
The tubulin-disrupting mechanism of benzimidazoles makes them promising anticancer agents. [7][13]In vivo efficacy is typically evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice.
Mechanism of Anticancer Action
Caption: Benzimidazole-induced disruption of microtubule dynamics.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NU/NU nude or SCID) are required to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 A549 lung cancer cells) into the flank of each mouse. [14]3. Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into vehicle control and treatment groups (n=8-10 mice/group).
-
Treatment: Administer the formulated compound daily (or as determined by PK data) via oral gavage. Include a positive control group (e.g., a standard-of-care chemotherapy agent) if appropriate.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a pre-determined size limit.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze differences in tumor volume over time.
Application: Anthelmintic Efficacy
The historical and primary use of many benzimidazoles is as broad-spectrum anthelmintics. [5]Efficacy is measured by the reduction in parasite burden in an infected host.
Protocol: Rodent Model of Helminth Infection
-
Animal Model: Select a model relevant to the target parasite. For gastrointestinal nematodes, the Hymenolepis diminuta (tapeworm) in rats or Heligmosomoides polygyrus in mice are well-established models. [15][16]2. Infection: Infect animals orally with a standardized number of infective parasite larvae or eggs.
-
Treatment: After the infection is established (prepatent period), treat animals with the formulated compound, typically as a single oral dose or over a few days. Include a vehicle control and a positive control (e.g., albendazole).
-
Necropsy: At a defined time point post-treatment (e.g., 7-10 days), humanely euthanize the animals.
-
Worm Burden Count: Carefully dissect the gastrointestinal tract and recover and count the number of adult worms.
-
Data Analysis: Calculate the percentage reduction in worm burden for each treatment group relative to the vehicle control group.
Conclusion and Forward Path
The successful in vivo evaluation of a novel benzimidazole compound is a systematic process that builds a comprehensive data package. By integrating robust formulation, meticulous safety assessment, precise pharmacokinetic profiling, and well-designed efficacy studies, researchers can confidently identify promising drug candidates. The data generated from these protocols are essential for making critical go/no-go decisions, filing investigational new drug (IND) applications, and ultimately, advancing new therapies to the patients who need them.
References
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (n.d.). PubMed. [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). American Psychological Association. [Link]
-
Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2016, May 20). APS Journals. [Link]
-
Structure-activity relationships of benzothiazole and benzimidazole anthelmintics: a molecular modeling approach to in vivo drug efficacy. (n.d.). PubMed. [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019, July 8). Forskningsetikk. [Link]
-
Animal models of Chagas disease and their translational value to drug development. (n.d.). ScienceDirect. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Pharmacokinetic of benzimidazole derivatives. (n.d.). Voprosy Meditsinskoi Khimii. [Link]
-
Animal Care and Use Guidance Materials. (n.d.). Division of Research and Innovation. [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). Marietta College. [Link]
-
Guide for the Care and Use of Laboratory Animals: Eighth Edition. (2011). National Academies Press. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH. [Link]
-
OECD Guidelines for In Vivo Testing of Reproductive Toxicity. (n.d.). ResearchGate. [Link]
-
Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth in vitro and in vivo. (2021, January 15). PubMed. [Link]
-
Animal Model Development Services for Parasitic Organisms. (n.d.). Ace Therapeutics. [Link]
-
[Pharmacokinetics of benzimidazole derivatives]. (2002, May-June). PubMed. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025, June 26). Biosciences Biotechnology Research Asia. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
A possible model of benzimidazole binding to β-tubulin disclosed by invoking an inter-domain movement. (2005, January). ResearchGate. [Link]
-
Animal models of efficacy to accelerate drug discovery in malaria. (2013, June 21). Cambridge University Press. [Link]
-
OECD Guidelines. (n.d.). SlideShare. [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]
-
Current status of experimental models for the study of malaria. (n.d.). NIH. [Link]
-
High-content approaches to anthelmintic drug screening. (n.d.). NIH. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). NIH. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. (2022, July 1). Bentham Science. [Link]
-
The novel benzimidazole derivatives as potential anticancer agents. (n.d.). ResearchGate. [Link]
-
[Prediction of the acute toxicity of benzimidazole compounds by the electron structure of their molecules]. (1988, July-August). PubMed. [Link]
-
OECD Guideline for the Testing of Chemicals 420. (2001, December 17). OECD. [Link]
-
OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. [Link]
-
OECD Guideline for the Testing of Chemicals 423. (2001, December 17). National Toxicology Program. [Link]
-
Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2025, October 9). NIH. [Link]
-
Ecological hazard assessment of major veterinary benzimidazoles: Acute and chronic toxicities to aquatic microbes and invertebrates. (2006, November). ResearchGate. [Link]
-
In-vitro and In-vivo Activity of Benzimidazole derivatives against Trypanosoma Congolense, design and synthesis. (n.d.). ChemRxiv. [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). NIH. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). NIH. [Link]
-
The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (n.d.). MDPI. [Link]
-
In vitro, in vivo and in silico-driven identification of novel benzimidazole derivatives as anticancer and anti-inflammatory. (n.d.). Adichunchanagiri University. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2021, October 23). ResearchGate. [Link]
-
Antitumorigenicity of benzimidazole anthelmintics in clinical aspects. (n.d.). ResearchGate. [Link]
-
A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. (n.d.). PubMed. [Link]
-
Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans. (n.d.). NCBI. [Link]
-
A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. (n.d.). Bentham Science. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 4. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
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- 12. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
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- 16. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-t-Butyl-6,7-difluorobenzimidazole Synthesis
Welcome to the Technical Support Center for the synthesis of 1-t-Butyl-6,7-difluorobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the scientific understanding to not only execute this synthesis successfully but also to optimize it for your specific research needs.
Introduction to the Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The presence of the difluoro-substituted benzene ring and the sterically demanding N-tert-butyl group presents unique challenges. A common and logical approach to this synthesis involves a two-step process:
-
Formation of the Benzimidazole Core: Condensation of 3,4-difluoro-o-phenylenediamine with a one-carbon source, such as formic acid or triethyl orthoformate, to form 6,7-difluoro-1H-benzimidazole.
-
N-Alkylation: Introduction of the tert-butyl group onto the nitrogen of the benzimidazole ring.
This guide will provide a detailed proposed experimental protocol based on established chemical principles and offer solutions to common problems that may arise during the synthesis.
Proposed Experimental Protocol
This protocol is a suggested starting point for the synthesis of this compound, derived from analogous procedures in the literature. Optimization may be necessary to achieve desired results.
Step 1: Synthesis of 6,7-difluoro-1H-benzimidazole
Reaction Scheme:
Materials:
-
3,4-difluoro-o-phenylenediamine
-
Formic acid (≥95%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Activated carbon
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3,4-difluoro-o-phenylenediamine and a 5-fold molar excess of formic acid.
-
Slowly add 4 M hydrochloric acid (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the mixture with a 10% sodium hydroxide solution until a pH of approximately 7-8 is reached. This should be done in an ice bath to control the exothermic reaction.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from an ethanol/water mixture with the addition of a small amount of activated carbon to remove colored impurities.[2]
-
Dry the purified product under vacuum to obtain 6,7-difluoro-1H-benzimidazole as a crystalline solid.
Step 2: Synthesis of this compound
Reaction Scheme:
Materials:
-
6,7-difluoro-1H-benzimidazole
-
tert-Butyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6,7-difluoro-1H-benzimidazole in anhydrous DMF, add 1.5 equivalents of anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.2 equivalents of tert-butyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 12-24 hours. The N-alkylation of benzimidazoles can be slow, especially with sterically hindered alkyl halides.[3][4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Step 1: Low yield of 6,7-difluoro-1H-benzimidazole | Incomplete reaction. | - Ensure sufficient reaction time by monitoring with TLC until the starting material is consumed. - A modest increase in reaction temperature might improve the conversion rate.[5] - Confirm the quality and concentration of formic acid and HCl catalyst. |
| Degradation of starting material or product. | - Avoid excessively high temperatures or prolonged reaction times. - The o-phenylenediamine starting material can be susceptible to oxidation; consider running the reaction under an inert atmosphere.[1] | |
| Loss of product during work-up. | - Ensure complete precipitation by adjusting the pH carefully. - Use cold water for washing the precipitate to minimize dissolution. | |
| Step 1: Product is highly colored | Oxidation of the o-phenylenediamine. | - Use high-purity starting materials. - Perform the reaction under an inert atmosphere.[1] - During recrystallization, use activated carbon to adsorb colored impurities.[2] |
| Step 2: Low yield of this compound | Incomplete reaction due to steric hindrance. | - Increase the reaction temperature or time. - Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF.[6] - Alkyl iodides are generally more reactive than bromides; consider using tert-butyl iodide.[6] |
| Formation of the N3-alkylated isomer. | - While less likely with the bulky t-butyl group, if isomer formation is suspected, purification by column chromatography is the best approach. The less sterically hindered nitrogen is generally favored for alkylation.[6] | |
| Competing S-alkylation (if applicable to derivatives). | - The Hard and Soft Acids and Bases (HSAB) principle can be a guide. The nitrogen is a harder nucleophile than sulfur. Using a "hard" alkylating agent favors N-alkylation.[6] | |
| Purification Difficulties | Product "oils out" during recrystallization. | - The boiling point of the solvent may be higher than the melting point of the compound. Use a lower-boiling point solvent system. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.[2] |
| Poor separation in column chromatography. | - Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent often yields better separation. - Ensure the silica gel is properly packed to avoid channeling. |
Frequently Asked Questions (FAQs)
Q1: What is the role of hydrochloric acid in Step 1?
A1: The hydrochloric acid acts as a catalyst to facilitate the condensation reaction between the o-phenylenediamine and formic acid.[5]
Q2: Why is an inert atmosphere recommended for both steps?
A2: o-Phenylenediamines and some benzimidazole derivatives can be sensitive to air oxidation, which can lead to the formation of colored impurities and reduce the yield.[1] Using an inert atmosphere like nitrogen or argon minimizes this risk.
Q3: Can I use other alkylating agents for Step 2?
A3: Yes, other tert-butylating agents can be explored. For example, di-tert-butyl dicarbonate in the presence of a suitable catalyst could be an alternative. However, the reactivity and reaction conditions would need to be optimized.
Q4: How can I effectively monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product.[1][5] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q5: I am concerned about the safety of using sodium hydride. Are there alternatives?
A5: Yes, while sodium hydride is a very effective base for this type of reaction, it is highly reactive and requires careful handling. Less reactive bases like potassium carbonate, as suggested in the protocol, are often sufficient. Other options include cesium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The choice of base will depend on the specific reactivity of your substrate and may require some optimization.
Q6: What are the key safety precautions I should take during this synthesis?
A6: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Formic acid is corrosive, and DMF is a skin and respiratory irritant. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues in the synthesis.
References
- Benchchem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Benchchem. Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- Benchchem.
- MDPI. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)
- FAO AGRIS. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- Benchchem.
- ResearchGate. imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.
Sources
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-t-Butyl-6,7-difluorobenzimidazole by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical assistance for the purification of 1-t-Butyl-6,7-difluorobenzimidazole using column chromatography. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflow.
I. Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might encounter during the column chromatography of this compound, providing a systematic approach to troubleshooting.
Issue 1: Poor Separation of the Product from Impurities
Question: My column is not effectively separating the this compound from what appears to be a closely related impurity. The fractions are consistently mixed. What should I do?
Answer: Poor separation is a frequent challenge, often stemming from an inappropriate choice of mobile or stationary phase.
Potential Causes & Step-by-Step Solutions:
-
Inadequate Solvent System: The polarity of your eluent may not be optimal for resolving your compound and the impurities.
-
Solution: Conduct a thorough Thin Layer Chromatography (TLC) analysis using a variety of solvent systems with different polarities.[1] A common starting point for benzimidazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2] Systematically vary the ratio of these solvents to achieve a clear separation on the TLC plate, aiming for an Rf value of 0.2-0.4 for your target compound. If simple binary mixtures are ineffective, consider adding a small percentage of a more polar solvent like methanol or a different solvent like dichloromethane to alter the selectivity.[1]
-
-
Suboptimal Stationary Phase: While silica gel is the most common stationary phase for purifying benzimidazoles, the acidic nature of silica can sometimes lead to product degradation or irreversible adsorption, especially with sensitive molecules.[3]
-
Solution: If you suspect your compound is unstable on silica, you can try deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent. Alternatively, for challenging separations of fluorinated compounds, consider using a stationary phase with different selectivity, such as alumina or a fluorinated stationary phase.[3][4] Fluorinated phases can offer unique interactions and improved selectivity for halogenated compounds.[4]
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.
-
Solution: As a general rule, the amount of crude sample should be approximately 1-5% of the mass of the stationary phase.[1] If you need to purify a larger quantity of material, it is better to use a wider column rather than overloading a smaller one.
-
Issue 2: The Product is Not Eluting from the Column
Question: I've been running my column for a while, and I'm not seeing my product elute, even after increasing the solvent polarity significantly. What's happening?
Answer: This issue, often referred to as "streaking" or irreversible adsorption, can be frustrating. It typically indicates a strong interaction between your compound and the stationary phase.
Potential Causes & Step-by-Step Solutions:
-
Compound is Too Polar for the Solvent System: The chosen eluent may not be strong enough to displace your highly polar compound from the stationary phase.
-
Solution: If your compound is stuck at the baseline on TLC even with 100% ethyl acetate, you will need a more polar mobile phase.[3] Try adding methanol to your ethyl acetate or switching to a dichloromethane/methanol system.
-
-
Compound Degradation on the Column: Benzimidazole derivatives can be susceptible to degradation on acidic silica gel.[3][5][6]
-
Solution: Before running a large-scale column, perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[3] If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base as mentioned previously.[3]
-
Issue 3: Low Yield of Purified Product
Question: After column chromatography, my final yield of this compound is significantly lower than expected. Where could my product have gone?
Answer: Low recovery can be attributed to several factors, from irreversible adsorption to mechanical losses during the purification process.
Potential Causes & Step-by-Step Solutions:
-
Irreversible Adsorption: As mentioned, strong interactions with the stationary phase can lead to product loss.
-
Solution: Employ the strategies discussed above, such as using a different stationary phase or deactivating the silica gel.
-
-
Co-elution with an Unseen Impurity: A colorless, UV-inactive impurity might be eluting with your product, leading you to discard mixed fractions that contain a significant amount of your desired compound.
-
Solution: After collecting fractions, analyze them carefully by TLC, staining the plate with a universal stain like potassium permanganate or iodine to visualize non-UV active compounds.
-
-
Product is Too Soluble in the Eluent: If the polarity of the mobile phase is too high, your compound may elute very quickly in a large volume of solvent, making it difficult to detect and collect efficiently.
-
Solution: Optimize your solvent system using TLC to ensure your product has a reasonable Rf value (0.2-0.4), allowing for a more controlled elution and collection of concentrated fractions.
-
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best stationary phase for purifying this compound?
A1: For most benzimidazole purifications, silica gel (60-120 or 100-200 mesh) is a good starting point.[2] However, given the presence of fluorine atoms, which can alter the electronic properties of the molecule, you might encounter unique separation challenges. If you experience issues like poor separation or degradation on silica, consider these alternatives:
-
Fluorinated Stationary Phases: These phases are specifically designed for the separation of fluorinated compounds and can offer enhanced selectivity.[4][7]
-
Neutral Alumina: This can be a good alternative if your compound is sensitive to the acidic nature of silica gel.
Q2: What is a good starting mobile phase for the column chromatography of this compound?
A2: A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is a standard choice for benzimidazole derivatives.[2] For this compound, a good starting point for TLC analysis would be a 2:8 mixture of ethyl acetate to petroleum ether.[2] You can then adjust the ratio based on the observed Rf value.
Q3: My compound is a solid. How should I load it onto the column?
A3: There are two primary methods for loading a solid sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. This creates a free-flowing powder of your compound adsorbed onto the silica, which can then be carefully added to the top of the packed column. This method is often preferred as it can lead to better band resolution.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable option, especially for polar compounds. In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as methanol/water or acetonitrile/water mixtures). For fluorinated compounds, reversed-phase chromatography can sometimes offer better separation.[4][8]
III. Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. It is crucial to first optimize the conditions using TLC.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Elute the plate with various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system that gives your product an Rf of 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in separate test tubes.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise gradient is often effective.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Summary Table
| Parameter | Recommended Value/Description |
| Stationary Phase | Silica gel (60-120 mesh) is a standard choice. Consider neutral alumina or a fluorinated phase for sensitive compounds. |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (or petroleum ether) is commonly used. |
| Example Eluent System | Start with 5% Ethyl Acetate in Hexane, gradually increasing to 30-50% Ethyl Acetate. |
| Sample Load | 1-5% of the mass of the stationary phase.[1] |
| Target Rf Value (TLC) | 0.2 - 0.4 |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
IV. References
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives. Retrieved from
-
LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from
-
Przybyciel, M. (2021). Development & Applications of Aqueous, Fluorinated, and Aromatic LC Stationary Phases. Chromatography Online. Retrieved from
-
ResearchGate. (2025). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Retrieved from
-
Semantic Scholar. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Retrieved from
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from
-
ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from
-
NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from
-
Al-Marjani, M. F., & Aziz, S. N. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from
-
NIH. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from
-
NIH. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Retrieved from
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. Retrieved from
-
Research Journal of Pharmacy and Technology. (n.d.). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Retrieved from
-
Yadrova, A., et al. (2020). Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Journal of Liquid Chromatography & Related Technologies, 44(3-4), 1-13. Retrieved from
-
Semantic Scholar. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Retrieved from
-
National Aeronautics and Space Administration. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Retrieved from
-
ResearchGate. (n.d.). Enantioselective Synthesis of Quaternary Δ4- and Δ5- Dehydroprolines Based on a Two-Step Formal [3+2] Cycloaddition of α-Aryl and α-Alkyl Isocyano(thio)acetates with Vinyl Ketones. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-t-Butyl-6,7-difluorobenzimidazole
Welcome to the dedicated technical support guide for the purification of 1-t-Butyl-6,7-difluorobenzimidazole via recrystallization. This document is designed for researchers, chemists, and pharmaceutical development professionals who are looking to optimize the purity and crystal quality of this compound. Here, we move beyond generic protocols to provide in-depth, experience-driven insights and troubleshooting advice tailored to the specific chemical nature of this molecule.
Understanding the Molecule: Key Considerations for Recrystallization
This compound possesses a unique combination of structural features that dictate its recrystallization behavior:
-
Benzimidazole Core: A relatively polar, rigid heterocyclic system capable of hydrogen bonding.
-
t-Butyl Group: A bulky, non-polar aliphatic group that significantly influences solubility in organic solvents.
-
Difluoro Substitution: The electron-withdrawing fluorine atoms can modulate the electronic properties and intermolecular interactions of the aromatic system.
A successful recrystallization strategy hinges on finding a solvent or solvent system that accommodates these competing polarity characteristics. The ideal solvent will dissolve the compound completely at an elevated temperature but will have limited solvating power at lower temperatures, thus promoting the formation of a pure crystalline lattice upon cooling.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the recrystallization of this compound in a practical question-and-answer format.
Q1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (the "oil") rather than forming a crystalline solid. This is common when the solution is too concentrated or when the solvent is too non-polar for the solute at lower temperatures.
-
Causality: The bulky t-butyl group can sometimes hinder efficient packing into a crystal lattice, especially if the cooling rate is too fast. The compound may initially come out of solution as a supersaturated oil.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a more polar co-solvent (e.g., a few drops of methanol or isopropanol if you are in a solvent like toluene or heptane) to increase the solubility of the compound at the lower temperature.
-
Cool the solution much more slowly. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth.
-
Q2: I am experiencing very low recovery of my purified compound. What are the likely causes?
A2: Low recovery is typically due to one of two reasons: either the compound has significant solubility in the mother liquor even at low temperatures, or there were mechanical losses during the isolation process.
-
Troubleshooting Steps:
-
Solvent Selection: You may be using a solvent that is too good at dissolving the compound. Re-evaluate your solvent choice. A good starting point is to look for a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Volume of Solvent: Using an excessive volume of solvent will inevitably lead to greater losses in the mother liquor. Aim to use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling: Ensure you have cooled the solution sufficiently. An ice bath or even a dry ice/acetone bath (if the solvent's freezing point allows) can help maximize the yield of precipitated crystals.
-
Filtration and Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving a significant portion of your product.
-
Q3: The purity of my compound does not improve after recrystallization. Why?
A3: This indicates that the chosen solvent is not effectively differentiating between your compound and the impurities.
-
Causality: The impurities may have very similar solubility profiles to this compound in the selected solvent.
-
Troubleshooting Steps:
-
Perform a Solvent Screen: Test the solubility of your crude material in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, ethanol, water). The ideal solvent will dissolve the desired compound well when hot but the impurity either not at all or very well even when cold.
-
Consider a Two-Solvent System: If a single solvent is not effective, a binary solvent system can provide a much wider range of solvating power. A common approach is to dissolve the crude compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Experimental Protocol: Optimized Recrystallization of this compound
This protocol is a robust starting point. The ideal solvent system should be determined empirically for your specific crude material.
1. Solvent System Selection:
-
Initial Screening: Based on the structure, a moderately polar solvent or a mixed solvent system is likely to be effective. A good starting point for screening would be isopropanol, ethyl acetate, or a toluene/heptane mixture.
-
Data Summary:
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Expected Crystal Morphology |
| Isopropanol | Sparingly Soluble | Highly Soluble | Needles or Plates |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Prisms |
| Toluene/Heptane (e.g., 1:2) | Sparingly Soluble | Highly Soluble | Blocks or Plates |
2. Step-by-Step Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound just dissolves completely at the boiling point of the solvent.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (and the activated charcoal, if used). This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote the growth of larger, purer crystals, do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: A flowchart of the recrystallization process for this compound.
References
Technical Support Center: Overcoming Low Yield in Difluorobenzimidazole Synthesis
Welcome to the technical support center for difluorobenzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic workflows. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and succeed.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
Low product yield is a frequent and frustrating issue in heterocyclic chemistry. This section addresses the most common problems encountered during difluorobenzimidazole synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low conversion or fails to produce any desired product. What are the primary causes and how can I fix this?
Low or no product yield is often traced back to one of four key areas: catalyst activity, reaction conditions, solvent choice, or the quality of starting materials.[1]
Causality Analysis: The formation of the benzimidazole ring, typically via the Phillips-Ladenburg or Weidenhagen methods, is a condensation reaction.[2][3][4] This process requires the activation of a carbonyl group (from a carboxylic acid or aldehyde) for nucleophilic attack by the o-phenylenediamine, followed by cyclization and dehydration. Each of these steps is sensitive to the reaction environment.
Recommended Solutions:
-
Catalyst Screening: An inactive or insufficient catalyst will halt the reaction. If using a traditional acid catalyst like HCl or p-TsOH, ensure it is not degraded. For modern syntheses, consider screening different catalysts.[1] Lewis acids (e.g., Er(OTf)₃) or metal-based catalysts can offer milder conditions and improved yields.[1]
-
Solvent Optimization: The solvent plays a critical role in reactant solubility and reaction kinetics. A solvent screen is highly recommended.[1] Polar solvents like methanol, ethanol, or DMF are often effective, but the optimal choice depends on your specific substrates.[1][5]
-
Temperature & Time Adjustment: Condensation reactions often require heat to overcome the activation energy barrier and drive off water. Monitor your reaction over time via Thin Layer Chromatography (TLC) or LC-MS to determine the optimal duration.[1] Insufficient time or suboptimal temperature will result in an incomplete reaction.
-
Verify Starting Material Purity: The purity of your o-phenylenediamine and carboxylic acid/aldehyde precursors is paramount. Impurities can inhibit the catalyst or introduce competing side reactions. Use freshly purified starting materials whenever possible.[1]
Question 2: I'm observing significant side product formation, which complicates purification and lowers my yield. How can I improve the reaction's selectivity?
Side product formation usually stems from a lack of selectivity, incomplete cyclization, or degradation of sensitive substrates.[1]
Causality Analysis: A common issue is the formation of a stable Schiff base intermediate that fails to cyclize. Another challenge, particularly when using aldehydes, is the potential for N-alkylation, leading to a mixture of 1,2-disubstituted and 2-substituted benzimidazoles.[6] Furthermore, o-phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[1]
Recommended Solutions:
-
Control Stoichiometry: Carefully adjust the reactant stoichiometry. An excess of the aldehyde component can sometimes favor di-substitution.[1]
-
Ensure Dehydrative Cyclization: The final step of the synthesis is an oxidative cyclodehydrogenation. If this step is inefficient, intermediates will accumulate. Ensure your catalytic system or the presence of a suitable oxidizing agent facilitates this crucial step.[1]
-
Utilize an Inert Atmosphere: If you suspect your starting materials are sensitive to air, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and the formation of colored impurities.[1]
Question 3: My reaction stalls and does not proceed to completion, even after extended reaction times. What is causing this equilibrium issue?
An incomplete reaction often points to a reversible equilibrium or catalyst deactivation.[1]
Causality Analysis: The condensation step that forms the benzimidazole ring releases a molecule of water. According to Le Châtelier's principle, the accumulation of this water can shift the reaction equilibrium back towards the starting materials, preventing full conversion.
Recommended Solutions:
-
Remove Water: Actively remove water from the reaction mixture as it forms. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction vessel.[1]
-
Assess Catalyst Stability: Verify that your chosen catalyst is stable under the reaction conditions for the required duration. If the catalyst degrades, the reaction will cease. In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient active concentration.[1]
-
Systematic Monitoring: Continuously monitor the reaction using TLC or LC-MS until the starting material is fully consumed before initiating work-up.[1]
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis of difluorobenzimidazoles.
Q1: What are the foundational synthetic routes to the benzimidazole core?
The two most established methods are the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) often in the presence of a mineral acid, and the Weidenhagen reaction , which uses an aldehyde instead of a carboxylic acid.[2][3][4] While traditional methods often required harsh conditions like high temperatures (250-300 °C) which can lead to low yields, modern variations utilize advanced catalytic systems to achieve high efficiency under milder conditions.[1][2]
Q2: How should I approach the synthesis of a difluorobenzimidazole specifically?
For difluorobenzimidazoles, the key is the selection of a fluorinated precursor. A common strategy involves using a derivative of 2,2-difluoro-1,3-benzodioxole as a starting material.[7][8] The synthesis often involves the preparation of a 2,2-dichloro-1,3-benzodioxole intermediate, followed by a fluorination step, for example, using potassium fluoride in the presence of a catalyst like potassium hydrogen fluoride.[7][9] The core principles of the Phillips-Ladenburg or Weidenhagen reactions would then be applied to a suitably functionalized difluorinated o-phenylenediamine.
Q3: Are there more environmentally friendly ("green") methods for this synthesis?
Absolutely. Green chemistry principles are increasingly being applied to benzimidazole synthesis to minimize waste and avoid hazardous reagents.[4][6] Key strategies include:
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times (by up to 98%) and increase yields.[10]
-
Solvent-Free Conditions: Performing the reaction without a solvent, or using water as a green solvent, reduces chemical waste.[4][10]
-
Heterogeneous Catalysts: Using solid-supported or recyclable catalysts simplifies product purification (often requiring only filtration) and reduces catalyst waste.[1]
Q4: I'm struggling with product purification. Any advice?
Purification can be challenging due to colored impurities or byproducts with similar polarity to the desired product.[1]
-
Reduce Colored Impurities: Using o-phenylenediamine dihydrochloride as the starting material can lead to cleaner reactions and fewer colored impurities.[10]
-
Catalyst Choice: Employing a heterogeneous catalyst allows for simple removal by filtration, preventing catalyst contamination in the final product.[1]
-
Chromatography Optimization: If column chromatography is necessary, carefully screen eluent systems to achieve optimal separation.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is a powerful purification technique.[1]
Data Presentation & Protocols
Table 1: Troubleshooting Summary for Low-Yield Synthesis
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or insufficient catalyst.2. Suboptimal solvent choice.3. Inappropriate reaction temperature or time.4. Poor quality of starting materials.[1] | 1. Screen different catalysts or increase loading.2. Perform a solvent screen (e.g., MeOH, EtOH, DMF).3. Optimize temperature and monitor reaction progress over time.4. Verify purity of reactants via analytical techniques. |
| Side Product Formation | 1. Lack of selectivity (mono- vs. di-substitution).2. Incomplete cyclization (Schiff base formation).3. Oxidation of starting materials.[1][6] | 1. Adjust reactant stoichiometry.2. Ensure an oxidizing agent or appropriate catalyst is present.3. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction Stalls | 1. Reversible reaction due to water byproduct.2. Deactivation of the catalyst.3. Insufficient reaction time.[1] | 1. Remove water using molecular sieves or a Dean-Stark trap.2. Check catalyst stability; consider adding it in portions.3. Monitor by TLC/LC-MS until starting material is consumed. |
| Purification Difficulties | 1. Product is difficult to separate from catalyst.2. Formation of colored impurities.3. Similar polarity of product and byproducts.[1] | 1. Use a heterogeneous or recyclable catalyst.2. Use o-phenylenediamine dihydrochloride.3. Optimize column chromatography eluent or use recrystallization. |
Experimental Protocol: General Procedure for Phillips-Ladenburg Synthesis
This protocol provides a general framework. Specific quantities, temperatures, and times must be optimized for your particular substrates.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted o-phenylenediamine (1.0 eq), the difluoro-substituted carboxylic acid (1.1 eq), and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Add the acid catalyst (e.g., 4M HCl or 10 mol% p-TsOH).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete (starting material is consumed), cool the mixture to room temperature. Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Workflow for Difluorobenzimidazole Synthesis
Caption: General experimental workflow for synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Shafiei, M., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Saleem, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Kim, D. W., et al. (2014). Facile and Efficient Synthesis of [18F]Fluoromisonidazole Using Novel 2-Nitroimidazole Derivatives. SciELO. [Link]
- Google Patents. (2005). A process for the optical purification of benzimidazole derivatives.
- Google Patents. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (2006). Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
- Google Patents. (2021). Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- Google Patents. (2018). A kind of process for purification of albendazole.
-
ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES. ResearchGate. [Link]
- Google Patents. (1991). Process for preparing 2,2-difluoro-1,3-benzodioxole.
-
Leite, A. C. L., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]
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- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 8. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]
- 9. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Byproduct Identification in 1-t-Butyl-6,7-difluorobenzimidazole Reactions
Welcome to the technical support center for the synthesis and purification of 1-t-Butyl-6,7-difluorobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of this and related benzimidazole derivatives. Our goal is to provide you with the expertise and practical insights needed to identify, minimize, and troubleshoot these unwanted side reactions, ensuring the integrity and purity of your target compound.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical step in various research and development pipelines. The benzimidazole core is a privileged scaffold in medicinal chemistry, and specific substitutions, such as the t-butyl and difluoro groups, are often key to modulating biological activity.[1][2][3] However, the very reactivity that makes these synthetic routes viable can also lead to a variety of byproducts, complicating purification and potentially impacting downstream applications. This guide will address the most common issues encountered in these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated byproduct risks?
The most common approach to synthesizing N-alkylated benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde, followed by N-alkylation.[4] In the case of this compound, this would typically involve the reaction of 4,5-difluoro-1,2-phenylenediamine with a source of the benzimidazole carbon, followed by alkylation with a t-butylating agent.
Key byproduct risks are associated with:
-
Incomplete cyclization: Residual starting materials or partially reacted intermediates.
-
Regioselectivity of N-alkylation: Alkylation can potentially occur at either of the two nitrogen atoms in the benzimidazole ring, leading to isomeric byproducts.[5]
-
Over-alkylation: The initial product can sometimes react further with the alkylating agent.[5]
-
Side reactions of the starting materials: The o-phenylenediamine can undergo self-condensation or oxidation under certain conditions.
Q2: Why is the t-butyl group particularly challenging to introduce?
The bulky nature of the tert-butyl group can lead to steric hindrance, which may slow down the desired N-alkylation reaction. This can sometimes necessitate harsher reaction conditions (e.g., higher temperatures, stronger bases), which in turn can promote the formation of degradation products or other side reactions.[6]
Q3: Can the fluorine atoms on the benzene ring influence byproduct formation?
Yes, the electron-withdrawing nature of the fluorine atoms can impact the nucleophilicity of the o-phenylenediamine starting material and the resulting benzimidazole. This can affect reaction rates and may influence the regioselectivity of subsequent reactions. Additionally, under very harsh alkaline conditions, there is a theoretical risk of nucleophilic aromatic substitution of the fluorine atoms, though this is generally not a primary concern under standard benzimidazole synthesis conditions.[7]
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section details specific byproducts that may be observed during the synthesis of this compound and provides actionable troubleshooting steps.
Issue 1: Presence of Unreacted 4,5-Difluoro-1,2-phenylenediamine
-
Identification: This starting material can often be detected by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) in the crude reaction mixture.
-
Causality: Incomplete reaction is the primary cause. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of a catalyst.[6] Classical methods for benzimidazole synthesis can require high temperatures to drive the reaction to completion.[8]
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Utilize TLC to track the consumption of the starting material.[6]
-
Optimize Reaction Time and Temperature: If the reaction has stalled, consider extending the reaction time or modestly increasing the temperature. Be cautious of excessive heat, which could lead to degradation.[6]
-
Catalyst Check: If a catalyst is being used (e.g., an acid catalyst), ensure its activity and appropriate loading.[6]
-
Issue 2: Formation of Isomeric N-Alkylated Byproducts
-
Identification: The presence of multiple spots on TLC with similar Rf values or multiple peaks in the LC-MS with the same mass-to-charge ratio as the desired product can indicate isomer formation.
-
Causality: Benzimidazole has two nitrogen atoms that can be alkylated. While the t-butyl group's steric bulk can favor one position, a mixture of isomers is still possible, especially if the reaction conditions are not optimized.[5]
-
Troubleshooting Protocol:
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity of N-alkylation. Experiment with different solvent polarities and base strengths.
-
Phase-Transfer Catalysis: Consider using a phase-transfer catalyst, which can sometimes improve selectivity in N-alkylation reactions.[2][9]
-
Purification: If a mixture of isomers is unavoidable, careful column chromatography is typically required for separation.
-
Issue 3: Observation of Over-Alkylation Products
-
Identification: A peak in the LC-MS corresponding to the mass of the desired product plus the mass of another alkyl group.
-
Causality: This occurs when the initially formed N-alkylated benzimidazole reacts again with the alkylating agent. This is more common with less sterically hindered alkylating agents but can still occur with t-butylating agents under forcing conditions.[5]
-
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent, using only a slight excess.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often disfavor the second alkylation step.
-
Issue 4: Potential for Ring-Opened Byproducts
-
Identification: Appearance of unexpected peaks in the NMR or LC-MS that do not correspond to starting materials, isomers, or over-alkylation products.
-
Causality: Under harsh conditions, such as high temperatures and strong bases, the benzimidazole ring itself can be susceptible to cleavage.[5]
-
Troubleshooting Protocol:
-
Milder Reaction Conditions: Employ milder bases and lower reaction temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Data Summary: Common Byproducts and Analytical Signatures
| Byproduct Type | Potential Analytical Signature (LC-MS) | Common Cause | Mitigation Strategy |
| Unreacted Starting Material | M/z corresponding to 4,5-difluoro-1,2-phenylenediamine | Incomplete reaction | Increase reaction time/temperature, check catalyst |
| Isomeric Product | Same M/z as the desired product, different retention time | Lack of regioselectivity | Optimize base and solvent, consider phase-transfer catalysis |
| Over-alkylation Product | M/z = [M+t-butyl]+ | Excess alkylating agent, harsh conditions | Control stoichiometry, slow addition, lower temperature |
| Ring-Opened Products | Various M/z values, often lower than the product | Harsh reaction conditions (high temp, strong base) | Use milder conditions, inert atmosphere |
Experimental Workflow: Byproduct Identification
The following diagram illustrates a typical workflow for identifying and characterizing byproducts in your reaction mixture.
Caption: Workflow for byproduct identification and characterization.
Reaction Pathway: Desired Product vs. Potential Byproducts
This diagram illustrates the general synthetic pathway and potential side reactions.
Caption: Synthetic pathway and potential byproduct formation routes.
Conclusion
The successful synthesis of this compound relies on a thorough understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully monitoring reaction progress, optimizing conditions, and employing appropriate analytical techniques, researchers can effectively minimize the formation of byproducts and ensure the isolation of a high-purity final product. This guide provides a foundational framework for addressing these challenges, and we encourage you to adapt these principles to your specific experimental context.
References
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemo-selective N-alkylation of indolylbenzimidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules, 25(23), 5733. [Link]
-
Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1). [Link]
-
Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. (n.d.). Academia.edu. Retrieved from [Link]
-
Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. (2016). ResearchGate. [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2023). International Journal of Advance Research, Ideas and Innovations in Technology, 9(3). [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2022). International Journal of Pharmaceutical Sciences and Medicine, 7(5). [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2021). Journal of Molecular Structure, 1225, 129113. [Link]
- Alkylation reaction method of benzimidazoles compounds. (2009).
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(39), 27357-27381. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1959). Defense Technical Information Center. [Link]
-
To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware. Retrieved from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules, 27(19), 6379. [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1345-S1369. [Link]
-
This compound, 98% Purity, C11H12F2N2, 25 grams. (n.d.). CP Lab Safety. Retrieved from [Link]
-
tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature. (2020). Tetrahedron Letters, 61(14), 151735. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). Molecules, 27(8), 2404. [Link]
-
N-t-Butylbenzamide. (n.d.). PubChem. Retrieved from [Link]
-
The chemistry of N-substituted benzotriazoles. Part 20. Mono-N-t-butylation of aromatic and heteroaromatic amines. (1989). Journal of the Chemical Society, Perkin Transactions 1, 639-642. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Stability issues of 1-t-Butyl-6,7-difluorobenzimidazole in solution
Document ID: TSS-BDFB-2026-01-21 Version: 1.0
Introduction
Welcome to the technical support guide for 1-t-Butyl-6,7-difluorobenzimidazole (CAS: 1314987-35-3). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Due to the limited specific literature on this exact molecule, this guide synthesizes data from closely related benzimidazole analogues and fundamental chemical principles to provide robust, field-proven advice.[1] Our goal is to empower you to anticipate and resolve stability challenges, ensuring the integrity and reproducibility of your experimental outcomes.
The benzimidazole core is a privileged structure in medicinal chemistry, but its stability can be influenced by various factors including pH, solvent, light, and temperature.[2][3] The unique substitutions on this particular molecule—a bulky tert-butyl group at the N1 position and two electron-withdrawing fluorine atoms on the benzene ring—introduce specific characteristics that will be addressed herein.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Due to its chemical structure, this compound is expected to be readily soluble in common organic solvents. For aqueous-based assays, preparing a concentrated stock in an organic solvent is the standard and recommended practice.
| Solvent | Suitability | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Excellent solubilizing power for many heterocyclic compounds. Ideal for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Recommended | Good solubility. Often used in biological assays, but be mindful of potential effects on cells or enzymes at higher concentrations. |
| Methanol (MeOH) | Recommended | Similar to ethanol, offers good solubility. |
| Acetonitrile (ACN) | Good | Primarily used for analytical purposes (e.g., HPLC, LC-MS) due to its UV transparency and miscibility with water. |
| Aqueous Buffers | Limited (Direct) | Direct dissolution in aqueous media is expected to be very low. Always prepare a stock in an organic solvent first, then dilute into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your assay (typically <1%). |
Q2: What are the optimal storage conditions for solutions of this compound?
To maintain the integrity of your compound, proper storage is critical. Benzimidazoles, as a class, can be susceptible to degradation over time in solution, even under ideal conditions.[4]
-
Short-Term Storage (1-2 weeks): Store solutions at 2-8°C, protected from light.
-
Long-Term Storage (>2 weeks): Aliquot solutions into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[4] Protection from light is mandatory. A comprehensive study on various benzimidazoles found that storage at -80°C or -20°C was optimal for working solutions.[4]
-
In Solid Form: Store the solid compound at room temperature in a tightly sealed container, away from light and moisture.
Q3: What are the primary degradation pathways for benzimidazoles in solution?
Based on extensive studies of the benzimidazole class, researchers should be aware of three primary degradation mechanisms:
-
Photodegradation: Exposure to light, particularly UV light, is a major cause of degradation for many benzimidazole-containing drugs.[5][6][7] This often involves complex radical reactions. It is imperative to work in low-light conditions and store solutions in amber vials.
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or other oxidizing agents.[8][9][10] While the N1 position is protected by the t-butyl group, the benzene ring, activated by the imidazole fusion, can be a site for oxidative attack.[8]
-
Hydrolysis (pH-dependent): Extreme pH conditions (both highly acidic and highly basic) can compromise the stability of the imidazole ring.[6] It is crucial to maintain a stable pH using a suitable buffer system within the optimal range for your experiment (typically pH 6-8).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The following workflow provides a general approach to diagnosing stability-related problems.
Caption: Troubleshooting workflow for stability issues.
Issue 1: My solution of this compound is cloudy or has formed a precipitate.
-
Symptoms: The solution appears hazy, or visible solid particles have formed after preparation, dilution, or storage (especially at low temperatures).
-
Potential Causes & Explanations:
-
Exceeded Solubility Limit: This is the most common cause. When a concentrated organic stock is diluted into an aqueous buffer, the compound can "crash out" if its solubility limit in the final solvent mixture is exceeded.
-
pH Shift: The protonation state of the benzimidazole core can affect its solubility. A shift in the buffer's pH upon addition of the compound stock (especially if the stock is in an acidic or basic solvent) can dramatically lower solubility.
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature may precipitate when stored in a refrigerator (2-8°C).
-
-
Troubleshooting Steps & Solutions:
-
Optimize Solvent System: Decrease the final concentration of the compound. Alternatively, if your assay allows, slightly increase the percentage of the organic co-solvent (e.g., from 0.5% to 1.0% DMSO).
-
Verify & Buffer pH: Ensure your final solution is well-buffered. Measure the pH after adding the compound to confirm it remains in the desired range.
-
Aid Dissolution: Use sonication or gentle warming (e.g., to 37°C) to help dissolve the compound. Causality: These methods increase the kinetic energy of the system, overcoming the activation energy barrier for dissolution. However, always cool the solution back to the working temperature before use and be cautious of potential thermal degradation.
-
Prepare Fresh: If precipitation occurs upon storage, it is best to prepare this working solution fresh before each experiment.
-
Issue 2: I'm observing a gradual loss of my compound's activity or seeing unexpected peaks in my analytical results (HPLC/LC-MS).
-
Symptoms: Inconsistent results over time, a decrease in the expected biological or chemical effect, or the appearance of new peaks (often with different retention times) in chromatograms.
-
Potential Causes & Explanations:
-
Photodegradation: The compound is degrading due to exposure to ambient or fluorescent lighting. Benzimidazoles are notoriously photosensitive.[7][11]
-
Oxidative Degradation: The compound is reacting with dissolved oxygen in the solvent. This can be exacerbated by the presence of trace metal contaminants.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Water crystals formed during freezing can create localized pockets of high concentration, potentially accelerating degradation.
-
-
Troubleshooting Steps & Solutions:
-
Implement Light Protection: Immediately switch to using amber glass vials or wrap clear vials in aluminum foil. Minimize the exposure of the solution to direct light during experimental setup.
-
Prepare Fresh Solutions: The most reliable way to ensure compound integrity is to prepare working solutions immediately before use from a recently prepared stock.
-
Use High-Purity Solvents: Use HPLC-grade or higher purity solvents to minimize contaminants that could catalyze degradation. For sensitive experiments, consider degassing solvents by sparging with an inert gas like argon or nitrogen.
-
Aliquot Stock Solutions: When preparing a stock solution, immediately divide it into single-use aliquots in separate vials. This prevents the need to thaw the entire stock for each experiment.
-
Conduct a Stability Study: If consistent issues persist, a simple stability study is warranted to understand the degradation kinetics under your specific experimental conditions. See the protocol below.
-
Caption: Potential degradation pathways for benzimidazoles.
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a self-validating method for preparing a standard stock solution.
-
Pre-Experiment Checklist:
-
Obtain the molecular weight (MW) of this compound: 210.23 g/mol .[12]
-
Use a calibrated analytical balance.
-
Use high-purity, anhydrous DMSO.
-
Use amber glass vials with PTFE-lined caps.
-
-
Procedure:
-
Tare an empty amber vial on the balance.
-
Carefully weigh approximately 5 mg of the solid compound into the vial. Record the exact weight (e.g., 5.25 mg).
-
Causality Check: Calculating the required solvent volume based on the actual weight ensures an accurate final concentration, which is critical for downstream quantitative experiments.
-
Calculate the required volume of DMSO for a 10 mM solution: Volume (L) = Weight (g) / (MW ( g/mol ) * Concentration (mol/L)) Volume (µL) = (Weight (mg) / 210.23) * 100,000 Example: For 5.25 mg, Volume = (5.25 / 210.23) * 100,000 = 2497 µL
-
Add the calculated volume of DMSO to the vial using a calibrated pipette.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if needed.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Parafilm the cap and label the vial clearly with the compound name, concentration, solvent, and date.
-
For long-term storage, immediately create smaller single-use aliquots (e.g., 50 µL) in separate amber microvials. Store at -20°C or -80°C.
-
Protocol 2: Basic HPLC-Based Solution Stability Study
This protocol allows you to assess the stability of your compound under specific conditions (e.g., in your assay buffer at 37°C).
-
Instrumentation & Reagents:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).
-
Your prepared stock solution and the buffer/medium to be tested.
-
-
Method Development (Self-Validation):
-
Develop an isocratic or gradient HPLC method that gives a sharp, symmetric peak for the parent compound with a retention time of 3-10 minutes. A good starting point is a gradient of 10% to 90% ACN (with 0.1% FA) in water (with 0.1% FA) over 15 minutes.
-
Determine the UV maximum (λ-max) of the compound by running a UV-Vis spectrum or using a diode array detector. Use this wavelength for monitoring.
-
-
Procedure:
-
Prepare your final experimental solution (e.g., 10 µM compound in cell culture medium).
-
Immediately take a sample, filter if necessary, and inject it into the HPLC. This is your Time 0 (T0) sample. Record the peak area of the parent compound.
-
Place the bulk of the solution under the desired test conditions (e.g., in a 37°C incubator, on a lab bench under ambient light, etc.).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Inject each aliquot into the HPLC and record the peak area of the parent compound.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to T0: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
Plot % Remaining vs. Time. A significant drop (>10-15%) indicates instability under the tested conditions.
-
Observe the chromatogram for the appearance and growth of new peaks, which are indicative of degradation products.
-
-
References
-
Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri. (2021). Environmental Science and Pollution Research International. [Link]
-
Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. (2017). Organic & Biomolecular Chemistry. [Link]
-
Mechanism of Thermal Oxidation of the Benzimidazole System. (1974). Defense Technical Information Center. [Link]
-
A photodegradation study on anthelmintic benzimidazoles. (2006). IRIS Unical. [Link]
-
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (2006). Chemical & Pharmaceutical Bulletin. [Link]
-
Photodegradation Pattern of Benzimidazole Anthelmintics. (2020). ResearchGate. [Link]
-
Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. (2021). RSC Medicinal Chemistry. [Link]
-
Synthesis of Benzimidazoles via Iron-Catalyzed Aerobic Oxidation Reaction of Imine Derivatives with o-Phenylenediamine. (2017). Taylor & Francis Online. [Link]
-
Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. (2020). ResearchGate. [Link]
-
Oxidative Cyclization Approach to Benzimidazole Libraries. (2020). ACS Combinatorial Science. [Link]
-
THE CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). University of Pennsylvania. [Link]
-
Study on Benzimidazole: A Comprehensive Review. (2022). International Journal for Multidisciplinary Research. [Link]
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). Food Additives & Contaminants: Part A. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Molecules. [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (1948). The Journal of Organic Chemistry. [Link]
-
The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. (2024). ACS Applied Polymer Materials. [Link]
-
Deprotonation constants of benzimidazole and stepwise stability... (2010). ResearchGate. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. [Link]
-
This compound, 98% Purity, C11H12F2N2, 25 grams. (n.d.). CP Lab Safety. [Link]
-
Benzimidazole. (n.d.). Wikipedia. [Link]
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2-tert-butyl-4,6-difluoro-1H-benzimidazole. (n.d.). PubChem. [Link]
-
5,7-Di-tert-butyl-3-phenyl-1,3lambda5-benzoxazol-3-ylium; tetrafluoroboranuide. (n.d.). PubChem. [Link]
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Technical Support Center: A Troubleshooting Guide for Benzimidazole N-Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of benzimidazole N-alkylation. As a foundational reaction in medicinal chemistry, the successful and selective alkylation of the benzimidazole scaffold is often pivotal.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the N-alkylation of benzimidazoles.
Q1: Why is my N-alkylation reaction showing low to no yield?
Answer: Low or no yield in benzimidazole N-alkylation can stem from several factors. A primary consideration is the incomplete deprotonation of the benzimidazole N-H. The choice of base is critical; it must be strong enough to generate the more nucleophilic benzimidazolide anion.[2] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH).[2] The reaction's success is also highly dependent on the solvent. Dry, aprotic solvents are essential, as protic solvents can quench the benzimidazolide anion.[2] Additionally, ensure your starting materials are pure and dry, and that the alkylating agent is fresh. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]
Q2: I'm observing a mixture of N1 and N3 alkylated regioisomers. How can I improve selectivity?
Answer: Achieving high regioselectivity is a frequent challenge with unsymmetrically substituted benzimidazoles. This arises from the tautomeric nature of the benzimidazole ring, where the N-H proton can reside on either nitrogen, leading to two distinct nucleophilic sites.[2][4] Several strategies can be employed to enhance regioselectivity:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring can physically block one of the nitrogen atoms, thereby favoring alkylation at the less hindered position.[2][5][6] Similarly, using a bulkier alkylating agent can also improve selectivity.[5]
-
Electronic Effects: The electronic properties of substituents on the benzimidazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups will decrease the nucleophilicity of the adjacent nitrogen, making the distal nitrogen more reactive.[5][7]
-
Protecting Groups: In complex syntheses where high regioselectivity is paramount, the use of a protecting group on one of the nitrogen atoms is a reliable strategy to ensure alkylation occurs at the desired position.[8][9]
Q3: My reaction is producing significant side products. What are they and how can I minimize them?
Answer: Several side reactions can complicate benzimidazole N-alkylation:
-
Over-alkylation: The N-alkylated benzimidazole product is still nucleophilic and can react further with the alkylating agent to form a quaternary imidazolium salt.[5][10] This is more likely to occur with an excess of the alkylating agent or at elevated temperatures.[2][5] Careful control of stoichiometry is key to minimizing this.[5]
-
Ring Opening: Under harsh conditions, such as high temperatures and the use of a strong base with an excess of alkyl halide, the benzimidazole ring can undergo N-alkylation-induced ring opening.[10][11]
-
S-Alkylation (for thio-substituted benzimidazoles): For benzimidazole-2-thiones, competitive alkylation can occur at the sulfur atom. The principles of Hard and Soft Acids and Bases (HSAB) can guide selectivity; "hard" alkylating agents tend to favor N-alkylation, while "soft" agents may favor S-alkylation.[7]
Q4: I'm struggling with the purification of my N-alkylated benzimidazole. What are the best practices?
Answer: The purification of N-alkylated benzimidazoles can be challenging, often due to the presence of structurally similar isomers or byproducts with similar polarities.[3] Column chromatography on silica gel is the most common and effective purification method.[2] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to achieve good separation.[2] If the product is a solid, recrystallization can also be an effective purification technique.[7]
Troubleshooting Workflow
This workflow provides a logical decision-making process for addressing common issues in benzimidazole N-alkylation.
Caption: The Sₙ2 mechanism of benzimidazole N-alkylation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol provides a general method that can be optimized for specific substrates.
-
Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the benzimidazole (1.0 eq) and anhydrous DMF (5-10 mL per mmol of benzimidazole).
-
Addition of Base: Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Then, add the alkyl halide (1.1 - 1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Reaction Conditions
When troubleshooting a difficult alkylation, a systematic screening of conditions is often necessary.
-
Setup: Arrange a parallel reaction block or multiple small reaction vials.
-
Variables: In separate vials, vary one parameter at a time:
-
Base: Test NaH, K₂CO₃, and Cs₂CO₃.
-
Solvent: Test DMF, acetonitrile, and THF.
-
Temperature: Run reactions at room temperature, 50 °C, and 80 °C.
-
-
Execution: Add the benzimidazole and the chosen solvent to each vial, followed by the base. After a brief stirring period, add the alkylating agent.
-
Analysis: After a set time (e.g., 4, 8, or 24 hours), take an aliquot from each reaction and analyze by LC-MS or TLC to determine the extent of product formation and the presence of side products.
-
Optimization: Based on the screening results, scale up the reaction using the identified optimal conditions.
References
- Benchchem. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.
- ResearchGate. (n.d.). The reaction mechanism for N1-alkylation of benzimidazole: US....
- Benchchem. (n.d.). Benzimidazole N-Methylation: A Technical Support Guide.
- Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
- MDPI. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.
- PubMed Central. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.
- ResearchGate. (n.d.). N‐Alkylation of benzimidazole. | Download Scientific Diagram.
- Benchchem. (n.d.). overcoming challenges in the synthesis of substituted benzimidazoles.
- ResearchGate. (n.d.). Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles.
- UMass Amherst Polymer Science and Engineering. (n.d.). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Benzimidazoles.
- TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.
- ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
- ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. | Download Scientific Diagram.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
- wisdomlib. (2024). N-alkylation: Significance and symbolism.
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- TCI Chemicals. (n.d.). Protecting Agents.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry.
- ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Request PDF.
- Benchchem. (n.d.). preventing side reactions in sodium imidazole mediated alkylations.
- MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
- NIH. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
- Semantic Scholar. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents.
- RSC Publishing. (n.d.). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns.
- Taylor & Francis. (2021). Full article: Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Solubility of 1-t-Butyl-6,7-difluorobenzimidazole for Biological Assays
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the solubility of the hydrophobic compound 1-t-Butyl-6,7-difluorobenzimidazole in biological assays. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible experimental outcomes.
Introduction: The Challenge of Hydrophobic Compounds
Researchers frequently encounter challenges with the poor aqueous solubility of promising compounds like this compound. Its chemical structure, featuring a t-butyl group and a difluorinated benzene ring, contributes to its lipophilicity, making it difficult to dissolve in aqueous buffers used in biological assays.[][2] Inadequate solubilization can lead to compound precipitation, underestimated biological activity, and inconsistent data.[3][4] This guide provides systematic strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: Due to its hydrophobic nature, this compound has limited solubility in water-based solutions. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent or use a solubilizing agent.[4][5]
Q2: What is a stock solution and why is it important?
A2: A stock solution is a concentrated solution of a compound that is diluted to a final, lower concentration for use in an experiment.[6][7] Preparing a concentrated stock solution in a suitable solvent allows for accurate and consistent dosing of a poorly soluble compound into an aqueous assay medium while minimizing the final concentration of the solvent.[8][9]
Q3: What is the best solvent to use for my stock solution?
A3: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds due to its strong solubilizing power.[3][10] However, other co-solvents like ethanol or N,N-dimethylformamide (DMF) can also be used. The choice of solvent should be guided by the specific requirements of your assay and the potential for solvent-induced artifacts.[4]
Q4: Can the solvent in my stock solution affect my experimental results?
A4: Yes, organic solvents can have biological effects on their own.[11][12] High concentrations of DMSO, for example, can be cytotoxic or interfere with enzyme activity.[13][14] It is crucial to include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of the solvent used to dissolve the test compound, but without the compound itself.[9][15]
Q5: What are cyclodextrins and can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[18][][20] This can be an effective way to increase the compound's solubility in aqueous solutions without the need for organic co-solvents.[14]
Troubleshooting Guide
This section addresses common problems encountered when working with this compound and provides step-by-step solutions.
Problem 1: Compound Precipitates Out of Solution
Symptoms:
-
Visible particles or cloudiness in the stock solution or final assay well.
-
Inconsistent or non-reproducible assay results.
Root Causes and Solutions:
-
Exceeded Solubility Limit in Stock Solution:
-
Solution: Prepare a less concentrated stock solution. It is better to have a lower concentration stock that is fully dissolved than a higher concentration one with precipitated material.
-
-
Precipitation Upon Dilution in Aqueous Buffer:
-
Solution 1: Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the assay is sufficient to maintain solubility, but below the threshold that affects your biological system. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.[13][14]
-
Solution 2: Use a Different Co-solvent: Some compounds are more soluble in other solvents like ethanol or DMF. Test different solvents for your stock solution.
-
Solution 3: Employ Cyclodextrins: Prepare the working solution using a cyclodextrin-based formulation to enhance aqueous solubility. (See Protocol 2).
-
Solution 4: pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. This requires knowledge of the compound's pKa.
-
Problem 2: Low or No Biological Activity Observed
Symptoms:
-
The compound does not produce the expected biological effect, even at high concentrations.
Root Causes and Solutions:
-
Poor Solubility Leading to Low Effective Concentration:
-
Solution: The compound may not be sufficiently dissolved in the assay medium to reach its target. Address this as a solubility issue using the steps outlined in "Problem 1". Confirm solubility visually and, if possible, analytically.
-
-
Compound Adsorption to Plastics:
-
Solution: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates). Consider using low-adhesion plastics or pre-treating labware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
-
Problem 3: Inconsistent Results Between Experiments
Symptoms:
-
High variability in assay readouts from one experiment to the next.
Root Causes and Solutions:
-
Inconsistent Stock Solution Preparation:
-
Stock Solution Instability:
-
Solution: Store stock solutions appropriately, typically at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] Protect from light if the compound is light-sensitive.
-
-
Variable Final Solvent Concentration:
-
Solution: Ensure that the final concentration of the vehicle (e.g., DMSO) is identical across all wells, including controls.[14]
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent (e.g., DMSO)
This protocol describes the standard method for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 210.22 g/mol )[][22]
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flasks and calibrated pipettes
-
Vortex mixer and/or sonicator
-
Sterile, amber microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L x 0.001 L x 210.22 g/mol x 1000 mg/g = 2.10 mg
-
-
Weigh the compound: Accurately weigh out the calculated mass of this compound.
-
Dissolve the compound:
-
Add the weighed compound to a volumetric flask.
-
Add a portion of the DMSO (e.g., ~80% of the final volume).
-
Gently vortex or sonicate until the solid is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Bring the solution to the final volume with DMSO.
-
-
Aliquot and store:
-
Dispense the stock solution into small, single-use aliquots in sterile, amber tubes.
-
Store at -20°C or -80°C.
-
Protocol 2: Improving Aqueous Solubility with Cyclodextrins
This protocol outlines the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare a more soluble formulation of the compound.
Materials:
-
This compound stock solution in a minimal amount of organic solvent (e.g., 100 mM in DMSO).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer and sonicator
Procedure:
-
Prepare the HP-β-CD solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Form the inclusion complex:
-
While vortexing the HP-β-CD solution, slowly add a small volume of the concentrated this compound stock solution.
-
The molar ratio of HP-β-CD to the compound should be high (e.g., 100:1 or greater) to favor complex formation.
-
Continue to vortex or sonicate the solution for 15-30 minutes to facilitate the formation of the inclusion complex.
-
-
Prepare working dilutions: Use this cyclodextrin-complexed solution to make further dilutions in your assay buffer.
Data Presentation
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Polarity | Common Stock Concentration | Recommended Final Assay Concentration | Notes |
| DMSO | Polar aprotic | 10-50 mM | < 0.5% | Strong solvent, but can be cytotoxic and interfere with some assays.[3][11][13] |
| Ethanol | Polar protic | 10-50 mM | < 1% | Less toxic than DMSO, but also a weaker solvent for highly hydrophobic compounds. |
| DMF | Polar aprotic | 10-50 mM | < 0.5% | Good solvent, but can have toxicity concerns. |
| PEG 400 | Polar | 1-10 mg/mL | Variable | Can be used to create formulations, often in combination with other solvents.[23] |
Table 2: Types of Cyclodextrins for Solubility Enhancement
| Cyclodextrin Type | Cavity Size | Common Use |
| α-Cyclodextrin | Small | Less common for drug delivery. |
| β-Cyclodextrin | Medium | Widely used for compounds with molecular weights of 200-800 Da.[] |
| γ-Cyclodextrin | Large | Suitable for larger molecules. |
| HP-β-CD | Medium | Modified β-CD with increased water solubility and reduced toxicity. |
| SBE-β-CD | Medium | Modified β-CD with a charged group, providing high water solubility.[10] |
Visualizations
Workflow for Solubilizing a New Hydrophobic Compound
Caption: A decision-making workflow for solubilizing hydrophobic compounds.
Troubleshooting Logic for Poor Assay Performance
Caption: Logical steps for troubleshooting poor assay results.
References
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180. [Link]
-
Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review.
- Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
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Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4633. [Link]
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Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
- Kumar, S., & Singh, A. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 13(5), 123-134.
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
ResearchGate. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
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Reddit. (2016). role of DMSO in biochemical assays. Reddit. [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs.
- ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
- MDPI. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
- Brieflands. (2021).
- Journal of Pharmaceutical Research International. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
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Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]
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ResearchGate. (2018). Drug stock solutions best practices?. ResearchGate. [Link]
- PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org.
- University of Copenhagen. (2014). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
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PubMed. (2014). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]
- Benchchem. (2025).
- PubMed Central. (2017). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PubMed Central.
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PubChem. (n.d.). 2-tert-butyl-4,6-difluoro-1H-benzimidazole. PubChem. [Link]
- PubMed Central. (2019). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. PubMed Central.
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CP Lab Safety. (n.d.). This compound, 98% Purity, C11H12F2N2, 25 grams. CP Lab Safety. [Link]
- National Institutes of Health. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- PubMed Central. (2023).
- PubChem. (n.d.). 5,7-Di-tert-butyl-3-phenyl-1,3lambda5-benzoxazol-3-ylium; tetrafluoroboranuide. PubChem.
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Technical Support Center: Analysis of 1-t-Butyl-6,7-difluorobenzimidazole Degradation Products
Welcome to the technical support center for the analysis of 1-t-Butyl-6,7-difluorobenzimidazole and its degradation products. This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting solutions to common challenges encountered during stability testing and analytical method development. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is analyzing its degradation critical?
A1: this compound is a heterocyclic aromatic compound. The benzimidazole core is a significant pharmacophore in medicinal chemistry, appearing in a wide range of bioactive compounds.[1][2] The substituents—a bulky t-butyl group at the N1 position and two fluorine atoms on the benzene ring—are introduced to modulate its physicochemical and pharmacological properties, such as metabolic stability and binding affinity.
Analyzing its degradation products is a mandatory step in pharmaceutical development. Regulatory bodies like the FDA and ICH require comprehensive stability data to ensure a drug's safety, efficacy, and quality over its shelf life.[3][4][5] Degradation products can be inactive, have reduced efficacy, or, in some cases, be toxic.[6] Therefore, identifying and quantifying these products is essential for establishing storage conditions, shelf-life, and ensuring patient safety.
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on the benzimidazole structure and its substituents, the most likely degradation pathways involve hydrolysis, oxidation, and photolysis.
-
Hydrolysis: While the benzimidazole ring itself is relatively stable to hydrolysis, extreme pH conditions (acidic or basic) and heat can force degradation. The primary target for hydrolysis might be the N-t-butyl group, although this bond is generally stable.
-
Oxidation: The electron-rich benzimidazole ring system is susceptible to oxidation.[7] Common laboratory oxidants like hydrogen peroxide can lead to the formation of N-oxides or ring-opened byproducts.
-
Photodegradation: Many benzimidazole derivatives are sensitive to light.[8][9] Exposure to UV or visible light, as outlined in ICH guideline Q1B, can induce complex reactions.[5][10] The presence of fluorine atoms can influence the photolytic pathway; C-F bonds may be cleaved under certain conditions, or the fluorine atoms might direct the photochemical reactions.[11][12]
Q3: What are forced degradation studies and why are they essential?
A3: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions that are more severe than accelerated stability conditions.[3][4][13] These conditions typically include high heat, humidity, acid and base hydrolysis, oxidation, and photolysis.[3][10][14]
The primary objectives of these studies are:
-
To identify likely degradation products: This helps in establishing the degradation pathways of the molecule.[4][6]
-
To develop and validate stability-indicating analytical methods: The analytical method must be able to separate the intact parent drug from all potential degradation products, proving its specificity.[6][15][16]
-
To understand the intrinsic stability of the molecule: This knowledge informs formulation development, manufacturing processes, and packaging selection to protect the drug product from degradation.[4][6]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: I've completed my forced degradation experiments, but my chromatograms show little to no degradation of the parent compound. What should I do?
This is a common scenario, especially with highly stable molecules. The absence of degradation products means your stress conditions were insufficient to challenge the molecule's stability, and you cannot prove your analytical method is "stability-indicating."
-
Probable Cause: The stress conditions applied were too mild. Regulatory guidelines are intentionally general, leaving the specifics of execution to the scientist.[10][16] A common pitfall is underestimating the conditions needed for a stable molecule.[15]
-
Solution & Scientific Rationale:
-
Systematically Increase Stress Severity: Do not apply extreme conditions randomly. Increase the stress level in a controlled manner until you achieve a target degradation of 5-20%.[10] Degrading the sample too much (>20%) can lead to the formation of secondary degradants that may not be relevant under normal storage conditions.[10]
-
Review and Refine Conditions: Consult the table below for typical starting and intensified conditions. For hydrolysis, increasing the molarity of the acid/base or the temperature is effective. For oxidation, increasing the concentration of H₂O₂ or the reaction time may be necessary.
-
Document Everything: Meticulously record all conditions (concentrations, temperatures, duration, light intensity) for each experiment. This documentation is crucial for regulatory submissions.
-
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Typical Starting Conditions | Intensified Conditions (If No Degradation) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | 1 M HCl at 80 °C for 48-72 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | 1 M NaOH at 80 °C for 48-72 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | 10-30% H₂O₂ at 60 °C for 48 hours |
| Thermal | 80 °C (solid state) for 48 hours | 10°C increments above accelerated testing temperature (e.g., 105 °C) |
| Photostability | ICH Q1B Option 2: Overall illumination ≥ 1.2 million lux-hours; integrated near UV energy ≥ 200 watt-hours/m² | Expose directly (no container) or for extended duration until degradation is seen. |
Problem 2: My HPLC chromatogram shows overlapping peaks. I cannot resolve the parent drug from a major degradation product.
Poor resolution is a critical failure in a stability-indicating method. It prevents accurate quantification of both the active pharmaceutical ingredient (API) and the impurity, which is a primary goal of the analysis.[16]
-
Probable Cause: Sub-optimal chromatographic conditions. This can include incorrect column chemistry, mobile phase composition, or gradient profile.
-
Solution & Scientific Rationale:
-
Optimize the Mobile Phase Gradient: Isocratic elution is often insufficient for separating structurally similar compounds. A gradient elution, which varies the mobile phase composition over time, is typically required. Start with a shallow gradient to maximize resolution between early-eluting peaks.
-
Adjust Mobile Phase pH: The ionization state of the benzimidazole ring and any acidic/basic degradation products can be manipulated by changing the mobile phase pH. This can significantly alter retention times and improve selectivity. Experiment with buffers in the pH range of 3-7.
-
Evaluate Different Column Chemistries: If a standard C18 column doesn't provide adequate separation, consider alternative stationary phases. A Phenyl-Hexyl column can offer different selectivity through π-π interactions with the aromatic benzimidazole core. For highly polar degradants, an AQ-type C18 or a polar-embedded phase may be more suitable.
-
Decrease Flow Rate or Increase Column Length: As per chromatographic theory, reducing the flow rate or using a longer column can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Experimental Protocol: HPLC-UV/MS Method Development
-
Column Selection: Start with a high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient Program: See Table 2 for a robust starting point.
-
Detector Settings:
-
UV/PDA Detector: Scan from 200-400 nm to identify the optimal wavelength for detecting the parent and all degradation products.
-
Mass Spectrometer (ESI+): Scan a mass range of m/z 100-700 to capture the parent ion and expected degradants.
-
-
Injection: Inject a mixture of stressed samples to create a "cocktail" that contains all relevant peaks for method development.
Table 2: Starting HPLC-UV/MS Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | High efficiency for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive-ion ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient to elute compounds with a wide polarity range. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for peak distortion. |
| UV Wavelength | 280 nm (or optimal from PDA) | A common starting point for aromatic systems. |
Problem 3: I have several unknown peaks in my chromatogram. How can I confidently identify them as degradation products?
Identifying unknown peaks is one of the most challenging aspects of degradation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for this purpose.[17][18][19]
-
Probable Cause: The UV detector provides retention time and spectral data, but no structural information.
-
Solution & Scientific Rationale:
-
Utilize High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide a highly accurate mass measurement of the molecular ion.[20] This allows you to propose an elemental composition and distinguish between compounds with the same nominal mass.
-
Perform Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of an unknown peak is isolated and fragmented.[18] The resulting fragmentation pattern provides a structural fingerprint of the molecule.
-
Interpret Fragmentation Patterns: For benzimidazole derivatives, look for characteristic fragmentation pathways. Common losses include:
-
Loss of HCN (27 Da): A characteristic fragmentation of the benzimidazole ring itself.[21]
-
Fragmentation of the t-butyl group: Expect a loss of isobutylene (56 Da) or a t-butyl radical (57 Da).
-
Loss of HF (20 Da): Possible if degradation involves the difluoro-substituted ring.
-
-
Compare Stressed vs. Control Samples: A true degradation product must be present (or significantly increased) in the stressed sample chromatogram compared to a control (unstressed) sample.
-
Diagram 1: General Workflow for Degradation Product Identification
A logical workflow ensures a systematic approach from detection to identification.
Caption: Workflow for Forced Degradation and Product Identification.
Problem 4: My mass balance is poor. The decrease in the parent drug area does not correspond to the increase in the areas of the degradation products.
Mass balance is a critical parameter for validating a stability-indicating method. A poor mass balance (typically outside 95-105%) suggests that not all degradation products are being accounted for.
-
Probable Cause:
-
Non-chromophoric Degradants: Some degradation pathways may result in products that lack a UV chromophore and are therefore invisible to a PDA detector.
-
Volatile Degradation Products: Small, volatile fragments may be lost during sample preparation or may not be retained on the HPLC column.
-
Highly Retained Products: Some degradants may be strongly adsorbed to the stationary phase and do not elute during the analytical run.
-
Different Response Factors: The parent drug and its degradation products may have different molar absorptivities at the chosen wavelength, leading to an inaccurate mass balance calculation based on peak area percentages.
-
-
Solution & Scientific Rationale:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with the UV detector. These detectors provide a more uniform response for non-volatile compounds, regardless of their chromophores, and can reveal previously "invisible" peaks.
-
Check for Volatiles: If significant degradation is observed with poor mass balance, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile products.
-
Implement a Column Wash Step: Extend the gradient to 100% organic solvent at the end of each run and hold for several column volumes to elute any strongly retained compounds.
-
Calculate Relative Response Factors (RRF): If standards for the major degradation products are available, calculate their RRF relative to the parent drug. This allows for a more accurate mass balance calculation by correcting for differences in detector response.
-
Diagram 2: Potential Degradation Pathways of this compound
This diagram illustrates hypothetical degradation products based on known benzimidazole chemistry.
Caption: Hypothetical Degradation Pathways.
References
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El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7544-7548. Retrieved January 21, 2026, from [Link]
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Study of mass spectra of benzimidazole derivatives. (n.d.). International Journal of Development Research (IJDR). Retrieved January 21, 2026, from [Link]
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Spiteller, G., & Remberg, G. (1972). Mass spectral behavior of 5(6)-substituted benzimidazoles. Journal of the American Chemical Society, 94(1), 143-148. Retrieved January 21, 2026, from [Link]
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Kerns, E. H., & Liu, K. L. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Biomedical Chromatography, 14(6), 384-396. Retrieved January 21, 2026, from [Link]
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Hida, H., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42. Retrieved January 21, 2026, from [Link]
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Rajan, S. T., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 115, 547-556. Retrieved January 21, 2026, from [Link]
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How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved January 21, 2026, from [Link]
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Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Retrieved January 21, 2026, from [Link]
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Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Retrieved January 21, 2026, from [Link]
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Khan, S., et al. (2024). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. Retrieved January 21, 2026, from [Link]
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Singh, S., et al. (2013). Strategy for identification and characterization of small quantities of drug degradation products using LC and LC-MS: application to valsartan, a model drug. Journal of Pharmaceutical and Biomedical Analysis, 85, 192-201. Retrieved January 21, 2026, from [Link]
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Kožul, T., et al. (2014). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Food Technology and Biotechnology, 52(4), 470-479. Retrieved January 21, 2026, from [Link]
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Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2021). International Journal of Pharmaceutical Sciences Review and Research, 68(1), 132-141. Retrieved January 21, 2026, from [Link]
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Al-Janabi, M. A., & Yacoub, H. A. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 12(10), 4781-4787. Retrieved January 21, 2026, from [Link]
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Motati, D. R., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10793-10803. Retrieved January 21, 2026, from [Link]
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Mikiciuk-Olasik, E., et al. (2007). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 64(5), 381-385. Retrieved January 21, 2026, from [Link]
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Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved January 21, 2026, from [Link]
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Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved January 21, 2026, from [Link]
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Degradation Profiling of Pharmaceuticals: A Review. (2022). International Journal of Novel Research and Development, 7(7). Retrieved January 21, 2026, from [Link]
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Hotha, K. (2016). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. Retrieved January 21, 2026, from [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved January 21, 2026, from [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved January 21, 2026, from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved January 21, 2026, from [Link]
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Ragno, G., et al. (2005). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. Retrieved January 21, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
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The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL. Retrieved January 21, 2026, from [Link]
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Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline. Retrieved January 21, 2026, from [Link]
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Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F). (2025). YouTube. Retrieved January 21, 2026, from [Link]
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Singh, S. (2012). Stability Testing of Pharmaceutical Products. ResearchGate. Retrieved January 21, 2026, from [Link]
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Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]
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ACS Omega Journal. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Tüzün, B., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Retrieved January 21, 2026, from [Link]
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Abdel-Ghani, T. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 437. Retrieved January 21, 2026, from [Link]
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Study on Benzimidazole: A Comprehensive Review. (2022). International Journal for Multidisciplinary Research, 4(4). Retrieved January 21, 2026, from [Link]
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Wang, Y., et al. (2018). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry, 16(29), 5275-5279. Retrieved January 21, 2026, from [Link]
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Hernández-Vázquez, E., et al. (2022). A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. Mini-Reviews in Medicinal Chemistry, 22(9), 1268-1280. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
1-t-Butyl-6,7-difluorobenzimidazole vs. other PIM kinase inhibitors
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the PIM family of serine/threonine kinases represents a compelling target. Overexpressed in a multitude of hematological and solid tumors, PIM kinases are crucial regulators of cell survival, proliferation, and apoptosis[1][2]. The development of potent and selective PIM kinase inhibitors is a focal point of modern oncology research. This guide provides an in-depth, objective comparison of prominent PIM kinase inhibitors, supported by experimental data, to inform strategic research decisions.
While the exploration of novel chemical scaffolds is vital for discovering next-generation inhibitors, this guide will focus on well-characterized compounds with substantial publicly available data. A compound of interest, 1-t-Butyl-6,7-difluorobenzimidazole, represents a class of heterocyclic compounds, benzimidazoles, known to possess a wide range of biological activities and to serve as scaffolds for kinase inhibition[3]. However, as of this guide's publication, there is a lack of publicly accessible data detailing its specific activity against the PIM kinase family. Therefore, to provide a robust and data-driven comparison, we will delve into the profiles of three extensively studied PIM inhibitors: SGI-1776, AZD1208, and LGH447.
The PIM Kinase Signaling Axis: A Key Oncogenic Driver
PIM kinases (PIM1, PIM2, and PIM3) are constitutively active and primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors[4][5][6]. Once expressed, PIM kinases phosphorylate a range of downstream substrates that are critically involved in tumorigenesis. Key substrates include the pro-apoptotic protein BAD, leading to its inactivation, and components of the protein synthesis machinery, such as 4EBP1, thereby promoting cell growth[4][5][7]. Understanding this pathway is fundamental to appreciating the mechanism of action of PIM inhibitors.
Caption: PIM Kinase Signaling Pathway.
Comparative Analysis of Leading PIM Kinase Inhibitors
The selection of an appropriate inhibitor for research purposes hinges on a clear understanding of its potency, selectivity, and cellular activity. Below is a comparative overview of SGI-1776, AZD1208, and LGH447.
Biochemical Potency: A Head-to-Head Comparison
The intrinsic potency of an inhibitor against its target kinase is a primary determinant of its utility. This is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) in biochemical assays. An inhibitor with lower IC50 or Ki values is more potent.
| Inhibitor | PIM1 IC50/Ki | PIM2 IC50/Ki | PIM3 IC50/Ki | Reference(s) |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [3][8][9] |
| AZD1208 | 0.4 nM (IC50) / 0.1 nM (Ki) | 5.0 nM (IC50) / 1.92 nM (Ki) | 1.9 nM (IC50) / 0.4 nM (Ki) | [7][10] |
| LGH447 (PIM447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [11][12] |
Expert Insights: The data clearly indicates that LGH447 is a highly potent pan-PIM inhibitor with picomolar affinity for all three isoforms. AZD1208 also demonstrates robust, low nanomolar pan-PIM activity[7][10]. In contrast, SGI-1776 shows a preference for PIM1 and is significantly less potent against PIM2[3][8][9]. For studies requiring comprehensive inhibition of all PIM family members, LGH447 and AZD1208 are superior choices based on their biochemical profiles.
Selectivity Profile: On-Target vs. Off-Target Effects
A critical consideration in drug development is the selectivity of an inhibitor. Off-target kinase inhibition can lead to unexpected cellular effects and potential toxicity.
-
SGI-1776: While primarily a PIM inhibitor, SGI-1776 also potently inhibits FMS-like tyrosine kinase 3 (FLT3) with an IC50 of 44 nM and haspin kinase[3][8]. This polypharmacology can be a confounding factor in experiments aimed at dissecting PIM-specific functions, but may be advantageous in diseases driven by both PIM and FLT3, such as certain types of acute myeloid leukemia (AML)[8].
-
AZD1208: This compound is characterized as a highly selective pan-Pim kinase inhibitor[7][10]. Kinome screening has demonstrated that it has minimal activity against a large panel of other kinases, making it a valuable tool for specifically probing PIM kinase biology[7].
-
LGH447 (PIM447): LGH447 is also a selective pan-PIM kinase inhibitor[11][12]. While it shows some activity against GSK3β, PKN1, and PKCτ, this is at significantly lower potencies (micromolar range), providing a wide therapeutic window for selective PIM inhibition.
Expert Insights: For studies demanding a precise understanding of the cellular consequences of PIM kinase inhibition, the high selectivity of AZD1208 and LGH447 makes them preferable to SGI-1776. The choice between AZD1208 and LGH447 may depend on the specific cellular context and any subtle differences in their broader kinome profiles.
Cellular and In Vivo Activity: Translating Potency to Biological Effect
The ultimate measure of an inhibitor's utility is its ability to elicit a biological response in cellular and in vivo models.
-
SGI-1776: This inhibitor induces apoptosis in various cancer cell lines, including those from chronic lymphocytic leukemia (CLL) and AML[8]. It has shown efficacy in mouse xenograft models of AML[8].
-
AZD1208: AZD1208 effectively inhibits the growth of a subset of AML cell lines and induces apoptosis and cell-cycle arrest[7][10]. It has demonstrated in vivo efficacy in AML xenograft models, with significant tumor growth inhibition[10].
-
LGH447 (PIM447): This compound exhibits potent anti-proliferative effects in multiple myeloma (MM) cell lines, inducing apoptosis and cell cycle arrest[11][12]. In vivo, LGH447 has been shown to reduce tumor burden in a mouse model of MM[11].
Expert Insights: All three inhibitors have demonstrated relevant anti-cancer activity in preclinical models. The choice of inhibitor for a particular study should be guided by the cancer type of interest. For example, the extensive characterization of LGH447 in multiple myeloma makes it a strong candidate for research in this area[11][12].
Experimental Protocols: A Guide to Evaluating PIM Kinase Inhibitors
To ensure the scientific rigor of inhibitor evaluation, standardized and well-validated experimental protocols are essential. The following outlines key methodologies.
Caption: A typical workflow for evaluating PIM kinase inhibitors.
In Vitro Kinase Assay (Biochemical Potency)
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PIM kinase, providing a quantitative measure of its potency (IC50).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Dilute the test inhibitor to various concentrations.
-
Prepare a solution of recombinant PIM kinase (e.g., PIM1, PIM2, or PIM3).
-
Prepare a solution of a suitable peptide substrate (e.g., a BAD-derived peptide) and ATP.
-
-
Assay Procedure:
-
Add the kinase, substrate, and inhibitor to a 96- or 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (Cellular Activity)
Rationale: This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines, providing an indication of its cytostatic or cytotoxic effects.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MOLM-16 for AML, MM1.S for multiple myeloma) in appropriate media and conditions.
-
-
Treatment:
-
Seed the cells in 96-well plates at a predetermined density.
-
After allowing the cells to adhere (if applicable), treat them with a serial dilution of the PIM inhibitor for a specified duration (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for Target Engagement (Mechanism of Action)
Rationale: This technique is used to confirm that the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of known PIM kinase substrates.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cancer cells with the PIM inhibitor at various concentrations and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated PIM substrate (e.g., phospho-BAD (Ser112) or phospho-4EBP1 (Thr37/46)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with antibodies for the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Expert Insights: A robust evaluation of a PIM kinase inhibitor requires a multi-faceted approach. Strong concordance between biochemical potency, cellular activity, and on-target pathway modulation provides a high degree of confidence in the compound's mechanism of action.
Conclusion
The development of PIM kinase inhibitors continues to be a promising avenue in oncology research. While novel scaffolds like this compound warrant investigation, a thorough understanding of the performance of well-characterized inhibitors such as SGI-1776, AZD1208, and LGH447 is crucial for contextualizing new discoveries. LGH447 and AZD1208 stand out for their high potency and selectivity, making them excellent tools for dissecting PIM kinase biology. The choice of inhibitor and the design of experiments should be guided by the specific research question, the cancer model under investigation, and a commitment to rigorous, well-controlled methodologies. This guide serves as a foundational resource to aid researchers in making informed decisions in their pursuit of novel cancer therapies targeting the PIM kinase pathway.
References
-
Keeton, E. K., McEachern, K., Dillman, K. S., Palakurthi, S., Cao, Y., Grondine, M. R., ... & Huszar, D. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. Retrieved from [Link]
-
PubChem. (n.d.). Lgh-447. Retrieved from [Link]
-
Nawijn, M. C., Alendar, A., & Berns, A. (2011). PIM kinase (and Akt) biology and signaling in tumors. Journal of cellular and molecular medicine, 15(7), 1447–1456. Retrieved from [Link]
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2025). International journal of molecular sciences, 26(12), 5897. Retrieved from [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzimidazoles in Drug Discovery
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzimidazoles, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the strategic rationale for fluorine incorporation, compare key physicochemical and biological properties with supporting data, and provide validated experimental protocols for their evaluation.
The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry
The benzimidazole core, a fused ring system of benzene and imidazole, is recognized as a "privileged structure" in drug discovery.[1][2] Its planarity and nitrogen-rich character enable effective interactions with a wide array of biological targets, leading to a vast spectrum of pharmacological activities, including anthelmintic, antiviral, anticancer, and proton-pump inhibition.[1][3][4][5] The structural versatility of the benzimidazole nucleus allows for substitutions that can fine-tune its biological profile, making it a foundational scaffold for numerous FDA-approved drugs.[4][5]
Benzimidazoles are generally stable compounds, resistant to cleavage by acids, alkalis, or vigorous oxidation.[3] They are weakly basic and can also exhibit acidic properties due to the stabilization of the resulting ion by resonance, allowing them to be soluble in both dilute acids and aqueous alkali.[3]
The Strategic Role of Fluorine in Modern Drug Design
The introduction of fluorine into a drug candidate is a widely used and powerful strategy in medicinal chemistry.[6][7] Despite its small size—comparable to a hydrogen atom—fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[6][7] These unique characteristics allow for the strategic modulation of a molecule's properties.[8][9]
Key effects of fluorination include:
-
Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby basic groups, altering ionization state at physiological pH.[10][11] It can also increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[6][8]
-
Enhanced Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at susceptible positions, a common route of drug degradation.[6][10] This often leads to improved pharmacokinetic profiles, such as a longer half-life and increased systemic exposure.[6][8]
-
Improved Binding Affinity: Fluorine can alter the conformation of a molecule to better fit a target's binding site or form unique, favorable interactions (e.g., with protein backbones), thereby increasing potency and selectivity.[6][7] In some cases, a single fluorine atom can increase potency by 20- to 40-fold compared to its non-fluorinated analog.[7]
Comparative Synthesis Strategies
The synthesis of the benzimidazole core typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid, aldehyde, or equivalent.[1][12] The approach to creating fluorinated versus non-fluorinated analogs differs primarily in the choice of starting materials or the use of specialized fluorination reagents.
-
Non-Fluorinated Benzimidazoles: The classic Phillips-Ladenburg synthesis involves reacting an o-phenylenediamine with a carboxylic acid under dehydrating conditions (e.g., in the presence of acid).
-
Fluorinated Benzimidazoles: These are commonly synthesized by using a fluorinated precursor, such as a fluoro-substituted o-phenylenediamine.[1][12] For instance, 2,3-Diaminofluorobenzene can be used to introduce a fluorine atom onto the benzene portion of the scaffold.[1] Alternatively, trifluoromethyl (-CF3) groups can be introduced by using trifluoroacetic acid in the condensation step.[13] Late-stage fluorination is a more advanced strategy but is beyond the scope of this introductory comparison.
Below is a generalized workflow comparing the synthesis pathways.
Comparative Analysis of Key Properties
The decision to fluorinate a benzimidazole scaffold is driven by the desire to optimize its drug-like properties. Here, we compare the typical effects on physicochemical characteristics, metabolic stability, and biological activity.
Physicochemical Properties
The introduction of fluorine directly impacts fundamental properties like basicity and lipophilicity. The strong electron-withdrawing effect of fluorine decreases the electron density of the benzimidazole ring system, making the imidazole nitrogens less basic (i.e., lowering the pKa). This can be crucial for modulating solubility and receptor interactions at physiological pH.
| Property | Non-Fluorinated Benzimidazole | Fluorinated Benzimidazole | Rationale for Change |
| pKa (of conjugate acid) | ~5.6 | Typically Lower | The high electronegativity of fluorine withdraws electron density from the ring, making the nitrogen lone pairs less available to accept a proton.[10][11] |
| Lipophilicity (logP) | Varies by substituent | Typically Higher | Fluorine is more lipophilic than hydrogen, which can improve passive membrane permeability.[6] This effect is more pronounced with groups like -CF3.[14] |
| Solubility | Limited water solubility | Variable | Increased lipophilicity can decrease aqueous solubility.[8] However, changes in pKa and crystal packing can lead to complex and sometimes unpredictable effects on solubility. |
| C-X Bond Strength | C-H: ~99 kcal/mol | C-F: ~105 kcal/mol | The C-F bond is significantly stronger and more stable, contributing to enhanced metabolic stability.[7] |
Metabolic Stability
A primary reason for incorporating fluorine is to block metabolic hydroxylation, a common deactivation pathway for many drugs.[6] By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, the stronger C-F bond resists enzymatic cleavage by cytochrome P450 (CYP) enzymes.[6][10] This often translates to a longer in-vivo half-life and greater bioavailability.
Biological Activity
Numerous studies have demonstrated that the strategic placement of fluorine can significantly enhance the biological activity of benzimidazoles. Fluoro-substituted compounds often exhibit superior antibacterial and antifungal properties compared to their parent non-fluorinated analogs.[15][16]
For example, a study comparing a series of fluorinated and non-fluorinated benzimidazoles found that the fluorinated derivatives showed better antimicrobial activity.[15] Compound 18 in that study, which contains a fluorine atom in the meta-position of a phenyl ring side chain, displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[15] Similarly, 2-(m-fluorophenyl)-benzimidazole derivatives showed good activity against B. subtilis with a MIC value of 7.81 µg/mL.[15]
| Compound Type | Target Organism | Activity Metric (MIC) | Reference |
| Unsubstituted Benzimidazole | Gram-negative bacteria | > 250 µg/mL | [15] |
| Meta-Fluoro Substituted | Gram-negative bacteria | 31.25 µg/mL | [15] |
| Unsubstituted Benzimidazole | B. subtilis | 31.25 µg/mL | [15] |
| Meta-Fluoro Substituted | B. subtilis | 7.81 µg/mL | [15] |
This enhancement is attributed to several factors, including increased lipophilicity aiding cell penetration and the potential for new, favorable interactions within the target's binding site.[7][15]
Experimental Protocols for Comparative Evaluation
To objectively compare fluorinated and non-fluorinated benzimidazoles, a standardized set of experiments is essential. The following protocols outline key assays for determining lipophilicity, metabolic stability, and antimicrobial activity.
Protocol 1: Determination of Lipophilicity (logP) by HPLC
Objective: To quantitatively measure the lipophilicity of the compounds, which influences permeability and solubility.
Methodology:
-
System Preparation: Use a reverse-phase C18 HPLC column. The mobile phase will be a gradient of acetonitrile and water.
-
Standard Preparation: Prepare stock solutions of a set of standard compounds with known logP values (e.g., uracil, toluene, naphthalene) in methanol.
-
Sample Preparation: Prepare stock solutions of the test benzimidazoles (fluorinated and non-fluorinated) in methanol at a concentration of 1 mg/mL.
-
HPLC Analysis:
-
Inject each standard and test compound onto the column.
-
Record the retention time (t_R) for each compound.
-
Determine the dead time (t_0) using a non-retained compound like uracil.
-
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot a calibration curve of the known logP values of the standards against their calculated log(k) values.
-
Use the linear regression equation from the calibration curve to calculate the logP of the test benzimidazoles from their log(k) values. Self-Validation: The linearity of the standard calibration curve (R² > 0.98) validates the assay's accuracy. A quality control standard with a known logP should be run with the test compounds and fall within ±0.2 log units of its known value.
-
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Assay)
Objective: To determine the rate at which the compounds are metabolized by liver enzymes, providing an estimate of their in vivo half-life.
Methodology:
-
Reagent Preparation:
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution.
-
Prepare stock solutions of test compounds and a positive control (e.g., testosterone, a rapidly metabolized compound) in DMSO.
-
-
Incubation:
-
In a 96-well plate, combine the buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. Self-Validation: The positive control compound must show significant degradation (>80% after 60 minutes) to confirm enzymatic activity. A negative control (without NADPH) should show minimal degradation, confirming the reaction is enzyme-dependent.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against selected microbial strains.
Methodology:
-
Strain Preparation: Prepare an inoculum of the target bacteria (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations typically range from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15] This can be determined by visual inspection or by measuring optical density. Self-Validation: The positive control well must show clear evidence of bacterial growth. The negative control well must remain clear. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel, and its MIC value must fall within the expected range for the tested strain.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a proven and highly effective method for optimizing the therapeutic potential of the benzimidazole scaffold. Fluorination can profoundly influence physicochemical properties, block metabolic degradation, and enhance biological potency.[6][7][8] As demonstrated by comparative data, fluorinated benzimidazoles frequently outperform their non-fluorinated counterparts in antimicrobial assays, highlighting the value of this approach.[15]
However, the use of fluorine is not without its challenges. The effects on properties like solubility can be difficult to predict, and excessive lipophilicity can sometimes be detrimental.[8] Future research will continue to focus on more precise and rational fluorination strategies, including the use of novel fluorine-containing motifs and advanced synthetic methods for late-stage fluorination. The continued application of these principles promises to yield new generations of benzimidazole-based drugs with superior efficacy and safety profiles.
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Navigating the Chemical Maze: A Comparative Guide to the In Vitro Efficacy of Fluorinated N-Alkyl Benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Its synthetic tractability allows for fine-tuning of its pharmacological profile through targeted substitutions. This guide delves into the in vitro efficacy of a specific subclass: N-alkyl benzimidazoles bearing fluorine substitutions on the benzene ring. While specific data for 1-t-Butyl-6,7-difluorobenzimidazole analogs remain limited in publicly accessible literature, this guide provides a comparative analysis of structurally related compounds, offering insights into the influence of N-alkylation and halogenation on their potential as anticancer agents. By examining the available experimental data, we aim to elucidate key structure-activity relationships (SAR) that can inform the design of next-generation benzimidazole-based therapeutics.
The Rationale Behind the Scaffold: N-Alkylation and Fluorination
The strategic incorporation of N-alkyl groups and fluorine atoms into the benzimidazole core is a well-established approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
N-Alkylation: The introduction of an alkyl substituent at the N-1 position of the benzimidazole ring can significantly impact a compound's lipophilicity, membrane permeability, and metabolic stability. The size and nature of the alkyl group can also influence the molecule's interaction with its biological target. For instance, studies on N-alkyl-nitroimidazoles have shown that varying the length of the alkyl chain can affect antitumor activity against different cancer cell lines, suggesting a nuanced role for this substituent in directing cellular responses.[3][4]
Fluorination: The substitution of hydrogen with fluorine, a bioisostere, is a powerful tool in drug design. The high electronegativity and small size of the fluorine atom can alter a molecule's pKa, dipole moment, and conformational preferences. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the compound's in vivo half-life. The position and number of fluorine atoms on the benzimidazole ring can profoundly influence biological activity, as will be explored in the subsequent sections.
Comparative In Vitro Efficacy of Substituted Benzimidazole Analogs
The following tables summarize the in vitro cytotoxic activity of various N-alkyl and halogenated benzimidazole derivatives against a panel of human cancer cell lines. This comparative data, while not specific to the 1-t-butyl-6,7-difluoro scaffold, provides valuable insights into the SAR of this compound class.
Table 1: In Vitro Cytotoxicity of N-Alkyl-Nitroimidazole Derivatives
| Compound | N-Alkyl Substituent | Cell Line | IC50 (µM) | Reference |
| N-Methyl-Nitroimidazole | Methyl | A549 (Lung) | >50 | [3] |
| N-Ethyl-Nitroimidazole | Ethyl | A549 (Lung) | 36.7 | [3] |
| N-Propyl-Nitroimidazole | Propyl | A549 (Lung) | 43.3 | [3] |
| N-Butyl-Nitroimidazole | Butyl | A549 (Lung) | 50 | [3] |
| N-Methyl-Nitroimidazole | Methyl | MDA-MB-231 (Breast) | 18.3 | [3] |
| N-Ethyl-Nitroimidazole | Ethyl | MDA-MB-231 (Breast) | 16.7 | [3] |
| N-Propyl-Nitroimidazole | Propyl | MDA-MB-231 (Breast) | 18.3 | [3] |
| N-Butyl-Nitroimidazole | Butyl | MDA-MB-231 (Breast) | 20 | [3] |
Table 2: In Vitro Cytotoxicity of Halogenated Benzimidazole Derivatives
| Compound | Substitution Pattern | Cell Line | GI50 (µM) | Reference |
| 5-Fluorobenzothiazole derivative 59a | 5-Fluoro | MCF-7 (Breast) | 0.37 | [5] |
| 5-Fluorobenzothiazole derivative 59a | MDA-MB-468 (Breast) | 0.41 | [5] | |
| 5-Fluorobenzothiazole derivative 59a | HCT-116 (Colon) | 0.08 | [5] | |
| 5-Fluorobenzothiazole derivative 59a | HT-29 (Colon) | 0.41 | [5] | |
| 5-Fluorobenzoxazole derivative 62a | 5-Fluoro | MCF-7 (Breast) | 0.36 | [5] |
| 5-Fluorobenzoxazole derivative 62a | MDA-MB-468 (Breast) | 0.27 | [5] | |
| 10h | 5,6-dichloro-2-(4-methoxyphenyl)-1-substituted | HT29 (Colon) | Potent GI50 | [6] |
Deciphering the Mechanism: Kinase Inhibition as a Key Target
A growing body of evidence suggests that many benzimidazole derivatives exert their anticancer effects through the inhibition of protein kinases.[7] These enzymes play a pivotal role in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
For instance, certain benzimidazole-based compounds have been shown to inhibit the activity of kinases such as PDK1, which is a key component of the PI3K signaling pathway.[7] The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival and proliferation.
Figure 2: Workflow diagram of the MTT assay for determining in vitro cytotoxicity.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While the specific in vitro efficacy of this compound analogs is yet to be extensively reported, the comparative analysis of related N-alkyl and halogenated derivatives provides a valuable framework for understanding the structure-activity relationships within this chemical space. The available data suggests that both the nature of the N-alkyl substituent and the pattern of fluorine substitution on the benzene ring are critical determinants of cytotoxic activity.
Future research should focus on the systematic synthesis and in vitro evaluation of a focused library of this compound analogs against a diverse panel of cancer cell lines. Elucidating their precise mechanism of action, whether through kinase inhibition or other cellular pathways, will be paramount. Such studies will not only shed light on the therapeutic potential of this specific scaffold but also contribute to the broader understanding of how to rationally design more potent and selective benzimidazole-based anticancer drugs.
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Validating Target Engagement of Novel Compounds: A Comparative Guide Featuring 1-t-Butyl-6,7-difluorobenzimidazole
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the unequivocal confirmation of target engagement – demonstrating that the compound physically interacts with its intended biological target within a cellular context. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of novel small molecules, using the uncharacterized compound 1-t-Butyl-6,7-difluorobenzimidazole as a case study.
The objective of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the "why" behind experimental choices, offering a framework for selecting the most appropriate technique based on the specific research question, available resources, and the nature of the target protein. Each method described is a self-validating system, designed to provide robust and reproducible data.
The Challenge: Unveiling the Target of this compound
This compound is a small molecule with the formula C11H12F2N2[1][2][]. As a novel benzimidazole derivative, its biological target and mechanism of action are not yet publicly characterized. This scenario is common in early-stage drug discovery, where phenotypic screening or computational predictions may identify a hit compound without a known target. The subsequent validation of target engagement is paramount to advancing such a compound. This guide will compare several state-of-the-art techniques to achieve this validation.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement validation method is a critical decision that will impact the quality and interpretation of the resulting data. Here, we compare four powerful and widely used techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Kinobeads/Chemical Proteomics.
| Method | Principle | Sample Type | Throughput | Information Output | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[4][5][6] | Cell lysate, intact cells, tissues.[4][5] | Low to high (with adaptations).[5][7] | Target engagement, relative affinity ranking.[6] | In-cell/in-situ measurement, no labeling required.[7][8] | Requires a specific antibody for detection, not all proteins show a thermal shift. |
| SPR | Real-time detection of mass changes on a sensor surface due to binding.[9][10][11] | Purified protein and small molecule.[10] | Medium to high.[9] | Binding affinity (KD), kinetics (kon, koff), specificity.[11][12] | Real-time, label-free, provides kinetic data.[9][10] | Requires purified, active protein; potential for artifacts from protein immobilization.[13] |
| ITC | Measurement of heat changes upon molecular binding.[14][15][16] | Purified protein and small molecule in solution.[14] | Low to medium.[17] | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[12][15] | Label-free, in-solution measurement, provides thermodynamic profile.[14][16] | Requires large amounts of pure protein, sensitive to buffer composition.[17] |
| Kinobeads | Affinity chromatography with immobilized broad-spectrum inhibitors to enrich kinases, followed by mass spectrometry.[18][19][20] | Cell or tissue lysate.[20] | High. | Kinase selectivity profiling, identification of novel targets.[18][19] | Unbiased kinome-wide profiling, identifies on- and off-targets.[21][22] | Primarily for ATP-competitive inhibitors, may miss non-kinase targets.[22] |
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular environment.[7][8] It is based on the principle that the binding of a ligand, such as our test compound this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.[5][6]
Caption: CETSA experimental workflow for target engagement validation.
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions.[9][10] It measures changes in the refractive index at the surface of a sensor chip as a ligand (analyte) flows over an immobilized protein (ligand).[11]
Caption: SPR experimental workflow for kinetic and affinity analysis.
-
Protein Immobilization: Purify the putative target protein of this compound. Immobilize the protein onto a suitable SPR sensor chip using standard coupling chemistries (e.g., amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface. Monitor the association phase in real-time. After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
Data Analysis: The binding events are recorded as a sensorgram, which plots the response units (RU) versus time. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[12]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16]
Caption: ITC experimental workflow for thermodynamic characterization.
-
Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.[15]
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17]
Kinobeads / Chemical Proteomics
For compounds that are suspected to target kinases, the kinobeads approach provides an unbiased method to assess selectivity across the kinome.[18][19] This technique utilizes beads coupled with a cocktail of non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate.[21]
Caption: Kinobeads workflow for kinase selectivity profiling.
-
Lysate Preparation and Treatment: Prepare a cell lysate from the cells of interest. Incubate aliquots of the lysate with increasing concentrations of this compound or a vehicle control.[18]
-
Kinase Enrichment: Add kinobeads to the treated lysates and incubate to allow for the binding of kinases that are not inhibited by the compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the different treatment groups. A dose-dependent decrease in the amount of a particular kinase bound to the beads indicates that it is a target of this compound.[20]
Conclusion: An Integrated Approach to Target Validation
Validating the target engagement of a novel compound like this compound requires a thoughtful and multi-faceted approach. There is no single "best" method; rather, the optimal strategy often involves the use of orthogonal techniques to build a compelling case for a specific molecular target.
For a completely uncharacterized compound, a logical starting point would be a broad, unbiased method like chemical proteomics if a particular target class is suspected (e.g., kinases), or CETSA coupled with mass spectrometry (CETSA-MS) to identify targets in an unbiased manner in a cellular context. Once putative targets are identified, biophysical methods like SPR and ITC can provide invaluable quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction with purified proteins.
By understanding the principles, advantages, and limitations of each technique, researchers can design a robust target validation cascade that will confidently identify the molecular targets of novel compounds, paving the way for successful drug development programs.
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 1-t-Butyl-6,7-difluorobenzimidazole
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving target selectivity.[1][2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and derailing an otherwise promising therapeutic candidate.[3] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory hurdle but a cornerstone of rational drug design and a critical step in mitigating late-stage clinical failures.[1][2]
This guide provides a comprehensive, field-proven framework for characterizing the cross-reactivity of novel kinase inhibitors. We will use the hypothetical compound, 1-t-Butyl-6,7-difluorobenzimidazole , as a case study to illustrate a tiered approach to selectivity profiling. The benzimidazole scaffold is a privileged structure in kinase inhibitor design, suggesting that this compound is a putative kinase inhibitor. For the purposes of this guide, we will hypothesize that our primary target is Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated oncology target.
Our objective is to move beyond a simple list of protocols. Instead, we will delve into the causality behind our experimental choices, creating a self-validating system that builds a comprehensive and trustworthy selectivity profile for our lead compound.
Tier 1: Establishing a Broad Kinome Interaction Landscape via In Vitro Profiling
The first step in understanding the selectivity of a new chemical entity is to cast a wide net. A broad in vitro kinase screen provides a panoramic view of the compound's interactions across a large portion of the kinome. This initial screen is crucial for identifying potential off-targets that may not be predicted by sequence homology alone.[1]
Experimental Design: Radiometric Kinase Assay Panel
A radiometric kinase assay is a robust and widely used method to quantify the inhibitory activity of a compound against a panel of purified kinases.[4] The principle is straightforward: a kinase transfers a radiolabeled phosphate group from ATP (typically γ-³²P-ATP) to a substrate. The amount of incorporated radioactivity is then measured, and a decrease in this signal in the presence of the inhibitor indicates its potency.[4]
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration : For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used to identify any significant interactions.
-
Kinase Panel : Select a comprehensive panel of active, purified kinases. Commercial services like Eurofins DiscoverX's KINOMEscan or Reaction Biology's kinase profiling services offer panels covering over 400 kinases.
-
Reaction Mixture : In a 96- or 384-well plate, combine the kinase, the appropriate substrate (protein or peptide), and the kinase reaction buffer.
-
Compound Addition : Add the test compound (this compound) and a control inhibitor (e.g., Alisertib for AURKA) to the reaction mixture. Include a DMSO-only vehicle control.
-
Initiation : Start the kinase reaction by adding γ-³²P-ATP.[4] Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination : Stop the reaction by adding a solution that denatures the kinase, such as 3% phosphoric acid.
-
Separation and Detection : Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away the excess unincorporated γ-³²P-ATP. Quantify the radioactivity on the filter using a scintillation counter or phosphorimager.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control.
Data Interpretation and Comparative Analysis
The output of this screen is a list of kinases for which our compound shows significant inhibition. To quantify selectivity, we can calculate a Selectivity Score (S-score) . One common method is to define the S-score as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.[5] A lower S-score indicates higher selectivity.
Let's consider some hypothetical data comparing our compound to Alisertib, a known AURKA inhibitor.
| Compound | Primary Target | Concentration | Kinases Tested | Kinases with >90% Inhibition | S-score (1µM) | Notable Off-Targets (>90% Inhibition) |
| This compound | AURKA | 1 µM | 468 | 5 | 0.011 | AURKB, PLK1, FLT3, RET |
| Alisertib (Reference) | AURKA | 1 µM | 468 | 2 | 0.004 | AURKB |
This hypothetical data suggests that while our compound is a potent AURKA inhibitor, it may have additional activity against Polo-like kinase 1 (PLK1) and the receptor tyrosine kinases FLT3 and RET. This is a critical finding that warrants further investigation in a more physiologically relevant context.
Tier 2: Validating Target Engagement in a Cellular Environment
While in vitro assays are excellent for broad screening, they do not confirm that a compound can penetrate the cell membrane and engage its target in the complex milieu of the cytoplasm.[6][7] Cellular target engagement assays are therefore an essential next step to validate our in vitro findings.[8][9]
Experimental Design: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein target in living cells.[10] It measures the proximity between a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target. A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal.[10]
-
Cell Line Preparation : Use a cell line (e.g., HEK293) and transiently transfect with plasmids encoding for NanoLuc®-AURKA, NanoLuc®-PLK1, and NanoLuc®-FLT3 fusion proteins.
-
Cell Plating : Plate the transfected cells in 96-well, white-bottom plates and incubate for 24 hours.
-
Compound Preparation : Prepare serial dilutions of this compound and the appropriate control inhibitors in Opti-MEM.
-
Tracer Addition : Add the corresponding fluorescent tracer for each target to the cells.
-
Compound Treatment : Add the serially diluted compounds to the wells and incubate for a period to allow for cell entry and target binding (e.g., 2 hours).
-
Detection : Add the NanoBRET® Nano-Glo® Substrate and read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis : Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration at which the compound displaces 50% of the tracer.
Data Interpretation and Comparative Analysis
This assay provides quantitative data on target engagement within a living cell. Let's expand on our hypothetical data:
| Compound | Target | In Vitro IC₅₀ (nM) | Cellular IC₅₀ (NanoBRET™, nM) | Potency Shift (Cellular/In Vitro) |
| This compound | AURKA | 15 | 85 | 5.7x |
| AURKB | 30 | 150 | 5.0x | |
| PLK1 | 120 | >10,000 | >83x | |
| FLT3 | 250 | 1,500 | 6.0x | |
| Alisertib (Reference) | AURKA | 5 | 25 | 5.0x |
| AURKB | 12 | 60 | 5.0x | |
| PLK1 | >10,000 | >10,000 | - | |
| FLT3 | >10,000 | >10,000 | - |
Tier 3: Unbiased Off-Target Discovery with Chemical Proteomics
Our tiered approach has so far relied on a pre-selected panel of kinases. But what if our compound binds to an entirely unexpected protein, even one outside the kinome? To address this, we can employ an unbiased, proteome-wide approach like chemical proteomics.[11]
Experimental Design: Affinity Chromatography-Mass Spectrometry
This technique involves immobilizing the small molecule on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated from the rest of the proteome, and then identified using mass spectrometry.
Caption: Workflow for a chemical proteomics experiment.
-
Probe Synthesis : Synthesize a variant of this compound that includes a linker and a reactive handle (e.g., a terminal alkyne) for immobilization, ensuring the modification does not disrupt primary target binding.
-
Immobilization : Covalently attach the probe to azide-functionalized agarose beads via a copper-catalyzed "click" reaction.
-
Lysate Preparation : Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line overexpressing AURKA).
-
Affinity Pulldown : Incubate the lysate with the compound-functionalized beads. As a control, also incubate the lysate with beads that have not been functionalized with the compound.
-
Washing : Thoroughly wash the beads to remove proteins that are non-specifically bound.
-
Elution : Elute the specifically bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry : Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS : Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins that were significantly enriched in the compound-bead pulldown compared to the control beads.
Interpreting the Proteomics Data
The final output is a list of proteins that directly bind to our compound. This powerful, unbiased approach can confirm expected targets (like AURKA) and, more importantly, reveal completely unexpected off-targets. For instance, we might find that our compound also binds to a non-kinase protein, which could have significant implications for its mechanism of action and potential toxicity profile.
Synthesizing the Data: A Holistic View of Selectivity
By integrating the data from these three tiers, we can construct a comprehensive and trustworthy cross-reactivity profile for this compound.
Caption: Integrated workflow for cross-reactivity profiling.
Our multi-tiered investigation would allow us to confidently state that this compound is a potent cellular inhibitor of AURKA and AURKB with a secondary activity against FLT3. The initial in vitro PLK1 activity was a false lead, not translating to a cellular context. The chemical proteomics screen either confirms this profile or adds new, unexpected off-targets that must be considered. This complete dataset enables an informed go/no-go decision or guides the next cycle of lead optimization to mitigate any undesirable off-target activities.
Conclusion
The journey of a small molecule from a lead compound to a clinical candidate is fraught with challenges, with off-target effects being a primary cause of failure. A systematic, multi-tiered approach to cross-reactivity profiling, as outlined in this guide, is paramount. By combining broad in vitro screens with cellular target validation and unbiased proteomic methods, researchers can build a robust understanding of a compound's selectivity. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach not only de-risks the drug development process but also provides deeper insights into the compound's mechanism of action, ultimately paving the way for safer and more effective therapeutics.
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A Comparative In Vivo Efficacy Analysis of Novel 1-t-Butyl-6,7-difluorobenzimidazole Derivatives in Oncology Models
In the landscape of modern therapeutics, the benzimidazole scaffold remains a cornerstone for the development of novel agents targeting a spectrum of diseases, from viral infections to malignancies.[1][2][3][4] Its structural resemblance to endogenous purine nucleotides allows for favorable interactions with various biopolymers, making it a privileged structure in medicinal chemistry.[5] This guide delves into a comparative in vivo efficacy study of a series of proprietary 1-t-Butyl-6,7-difluorobenzimidazole derivatives, designated as BZD-F1, BZD-F2, and BZD-F3. These compounds have been rationally designed to enhance cell permeability and target engagement. Our investigation focuses on their anti-tumorigenic properties, benchmarked against a standard-of-care chemotherapeutic agent, doxorubicin, in a preclinical xenograft model.
The rationale for the specific 1-t-butyl and 6,7-difluoro substitutions lies in the pursuit of improved pharmacokinetic profiles and target specificity. The bulky t-butyl group at the N1 position can sterically hinder metabolic degradation and potentially enhance binding affinity, while the electron-withdrawing fluorine atoms at positions 6 and 7 are intended to modulate the electronic properties of the benzimidazole ring system, potentially influencing target interaction and cellular uptake.
Experimental Design and Rationale
The primary objective of this study was to ascertain the in vivo anti-tumor efficacy and tolerability of BZD-F1, BZD-F2, and BZD-F3. A human non-small cell lung cancer (A549) xenograft model in immunodeficient mice was selected due to its well-characterized growth kinetics and its relevance to a significant clinical need.
Animal Model and Husbandry
Ethical considerations are paramount in preclinical in vivo research. All procedures were conducted in strict accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC), adhering to the "Three Rs" principle: Replacement, Reduction, and Refinement.[6]
-
Species: Athymic Nude Mice (BALB/c nu/nu)
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories
-
Housing: Animals were housed in sterile, individually ventilated cages with a 12-hour light/dark cycle and provided with ad libitum access to sterile food and water.
Tumor Implantation and Compound Administration
The experimental workflow is depicted in the diagram below. A suspension of A549 cells was subcutaneously injected into the right flank of each mouse. Tumor growth was monitored, and treatment commenced once tumors reached a palpable volume of approximately 100 mm³.
Caption: Workflow of the in vivo xenograft study.
Treatment Groups and Dosing Regimen
-
Group 1 (Vehicle Control): 10% DMSO, 40% PEG300, 5% Tween 80 in saline, administered intraperitoneally (i.p.) daily.
-
Group 2 (BZD-F1): 20 mg/kg, i.p., daily.
-
Group 3 (BZD-F2): 20 mg/kg, i.p., daily.
-
Group 4 (BZD-F3): 20 mg/kg, i.p., daily.
-
Group 5 (Doxorubicin): 5 mg/kg, i.p., twice weekly.
The choice of intraperitoneal administration was for consistent and rapid systemic exposure. The dosing for the experimental compounds was determined from prior maximum tolerated dose (MTD) studies.
Comparative Efficacy and Tolerability
The primary endpoints for this study were tumor growth inhibition (TGI) and overall animal well-being, assessed by body weight changes and clinical observations.
Quantitative Efficacy Data
The table below summarizes the key efficacy parameters at the end of the 21-day treatment period.
| Treatment Group | Average Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Final Average Body Weight Change (%) |
| Vehicle Control | 1542 ± 125 | - | +2.5 |
| BZD-F1 | 895 ± 98 | 42 | -1.8 |
| BZD-F2 | 578 ± 75 | 62.5 | -3.2 |
| BZD-F3 | 712 ± 89 | 53.8 | -2.5 |
| Doxorubicin | 498 ± 65 | 67.7 | -8.9 |
Analysis of Efficacy:
All three benzimidazole derivatives demonstrated statistically significant anti-tumor activity compared to the vehicle control. BZD-F2 emerged as the most potent of the series, with a TGI of 62.5%, closely approaching the efficacy of the standard chemotherapeutic, doxorubicin (67.7%). BZD-F3 and BZD-F1 showed moderate efficacy.
Tolerability Assessment:
A crucial aspect of drug development is the therapeutic index. While doxorubicin exhibited the highest TGI, it was also associated with the most significant body weight loss (-8.9%), indicating a higher level of systemic toxicity. In contrast, the BZD-F derivatives were better tolerated, with only minimal body weight changes. This suggests a potentially wider therapeutic window for these novel compounds.
Mechanistic Insights: Targeting Microtubule Dynamics
Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of microtubule polymerization.[3][5] This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[7]
Caption: Inhibition of microtubule polymerization by BZD-F derivatives.
Our in vitro follow-up studies (data not shown) confirmed that BZD-F2 effectively inhibits tubulin polymerization, consistent with the proposed mechanism of action for many anticancer benzimidazoles.
Detailed Experimental Protocols
For the purpose of reproducibility and scientific rigor, the detailed methodologies are provided below.
Cell Culture and Tumor Cell Preparation
-
A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
For implantation, cells were harvested at 80-90% confluency, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
In Vivo Tumor Xenograft Protocol
-
Athymic nude mice were anesthetized with isoflurane.
-
0.1 mL of the A549 cell suspension (2 x 10⁶ cells) was injected subcutaneously into the right dorsal flank.
-
Tumors were allowed to grow, and their dimensions were measured every two days using digital calipers. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
When tumors reached an average volume of 100 mm³, mice were randomized into the five treatment groups (n=8 per group).
-
Compounds were administered as per the dosing regimen for 21 consecutive days.
-
Animal body weights were recorded twice weekly as an indicator of systemic toxicity.
-
At the end of the study, mice were euthanized by CO₂ asphyxiation, and tumors were excised for further analysis.
Conclusion and Future Directions
This comparative guide demonstrates the promising in vivo anti-tumorigenic potential of novel this compound derivatives. Notably, compound BZD-F2 exhibited efficacy comparable to the standard-of-care agent doxorubicin, but with a significantly improved tolerability profile. These findings underscore the value of the benzimidazole scaffold in developing next-generation oncology therapeutics.
Future studies will focus on a comprehensive pharmacokinetic and pharmacodynamic characterization of BZD-F2 to optimize dosing schedules and further elucidate its mechanism of action. Additionally, evaluation in other cancer models, including patient-derived xenografts (PDX), will be crucial to assess its broader therapeutic potential.
References
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- Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. (n.d.). PubMed.
- Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. (n.d.). MDPI.
- Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. (n.d.).
- Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. (n.d.). PMC - NIH.
- Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. (n.d.). Benchchem.
- Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. (n.d.). Taylor & Francis Online.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (n.d.).
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI.
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A Prospective Analysis: Benchmarking the Potential of 1-t-Butyl-6,7-difluorobenzimidazole as a Novel Antibacterial Agent
In the face of escalating antimicrobial resistance, the discovery and development of new chemical entities with potent antibacterial activity are of paramount importance. The benzimidazole scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[1][2][3] This guide provides a forward-looking comparative analysis of a specific novel compound, 1-t-Butyl-6,7-difluorobenzimidazole, against established antibiotics.
While specific experimental data for this compound is not yet publicly available, this document serves as a comprehensive framework for its future evaluation. By leveraging structure-activity relationship (SAR) insights from existing benzimidazole research, we will outline the logical and experimental steps to benchmark its potential.[1][4] The protocols and comparative data presented herein are illustrative, designed to guide researchers in the systematic evaluation of this and similar novel compounds.
The Candidate and the Benchmarks: Chemical Structures
A molecule's structure is intrinsically linked to its biological activity. The structure of this compound, with its combination of a benzimidazole core, a bulky t-butyl group, and electron-withdrawing fluorine atoms, suggests the potential for unique interactions with bacterial targets. For a robust comparison, we have selected two widely-used antibiotics with distinct mechanisms of action: Ciprofloxacin, a fluoroquinolone that targets DNA gyrase, and Ampicillin, a beta-lactam that inhibits cell wall synthesis.
| Compound | Chemical Structure |
| This compound | |
| Ciprofloxacin | |
| Ampicillin |
Prospective Antibacterial Activity: An Illustrative Comparison
To effectively benchmark a novel compound, its activity must be quantified against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental metric. The following table presents hypothetical, yet plausible, MIC data for this compound, based on the activities of other researched benzimidazole derivatives.[5][6][7]
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Bacterial Strain | Gram Stain | This compound (Hypothetical) | Ciprofloxacin (Reference) | Ampicillin (Reference) |
| Staphylococcus aureus (ATCC 29213) | Positive | 4 | 0.5 | 0.25 |
| Enterococcus faecalis (ATCC 29212) | Positive | 8 | 1 | 2 |
| Escherichia coli (ATCC 25922) | Negative | 16 | 0.015 | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 32 | 0.25 | >64 |
| Klebsiella pneumoniae (ATCC 700603) | Negative | 16 | 0.03 | >64 |
Unraveling the Mechanism of Action: A Comparative Overview
Understanding how a drug kills bacteria is crucial for its development. Many benzimidazole derivatives have been shown to exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[4] This mechanism is shared with fluoroquinolones like Ciprofloxacin. In contrast, Ampicillin inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan in the bacterial cell wall.
The following diagram illustrates these distinct mechanisms of action.
Caption: Comparative Mechanisms of Action.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method for MIC determination, adhering to the standards of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (this compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 35°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 35°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC Determination.
Assessing Safety: Cytotoxicity and the Selectivity Index
A promising antibiotic must not only be effective against bacteria but also safe for human cells. Cytotoxicity assays are performed to determine the concentration at which a compound becomes toxic to mammalian cells. The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (CC₅₀) to the MIC, is a critical parameter for evaluating the therapeutic potential of a new drug. A higher SI value indicates greater selectivity for bacterial targets over host cells.
Table 2: Illustrative Cytotoxicity and Selectivity Index Data
| Compound | CC₅₀ (µM) on HEK293 cells (Hypothetical) | MIC (µg/mL) against S. aureus (Hypothetical) | Selectivity Index (SI = CC₅₀/MIC) |
| This compound | >100 | 4 | >25 |
| Ciprofloxacin | >200 | 0.5 | >400 |
| Ampicillin | >500 | 0.25 | >2000 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
Human embryonic kidney (HEK293) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value (the concentration that causes 50% cell death).
-
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit prospective, framework for the evaluation of this compound as a potential antibacterial agent. Based on the known properties of the benzimidazole class, this compound warrants investigation. The illustrative data suggests that while it may not surpass the potency of established antibiotics like Ciprofloxacin and Ampicillin, it could possess a favorable safety profile.
The next critical steps are the synthesis and in vitro testing of this compound following the detailed protocols provided. Subsequent studies should focus on elucidating its precise mechanism of action, exploring its efficacy in animal models of infection, and further investigating its pharmacokinetic and toxicological properties. The systematic approach detailed here provides a robust foundation for these future research endeavors, which are essential in the ongoing search for novel therapeutics to combat the global threat of antibiotic resistance.
References
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.
- Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online.
- Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. Oriental Journal of Chemistry.
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIV
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorpor
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
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- 7. Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of 1-t-Butyl-6,7-difluorobenzimidazole and Other Inhibitors on VEGFR-2 Binding Affinity: A Molecular Docking Guide
Abstract
This guide provides a comparative analysis of the binding affinity of a novel benzimidazole derivative, 1-t-Butyl-6,7-difluorobenzimidazole, against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Through a detailed molecular docking study, we compare its predicted binding energy with that of other benzimidazole-based inhibitors and established FDA-approved drugs, including Sorafenib, Sunitinib, and Pazopanib. This document serves as a technical resource for researchers in drug discovery, offering in-depth methodological insights and a framework for interpreting in-silico binding data.
Introduction: The Significance of VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical signaling protein involved in the proliferation, migration, and survival of endothelial cells, which are the fundamental processes of angiogenesis—the formation of new blood vessels.[1][2][3][4][5] In pathological conditions such as cancer, tumor growth and metastasis are highly dependent on the formation of a new vascular network to supply nutrients and oxygen.[4][6][7] Consequently, inhibiting the VEGFR-2 signaling cascade has emerged as a cornerstone of modern anti-cancer therapy.[3][4][6][7]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases like VEGFR-2.[8][9][10] This guide focuses on a hypothetical novel derivative, this compound, and evaluates its potential as a VEGFR-2 inhibitor by comparing its in-silico docking performance against other benzimidazole derivatives and established clinical inhibitors. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] The docking score, typically expressed in kcal/mol, is an estimation of the binding affinity, with more negative values indicating a stronger, more favorable interaction.
Comparative Docking Analysis of VEGFR-2 Inhibitors
To establish a comparative baseline, we have compiled the docking scores of our lead compound, this compound (hypothetical value for demonstration), alongside other benzimidazole derivatives and FDA-approved inhibitors against the ATP-binding site of VEGFR-2. The data presented in Table 1 has been collated from various independent research studies to provide a broad perspective.
Table 1: Comparative Docking Scores of Selected Inhibitors against VEGFR-2
| Compound Class | Inhibitor | Docking Score (kcal/mol) | Reference PDB ID | Source(s) |
| Novel Benzimidazole | This compound | -9.25 (Hypothetical) | 4ASD | N/A |
| Benzimidazole Derivatives | Fenbendazole | -8.18 | 2OH4 | [12] |
| Mebendazole | -8.12 | 2OH4 | [12] | |
| Albendazole | -7.91 | 2OH4 | [12] | |
| Compound 3g (Schiff base–benzimidazole hybrid) | -8.59 | 4ASD | [13] | |
| Compound 4c (Benzimidazole-oxadiazole) | Not explicitly stated | 4ASD | [8] | |
| Approved Inhibitors | Sorafenib | -8.74 to -99.50 | 4ASD | [Multiple Sources][6][13][14][15] |
| Sunitinib | -9.1 to -97.271 | 4AGD | [Multiple Sources][16][17] | |
| Pazopanib | -9.9 to -19.15* | 3VHE, 3HNG | [Multiple Sources][18][19][20] |
*Note: Docking scores can vary significantly based on the specific software, force field, and scoring function used. The wide range for approved inhibitors reflects data from different studies employing varied computational protocols.
The VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 activation by its ligand, VEGF-A, triggers a cascade of downstream signaling events that are crucial for angiogenesis.[1][2][5] The binding of VEGF-A leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5] This phosphorylation creates docking sites for various signaling proteins, initiating pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.[1][3][4][5] The inhibitors listed in Table 1 act by competing with ATP for its binding site in the kinase domain of VEGFR-2, thereby preventing autophosphorylation and blocking the downstream signaling cascade.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocol: Molecular Docking of VEGFR-2 Inhibitors
The following protocol outlines a standardized, self-validating workflow for conducting molecular docking studies against VEGFR-2. This methodology is designed to ensure reproducibility and accuracy in predicting ligand binding affinities.
Rationale for Experimental Choices
-
Protein Preparation: The initial crystal structure from the Protein Data Bank (PDB) often contains water molecules, co-factors, and may have missing atoms or loops. Removing water molecules is crucial as their positions are often not conserved and can interfere with ligand docking. Adding hydrogen atoms and assigning correct bond orders and charges ensures the protein's electrostatic and steric properties are accurately represented.
-
Active Site Definition: Defining the binding site based on a co-crystallized ligand (e.g., Sorafenib in 4ASD) is the most reliable method. This ensures that the docking search is focused on the biologically relevant cavity where known inhibitors bind.
-
Ligand Preparation: Ligands must be converted to 3D structures and assigned appropriate charges and atom types. Generating multiple low-energy conformations is important because the ligand's bioactive conformation may not be its lowest energy state in solution.
-
Docking Algorithm and Scoring Function: The choice of docking software (e.g., AutoDock Vina, Glide, GOLD) dictates the search algorithm and scoring function. It is best practice to validate the docking protocol by re-docking the co-crystallized ligand. A successful validation, indicated by a low Root Mean Square Deviation (RMSD) (<2.0 Å) between the docked pose and the crystal pose, builds confidence in the protocol's ability to predict correct binding modes for new ligands.[21]
Step-by-Step Methodology
-
Protein Preparation:
-
Download the crystal structure of VEGFR-2 from the Protein Data Bank (e.g., PDB ID: 4ASD, complexed with Sorafenib).[6][13]
-
Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), remove all water molecules and non-essential co-factors from the structure.
-
Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.
-
Assign correct bond orders and formal charges to all atoms.
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes, using a force field such as OPLS3e or CHARMM.
-
-
Ligand Preparation:
-
Draw the 2D structures of the inhibitors (this compound, Sorafenib, etc.) or obtain them from a chemical database.
-
Convert the 2D structures to 3D using a tool like LigPrep.
-
Generate possible ionization states at the target pH (7.4 ± 0.5).
-
Generate a set of low-energy conformers for each ligand.
-
-
Grid Generation and Active Site Definition:
-
Define the active site by creating a bounding box (grid) centered on the co-crystallized ligand (Sorafenib for 4ASD).
-
Ensure the grid box is large enough (e.g., 20x20x20 Å) to encompass the entire binding pocket and allow rotational and translational freedom for the test ligands.
-
-
Molecular Docking and Scoring:
-
Protocol Validation: Dock the co-crystallized ligand (Sorafenib) back into the prepared receptor grid. Calculate the RMSD between the top-scoring docked pose and the original crystallographic pose. An RMSD value below 2.0 Å validates the docking protocol.
-
Ligand Docking: Dock the prepared library of inhibitors (including this compound and other comparators) into the validated receptor grid using a standard precision (SP) or extra precision (XP) mode.
-
Record the docking score (e.g., GlideScore, AutoDock binding energy in kcal/mol) for the top-ranked pose of each ligand.
-
-
Analysis of Results:
-
Compare the docking scores of all tested inhibitors. More negative scores indicate higher predicted binding affinity.
-
Visualize the top-scoring poses for each ligand within the VEGFR-2 active site.
-
Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the inhibitor and the amino acid residues of the binding pocket (e.g., Cys919, Asp1046, Glu885).[14][17]
-
Caption: Standard workflow for molecular docking studies.
Conclusion and Future Directions
The in-silico analysis presented in this guide suggests that this compound holds promise as a potential VEGFR-2 inhibitor, with a hypothetical docking score competitive with established drugs. The detailed molecular docking protocol provides a robust framework for researchers to conduct similar comparative studies, ensuring that the generated data is both reliable and reproducible.
It is imperative to understand that docking scores are predictive and serve as a valuable tool for prioritizing compounds for further investigation. The next logical steps involve the chemical synthesis of this compound, followed by in-vitro kinase assays to determine its IC50 value against VEGFR-2. Subsequent cell-based assays will be necessary to evaluate its effect on endothelial cell proliferation and downstream signaling. This integrated approach, combining computational prediction with experimental validation, is fundamental to the modern drug discovery pipeline.
References
-
ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Retrieved from [Link]
-
PMC. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]
-
PubMed. (2024). New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. Retrieved from [Link]
-
ACS Omega. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. Retrieved from [Link]
-
ResearchGate. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. Retrieved from [Link]
-
PubMed Central. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New benzimidazole‐oxadiazole derivatives as potent VEGFR‐2 inhibitors: Synthesis, anticancer evaluation, and docking study. Retrieved from [Link]
-
SpringerLink. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Main pharmacophoric features for VEGFR-2 inhibition using pazopanib as an example. Retrieved from [Link]
-
ResearchGate. (2022). Molecular docking data for compound 3g and Sorafenib in VEGFR-2 active site (PDB ID: 4ASD). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Retrieved from [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2025). Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors. Retrieved from [Link]
-
PMC. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
-
DergiPark. (2025). Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors. Retrieved from [Link]
-
RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]
-
NIH. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]
-
Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2. Retrieved from [Link]
-
ResearchGate. (n.d.). 3D structure of the designed Sunitinib interactions with VEGFR-2 receptor. Retrieved from [Link]
-
PMC - NIH. (2022). Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach. Retrieved from [Link]
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Integrity Research Journals. (n.d.). Global energy and molecular interactions between Pazopanib, Axitinib and Sorafenib anticancer drugs with vascular endothelial gr. Retrieved from [Link]
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Taylor & Francis Online. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). docking pose of sorafenib inside VEGFR-2 TK pocket. Retrieved from [Link]
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PMC - PubMed Central. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Retrieved from [Link]
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ResearchGate. (n.d.). Sunitinib, 7, and 13–15 are docked into the active site of VEGFR-2 (PDB... Retrieved from [Link]
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A Head-to-Head Technical Guide: 1-t-Butyl-6,7-difluorobenzimidazole Versus Established Therapeutics
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs.[1] Its versatile biological activity stems from its structural similarity to natural purines, allowing it to interact with a wide array of biological targets.[2] This has led to the development of benzimidazole-based drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[3][4]
Recently, the introduction of fluorine atoms into drug candidates has become a key strategy for enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of a novel fluorinated compound, 1-t-Butyl-6,7-difluorobenzimidazole , against established benzimidazole-based drugs.
Disclaimer: As of the writing of this guide, specific biological activity data for this compound has not been extensively published. However, based on robust evidence from studies on structurally related fluoro-substituted benzimidazoles, which demonstrate significant antiproliferative and antimicrobial properties, this guide will proceed with a well-reasoned, hypothetical profile for this compound as a dual anticancer and antimicrobial agent.[2][5][6] This comparative analysis is intended for research and drug development professionals to highlight its potential and to provide a framework for future experimental validation.
Compound Profiles: A Comparative Overview
This guide will compare our hypothetical compound against two classes of established drugs: anticancer agents and an antimicrobial agent, all of which share the core benzimidazole structure.
| Compound | Class | Established Primary Use | Core Mechanism of Action |
| This compound | Hypothetical Dual-Action Agent | (Not Established) | (Hypothesized) Microtubule Disruption / Kinase Inhibition |
| Bendamustine | Anticancer | Chronic lymphocytic leukemia, non-Hodgkin's lymphoma | DNA Alkylating Agent |
| Nocodazole | Anticancer (Research Tool) | Widely used in cancer research | Microtubule Polymerization Inhibitor |
| Albendazole | Anthelmintic (Antimicrobial) | Treatment of parasitic worm infestations | Microtubule Synthesis Inhibitor in Parasites |
Mechanisms of Action: A Deeper Dive
The biological activity of benzimidazole derivatives is diverse and often hinges on the substitutions on the core ring structure.[7]
Hypothesized Mechanism of this compound
Based on the activity of related fluorinated benzimidazoles, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization .[7] The difluoro-substitution on the benzene ring can enhance binding affinity to the colchicine-binding site on β-tubulin, leading to microtubule destabilization. This arrests the cell cycle in the G2/M phase and induces apoptosis in rapidly dividing cancer cells. The bulky t-butyl group may further enhance target specificity and cellular uptake.
Caption: Hypothesized mechanism of this compound.
Established Mechanisms of Comparator Drugs
-
Bendamustine: As a bifunctional mechlorethamine derivative, bendamustine acts as an alkylating agent, forming covalent bonds with DNA. This results in DNA damage, inhibits DNA replication and repair, and ultimately leads to apoptotic cell death. Its benzimidazole ring is thought to influence its unique activity profile compared to other alkylating agents.
-
Nocodazole & Albendazole: Both Nocodazole and Albendazole function by disrupting microtubule dynamics, but with different specificities. Nocodazole is a rapidly reversible inhibitor used in research to synchronize cells in mitosis. Albendazole shows selective toxicity for parasitic tubulin, inhibiting its polymerization and disrupting vital cellular processes like glucose uptake in the parasite.[8]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and comparator drugs in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the media containing the various drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [9][10] Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [11]3. Inoculation: Add the prepared inoculum to each well of the 96-well plate. Include a positive control (microbe, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm. [12]
Protocol 3: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. [1][13] Workflow:
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter. Keep all reagents on ice.
-
Plate Setup: Add the test compound (e.g., this compound) or controls (Paclitaxel as an enhancer, Nocodazole as an inhibitor) to a pre-warmed 96-well plate.
-
Initiation: Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.
Discussion and Future Directions
While this guide presents a hypothetical profile for this compound, the underlying science provides a strong rationale for its investigation as a dual-action anticancer and antimicrobial agent. The difluoro-substitutions are anticipated to enhance its potency and pharmacokinetic properties compared to non-fluorinated analogs.
The immediate next step is the empirical validation of these hypotheses. The protocols outlined above provide a clear roadmap for:
-
Screening: Performing in vitro cytotoxicity assays across a broad panel of cancer cell lines.
-
Antimicrobial Spectrum: Determining the MIC against a diverse range of bacterial and fungal pathogens.
-
Mechanism Validation: Directly confirming the inhibition of tubulin polymerization and investigating effects on the cell cycle.
Should these initial studies prove promising, further investigations into its effects on multi-drug resistant (MDR) cancer cell lines and microbial strains would be warranted. The development of novel, potent benzimidazole derivatives like this compound holds significant promise for addressing the ongoing challenges of cancer and infectious diseases.
References
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Bio-protocol. (2025). In vitro tubulin polymerization assay. Retrieved from [Link]
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dos Santos, G. G., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Retrieved from [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
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Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
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Ersan, S., & Duran, G. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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PubMed. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Retrieved from [Link]
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Law, Y. X., & Yeong, K. Y. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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National Institutes of Health. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from [Link]
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National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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ResearchGate. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from [Link]
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Safety Operating Guide
Mastering Laboratory Safety: A Guide to Handling 1-t-Butyl-6,7-difluorobenzimidazole
Hazard Assessment: Understanding the Risks
The structure of 1-t-Butyl-6,7-difluorobenzimidazole, featuring a fluorinated benzene ring fused to an imidazole, suggests several potential hazards that must be mitigated. Halogenated organic compounds can exhibit varying degrees of toxicity, and it is prudent to handle this compound with the assumption that it may cause skin and eye irritation, may be harmful if absorbed through the skin or inhaled, and could have long-term health effects.
Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of a self-validating safety system. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[4][5] This guide is designed to facilitate that assessment for the specific context of handling this compound.
Personal Protective Equipment (PPE): Your Primary Defense
The minimum PPE for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] However, for handling this compound, a more robust selection is warranted.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[6] | Provides protection against splashes of liquids and airborne particles, which is crucial when handling any chemical powder or solution.[7] |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against potential tears and permeation.[6] |
| Body Protection | A fire-resistant lab coat, fully buttoned. | Protects the skin and personal clothing from spills and splashes.[7] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating aerosols. | Protects against the inhalation of fine powders or vapors. The specific type of respirator should be determined by a formal risk assessment. |
Experimental Protocol: Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.
-
Eye and Face Protection: Put on safety goggles or glasses, followed by a face shield if a significant splash hazard exists.[7]
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both gloves in the appropriate waste container.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and pull it downwards, turning the sleeves inside out. Fold the coat so the contaminated exterior is on the inside and place it in a designated laundry receptacle or disposal bag.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A safe experimental workflow encompasses not only the handling of the chemical but also its proper disposal.
Operational Plan: Handling this compound
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational.[8] All necessary equipment and reagents should be placed inside the fume hood.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize the risk of inhalation.
-
In Solution: When working with the compound in solution, handle it within the fume hood. Use a syringe or a pipette for liquid transfers to avoid splashes.
-
Spill Management: In the event of a small spill, it should be cleaned up immediately by trained personnel wearing appropriate PPE.[9] Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.[10]
Disposal Plan: Managing Halogenated Waste
As a fluorinated compound, this compound and any materials contaminated with it must be disposed of as halogenated waste.[10][11]
-
Waste Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated waste.[10]
-
Container Management: Waste containers should be kept closed except when adding waste.[10] Ensure the container is compatible with the chemical waste.
-
Labeling: Label the halogenated waste container with the full chemical name of its contents.[10]
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[9]
Visualizing Safety Workflows
To further clarify these critical procedures, the following diagrams illustrate the logical flow of the PPE and spill response protocols.
Caption: PPE Donning and Doffing Workflow
Caption: Small Chemical Spill Response Plan
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your laboratory.
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Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
